molecular formula C14H22N2 B1344090 1-Benzyl-3-isopropylpiperazine CAS No. 851014-13-6

1-Benzyl-3-isopropylpiperazine

Cat. No.: B1344090
CAS No.: 851014-13-6
M. Wt: 218.34 g/mol
InChI Key: HPOGZEGDXGTDSX-UHFFFAOYSA-N
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Description

1-Benzyl-3-isopropylpiperazine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(2)14-11-16(9-8-15-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOGZEGDXGTDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624202
Record name 1-Benzyl-3-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851014-13-6
Record name 1-Benzyl-3-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-3-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-isopropylpiperazine is a substituted piperazine derivative. The piperazine core, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a versatile scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] These derivatives are explored for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system effects.[1] The addition of a benzyl group at the N1 position and an isopropyl group at the C3 position creates a chiral center, resulting in (R) and (S) enantiomers. This guide provides a comprehensive overview of the known chemical properties, synthesis, and analysis of this compound, intended for use in research and drug development.

Table 1: General and Physicochemical Properties of this compound
PropertyValueNotes
IUPAC Name (3S)-1-benzyl-3-propan-2-ylpiperazineFor the (S)-enantiomer.[3]
Synonyms (S)-1-Benzyl-3-isopropylpiperazine
Molecular Formula C₁₄H₂₂N₂[4]
Molecular Weight 218.34 g/mol [4]
CAS Number 324748-62-1 ((S)-form)
Not specified ((R)-form)A product is available.[4]
851014-13-6 (unspecified stereochemistry)
Boiling Point 310℃
Density 0.974 g/cm³
Flash Point 113℃
pKa 9.19 ± 0.40Predicted value.
Storage Temperature 2-8°C, protect from light
Purity >95%As available from commercial suppliers.[4]

Synthesis and Experimental Protocols

The synthesis of monosubstituted piperazines like this compound can be challenging due to the potential for di-substitution. Common strategies involve the use of protecting groups or controlling reaction stoichiometry.[5] A general and effective method is the direct N-alkylation of a pre-formed piperazine ring.

Experimental Protocol: General Synthesis of 1-Substituted Piperazines

This protocol is adapted from established methods for the synthesis of N-benzylpiperazines.[6]

  • Reaction Setup : In a 250 mL Erlenmeyer flask, dissolve 0.125 moles of 3-isopropylpiperazine in 50 mL of absolute ethanol. The synthesis of the starting material, 3-isopropylpiperazine, is a prerequisite.

  • Addition of Reagents : Warm the solution to approximately 65°C. In a separate step, prepare a solution by dissolving 0.125 moles of piperazine dihydrochloride monohydrate in the reaction mixture to act as a buffer and prevent di-substitution.

  • Alkylation : While maintaining the temperature at 65°C, add 0.125 moles of recently distilled benzyl chloride dropwise over 5 minutes with vigorous stirring. The formation of a white precipitate (piperazine dihydrochloride) may be observed almost immediately.

  • Reaction Completion : Continue stirring the mixture at 65°C for an additional 25-30 minutes.

  • Isolation of Dihydrochloride Salt : Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the unreacted piperazine dihydrochloride. Collect the crystals by suction filtration and wash them with ice-cold absolute ethanol.

  • Product Precipitation : To the combined filtrate, add an equal volume of absolute ethanol saturated with dry hydrogen chloride (HCl) gas at 0°C. This will precipitate the desired this compound as its dihydrochloride salt.

  • Purification : Collect the precipitated product by suction filtration, wash with dry benzene, and dry.

  • Liberation of Free Base : To obtain the free base, dissolve the dihydrochloride salt in water, make the solution alkaline (pH > 12) with 5N sodium hydroxide, and extract the product multiple times with an organic solvent such as chloroform or ethyl acetate.

  • Final Purification : Dry the combined organic extracts over anhydrous sodium sulfate, remove the solvent under reduced pressure, and distill the resulting oil under vacuum to yield pure this compound.

G cluster_0 Reaction Preparation cluster_1 Synthesis cluster_2 Isolation & Purification A Dissolve 3-isopropylpiperazine in Ethanol B Add Piperazine Dihydrochloride A->B C Heat to 65°C B->C D Add Benzyl Chloride (5 min) C->D E Stir at 65°C (25 min) D->E F Cool in Ice Bath E->F G Filter Piperazine·2HCl F->G H Precipitate Product with HCl in Ethanol G->H I Filter Product Salt H->I J Liberate Free Base (NaOH) I->J K Extract with Chloroform J->K L Distill under Vacuum K->L M M L->M Pure this compound

General workflow for the synthesis of this compound.

Analytical and Spectroscopic Characterization

The characterization of this compound relies on standard analytical techniques to confirm its structure and purity. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be inferred from related structures.

Analytical Methodologies
  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a primary technique for the identification and quantification of piperazine derivatives, often used in forensic and toxicological analysis. The method involves separating the compound from a mixture using a gas chromatograph and identifying it based on its mass spectrum.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For less volatile or thermally labile samples, LC-MS provides a robust alternative for detection and confirmation.[7]

Expected Spectroscopic Data
  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ protons, and complex multiplets for the piperazine ring and isopropyl group protons.

  • ¹³C NMR : The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperazine and isopropyl groups.

  • Infrared (IR) Spectroscopy : The IR spectrum should feature C-H stretching vibrations for both aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-N stretching vibrations characteristic of the piperazine structure.

G cluster_0 Chromatographic Separation cluster_1 Spectroscopic Analysis start Synthesized Product A GC-MS Analysis start->A Inject Sample B LC-MS Analysis start->B Inject Sample C Proton NMR (¹H NMR) start->C Prepare Sample D Carbon NMR (¹³C NMR) start->D Prepare Sample E Infrared (IR) Spectroscopy start->E Prepare Sample end Structural Confirmation & Purity Assessment A->end B->end C->end D->end E->end

Standard analytical workflow for chemical characterization.

Biological Activity and Context

Substituted piperazines are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[8] The parent compound, 1-benzylpiperazine (BZP), is known for its stimulant and psychoactive properties, acting as a serotonergic agonist.[9]

The biological effects of piperazine derivatives are highly dependent on the nature and position of the substituents on the piperazine ring. Modifications can significantly alter a compound's interaction with biological targets, leading to a spectrum of activities including anti-depressant, anti-inflammatory, anti-cancer, and anti-psychotic effects.[2][10] The introduction of the isopropyl group at the 3-position of 1-benzylpiperazine likely modulates its pharmacokinetic and pharmacodynamic properties compared to BZP, potentially altering its receptor binding affinity and metabolic stability. Further research is required to elucidate the specific biological signaling pathways affected by this particular derivative.

G cluster_substituents Substituents Modify Activity cluster_properties Pharmacological Properties Core Piperazine Scaffold N1 N1-Substituent (e.g., Benzyl) Core->N1 N4 N4-Substituent Core->N4 C3 C3-Substituent (e.g., Isopropyl) Core->C3 P1 Receptor Affinity N1->P1 P2 Metabolic Stability N1->P2 P3 Bioavailability N1->P3 N4->P1 N4->P2 N4->P3 C3->P1 C3->P2 C3->P3 Activity Biological Activity (e.g., CNS, Anticancer) P1->Activity P2->Activity P3->Activity

Structure-Activity Relationship concept for piperazine derivatives.

Safety and Handling

Safety data for this compound is not extensively documented. However, based on safety data sheets (SDS) for structurally related compounds like 1-Benzylpiperazine and other piperazine derivatives, appropriate precautions should be taken.

  • Hazard Statements : Related compounds are often classified as causing severe skin burns and eye damage. They may also be toxic if swallowed and harmful to aquatic life.

  • Precautionary Statements :

    • Prevention : Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

    • Response :

      • IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.

      • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized persons. Recommended storage is typically between 2-8°C.

References

An In-depth Technical Guide to 1-Benzyl-3-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Benzyl-3-isopropylpiperazine, including its chemical structure, identifiers, and a review of the synthetic methodologies and biological activities of closely related piperazine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Structure

This compound is a substituted piperazine derivative. The core structure consists of a piperazine ring substituted at the 1-position with a benzyl group and at the 3-position with an isopropyl group. The presence of a chiral center at the 3-position gives rise to two stereoisomers, (S)- and (R)-1-Benzyl-3-isopropylpiperazine.

The structural representation and key chemical identifiers are summarized below.

IdentifierValueReference
Chemical Name This compound
Molecular Formula C₁₄H₂₂N₂[1]
Molecular Weight 218.34 g/mol [1]
CAS Number 851014-13-6 (racemate)[2]
(S)-isomer CAS 324748-62-1[1]
(R)-isomer Not specified, but commercially available[3]
(S)-isomer Dihydrochloride CAS Not specified, CID 177700324[4]
IUPAC Name ((S)-isomer) (3S)-1-benzyl-3-propan-2-ylpiperazine[4]
SMILES ((S)-isomer) CC(C)[C@H]1CN(CCN1)CC2=CC=CC=C2[4]

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of this compound. The table below lists the available information.

PropertyValueReference
Boiling Point 310 °C[2]
Density 0.974 g/cm³[2]
Flash Point 113 °C[2]

Synthesis and Characterization

General Synthesis of 1-Substituted Piperazines

A common method for the synthesis of N-monosubstituted piperazines involves the direct reaction of piperazine with a suitable alkylating or arylating agent. A detailed protocol for the synthesis of 1-benzylpiperazine is provided in Organic Syntheses.[5]

Experimental Protocol: Synthesis of 1-Benzylpiperazine [5]

  • A solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) is warmed to 65°C.

  • Piperazine dihydrochloride monohydrate (0.125 mole) is dissolved in the warmed solution with swirling.

  • Recently distilled benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring while maintaining the temperature at 65°C.

  • The reaction mixture is stirred for an additional 25 minutes at 65°C, during which piperazine dihydrochloride monohydrate precipitates.

  • The mixture is cooled in an ice bath for 30 minutes, and the precipitated solid is collected by suction filtration, washed with ice-cold absolute ethanol, and dried.

  • The combined filtrate and washings are cooled in an ice bath and treated with absolute ethanol saturated with dry hydrogen chloride to precipitate 1-benzylpiperazine dihydrochloride.

  • The precipitated product is collected by filtration, washed with dry benzene, and dried.

  • For obtaining the free base, the dihydrochloride salt is dissolved in water, made alkaline (pH > 12) with 5N sodium hydroxide, and extracted with chloroform.

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The pure 1-benzylpiperazine is obtained by distillation under reduced pressure.

To synthesize this compound, this protocol would likely be modified by starting with 2-isopropylpiperazine. The synthesis of chiral (R)- or (S)-2-isopropylpiperazine would be required to produce the corresponding chiral end product.

Characterization

The characterization of the final product and intermediates would typically involve standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Chromatographic Methods (e.g., GC, HPLC): To assess purity.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is scarce in the public domain. However, the broader class of benzylpiperazine and piperazine derivatives has been extensively studied, revealing a wide range of pharmacological activities. The activities of these related compounds can suggest potential areas of investigation for this compound.

Compound Class/ExampleBiological Target(s)Observed ActivityPotential ApplicationReference
1-Benzylpiperazine (BZP)Dopamine and Serotonin TransportersStimulant, HallucinogenicRecreational Drug, Research Tool[6]
N-aryl-N'-benzylpiperazinesD2, 5-HT1A, α1-adrenergic receptorsAntipsychotic activityAntipsychotic[7]
Phenylpiperazine-hydantoin derivativesα1-adrenergic and Serotonin receptorsAnxiolytic potentialAnxiolytic[8]
N-benzyl piperidine derivativesHDAC and AChEInhibitionAlzheimer's Disease[9]
1-ArylpiperazinesSerotonin ReceptorsAgonismResearch in serotonergic systems[10]
Phenylpiperazine AnalogsDopamine D3 vs. D2 ReceptorsSelective LigandsParkinson's Disease (LID)[11]

Given the structural similarity, this compound may exhibit activity at dopaminergic, serotonergic, and/or adrenergic receptors. The isopropyl substituent at the 3-position could influence receptor selectivity and potency compared to the unsubstituted 1-benzylpiperazine.

Experimental Protocols for Biological Evaluation

The following are examples of experimental protocols that could be employed to characterize the biological activity of this compound, based on studies of related compounds.

In Vitro Receptor Binding Assay

This protocol is a general representation of how the affinity of a compound for a specific receptor is determined.

Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., dopamine D2 receptor).

Materials:

  • Cell membranes expressing the target receptor.

  • A radiolabeled ligand known to bind to the receptor (e.g., [³H]-spiperone for D2 receptors).

  • This compound at various concentrations.

  • Assay buffer.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Prepare a series of dilutions of this compound.

  • In a multi-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound ligand.

  • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assay (Example: Conditioned Avoidance Response)

This protocol is an example of an in vivo test to assess potential antipsychotic activity.

Objective: To evaluate the effect of this compound on the conditioned avoidance response (CAR) in rats.

Animals: Male Sprague-Dawley rats.

Apparatus: A shuttle box with two compartments separated by a gate, equipped with a light, a sound source, and a grid floor for delivering a mild foot shock.

Protocol:

  • Train the rats to associate a conditioned stimulus (e.g., a light and a tone) with an unconditioned stimulus (a mild foot shock). The rats learn to avoid the shock by moving to the other compartment of the shuttle box upon presentation of the conditioned stimulus.

  • Once the rats are trained to a stable performance level, administer different doses of this compound (or vehicle control) intraperitoneally.

  • After a set pre-treatment time, place the rat in the shuttle box and begin the test session.

  • Record the number of successful avoidance responses (moving to the other compartment during the conditioned stimulus) and escape responses (moving after the onset of the foot shock).

  • A reduction in the number of avoidance responses without a significant effect on escape responses is indicative of potential antipsychotic activity.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway

While the specific signaling pathways modulated by this compound are unknown, related benzylpiperazine derivatives are known to interact with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The diagram below illustrates a generalized GPCR signaling cascade that could be activated or inhibited by such a compound.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 1-Benzyl-3- isopropylpiperazine Receptor GPCR (e.g., Dopamine or Serotonin Receptor) Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activation Cellular_Response Cellular Response (e.g., Neuronal Firing) Protein_Kinase->Cellular_Response Phosphorylation of target proteins

Caption: Generalized GPCR signaling pathway potentially modulated by this compound.

Experimental Workflow: Synthesis to Biological Evaluation

The following diagram outlines a typical workflow for the synthesis, purification, characterization, and subsequent biological evaluation of a novel compound like this compound.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-isopropylpiperazine, benzyl chloride) Reaction Chemical Reaction Start->Reaction Workup Extraction & Washing Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Analysis (HPLC/GC) Purification->Purity In_Vitro In Vitro Assays (e.g., Receptor Binding) Purity->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models) Purity->In_Vivo Data_Analysis Data Analysis & Interpretation In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: A typical experimental workflow from synthesis to biological evaluation.

Conclusion

This compound is a chiral derivative of the well-known psychoactive compound 1-benzylpiperazine. While specific data on its synthesis, physicochemical properties, and biological activity are limited, the extensive research on related piperazine derivatives provides a strong foundation for its potential pharmacological profile and methods for its investigation. Future research should focus on the stereospecific synthesis of the (R) and (S) isomers and their comprehensive pharmacological characterization to elucidate their potential as research tools or therapeutic agents.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-Benzyl-3-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative pharmacological data for 1-Benzyl-3-isopropylpiperazine is not extensively available in publicly accessible scientific literature. This guide infers its mechanism of action based on the well-documented pharmacology of its parent compound, 1-benzylpiperazine (BZP), and related derivatives. The experimental protocols provided are standardized methods for assessing the activity of compounds at the proposed targets.

Executive Summary

This compound belongs to the piperazine class of compounds, which are known for their psychoactive properties. Based on the structure-activity relationships of this chemical family, particularly the extensively studied 1-benzylpiperazine (BZP), it is hypothesized that this compound primarily functions as a monoamine releasing agent and reuptake inhibitor. Its principal mechanism of action is likely centered on the modulation of dopaminergic, and to a lesser extent, noradrenergic and serotonergic neurotransmission. This document provides a detailed overview of this proposed mechanism, outlines relevant experimental protocols to verify these actions, and presents logical workflows for its pharmacological characterization.

Proposed Mechanism of Action

The pharmacological activity of benzylpiperazine derivatives is predominantly attributed to their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] BZP, the parent compound, has been shown to have the most significant effect on dopamine neurotransmission.[1][2]

It is proposed that this compound acts as a substrate for these transporters, leading to two primary effects:

  • Inhibition of Reuptake: By binding to DAT, NET, and SERT, the compound competitively inhibits the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into the presynaptic neuron.

  • Promotion of Efflux (Release): As a transporter substrate, it can be taken up into the presynaptic neuron, leading to a reversal of the transporter's normal function and promoting the non-vesicular release of monoamines into the synapse.

The presence of the isopropyl group at the 3-position of the piperazine ring may influence the compound's potency and selectivity towards the different monoamine transporters compared to the unsubstituted BZP. A patent for novel norepinephrine reuptake inhibitors mentions the use of this compound as a chemical intermediate, suggesting that its derivatives exhibit significant affinity for the human norepinephrine transporter (hNET).[3][4]

Signaling Pathways

The downstream effects of increased synaptic monoamine concentrations are vast and impact numerous signaling pathways. The primary pathways affected would be those regulated by dopamine, norepinephrine, and serotonin receptors in the central nervous system.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BIP This compound DAT DAT BIP->DAT Inhibits Reuptake & Promotes Efflux NET NET BIP->NET Inhibits Reuptake & Promotes Efflux SERT SERT BIP->SERT Inhibits Reuptake & Promotes Efflux DA Dopamine DAT->DA Reuptake NE Norepinephrine NET->NE Reuptake SER Serotonin SERT->SER Reuptake DA_vesicle Dopamine Vesicles Synapse Synapse NE_vesicle Norepinephrine Vesicles SER_vesicle Serotonin Vesicles DA_R Dopamine Receptors DA->DA_R NE_R Norepinephrine Receptors NE->NE_R SER_R Serotonin Receptors SER->SER_R Signaling Downstream Signaling (e.g., cAMP, IP3/DAG) DA_R->Signaling NE_R->Signaling SER_R->Signaling

Proposed mechanism of action of this compound at the monoaminergic synapse.

Quantitative Data Summary

As of the latest literature review, specific quantitative binding affinity (Ki) or functional potency (IC50, EC50) data for this compound at monoamine transporters is not available. The following table is provided as a template for the presentation of such data once it is determined through the experimental protocols outlined below.

TargetAssay TypeRadioligandTest CompoundKi (nM)IC50 (nM)EC50 (nM)
Human Dopamine Transporter (hDAT)Binding Affinity[³H]WIN 35,428This compoundData not availableData not available-
Human Dopamine Transporter (hDAT)Uptake Inhibition[³H]DopamineThis compound-Data not available-
Human Norepinephrine Transporter (hNET)Binding Affinity[³H]NisoxetineThis compoundData not availableData not available-
Human Norepinephrine Transporter (hNET)Uptake Inhibition[³H]NorepinephrineThis compound-Data not available-
Human Serotonin Transporter (hSERT)Binding Affinity[³H]CitalopramThis compoundData not availableData not available-
Human Serotonin Transporter (hSERT)Uptake Inhibition[³H]SerotoninThis compound-Data not available-

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Radioligand Binding Assays

These assays determine the binding affinity of the test compound for the monoamine transporters.

4.1.1 Cell Culture and Membrane Preparation

  • Cell Lines: HEK-293 or CHO cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

  • Culture Conditions: Culture cells to confluency in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic like G418).

  • Membrane Preparation:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay.

    • Store membrane preparations at -80°C.

4.1.2 Binding Assay Protocol (General)

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add in triplicate:

    • Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT) at a concentration near its Kd.

    • Test compound at various concentrations.

    • For non-specific binding, use a high concentration of a known inhibitor (e.g., GBR 12909 for hDAT, Desipramine for hNET, Fluoxetine for hSERT).

    • Add the cell membrane preparation (20-50 µg of protein).

  • Incubate at 4°C for 2-3 hours.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

start Start prep Prepare Reagents: - Test Compound Dilutions - Radioligand - Membrane Preparation start->prep plate Plate Assay Components: - Buffer - Radioligand - Test Compound/Vehicle - Membranes prep->plate incubate Incubate (e.g., 2-3h at 4°C) plate->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Workflow for Radioligand Binding Assay.

Monoamine Uptake Assays

These functional assays measure the ability of the test compound to inhibit the transport of monoamines into cells.

4.2.1 Cell Culture

  • Use the same stably transfected cell lines as for the binding assays.

  • Plate cells in 96-well plates and grow to near confluency.

4.2.2 Uptake Assay Protocol (General)

  • On the day of the assay, wash the cells with pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor for 10-20 minutes at 37°C.

  • Initiate uptake by adding the radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a concentration near its Km.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

  • Lyse the cells (e.g., with 1% SDS).

  • Transfer the lysate to scintillation vials and measure radioactivity.

  • Determine the IC50 value for the inhibition of uptake.

start Start plate_cells Plate Transfected Cells in 96-well Plate start->plate_cells pre_incubate Pre-incubate with Test Compound plate_cells->pre_incubate add_substrate Add Radiolabeled Substrate (e.g., [3H]DA) pre_incubate->add_substrate incubate Incubate (e.g., 5-10 min at 37°C) add_substrate->incubate terminate Terminate Uptake & Wash Cells incubate->terminate lyse Lyse Cells terminate->lyse count Scintillation Counting lyse->count analyze Data Analysis: Calculate IC50 count->analyze end End analyze->end

Workflow for Monoamine Uptake Assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to 1-benzylpiperazine strongly suggests that it functions as a modulator of monoamine transporters. The primary targets are likely the dopamine, norepinephrine, and serotonin transporters, leading to an increase in synaptic concentrations of these neurotransmitters. The provided experimental protocols offer a robust framework for the definitive characterization of its pharmacological profile. Future research should focus on conducting these assays to determine the precise binding affinities and functional potencies of this compound, which will be crucial for understanding its potential therapeutic applications and toxicological profile.

References

A Technical Whitepaper on the Potential Biological Activity of 1-Benzyl-3-isopropylpiperazine and its Chemical Class

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document explores the potential biological activity of the compound 1-Benzyl-3-isopropylpiperazine. Direct research on this specific molecule is not extensively available in public literature. Therefore, this whitepaper extrapolates its potential activities based on the well-documented pharmacology of the broader 1-benzylpiperazine (BZP) chemical class. The BZP scaffold is a recognized "privileged structure" in medicinal chemistry, forming the basis for numerous biologically active compounds.[1] This guide summarizes the known biological targets of BZP derivatives, provides representative quantitative data from analogs, details a key experimental protocol for target binding, and visualizes potential research workflows and cellular pathways.

Introduction to the 1-Benzylpiperazine Scaffold

The piperazine ring is a common motif in drug discovery, and N-benzylpiperazine (BZP) derivatives, in particular, have been investigated for a wide array of therapeutic applications.[2] Initially synthesized for potential use as an antidepressant, the parent compound BZP was found to have central nervous system (CNS) stimulant properties, acting as a releasing agent and reuptake inhibitor for dopamine, serotonin, and noradrenaline.[3][4] Its effects are similar to, but less potent than, d-amphetamine.[3]

Medicinal chemists frequently utilize the BZP scaffold to develop novel compounds targeting various receptors and proteins.[5] By modifying the piperazine ring and the benzyl group, derivatives have been created with high affinity and selectivity for targets far removed from BZP's original stimulant profile. These include targets for pain, cancer, and neuropsychiatric disorders.[6][7][8] Given this versatility, this compound represents a chemical starting point with significant potential for exhibiting novel biological activity.

Potential Biological Targets and Activities

Based on research into structurally related analogs, this compound could plausibly interact with several key biological targets. The addition of an isopropyl group at the 3-position introduces a chiral center and a lipophilic moiety that can influence target affinity and selectivity compared to the parent BZP molecule.

Potential activities include:

  • Sigma-1 (σ1) Receptor Antagonism: The σ1 receptor is a chaperone protein involved in modulating pain signaling.[9] Novel benzylpiperazine derivatives have been developed as potent and highly selective σ1 receptor antagonists. These compounds have demonstrated significant antinociceptive and anti-allodynic effects in preclinical pain models, suggesting a potential therapeutic application in chronic and neuropathic pain.[6][9]

  • Monoamine Transporter Inhibition: The foundational activity of BZP is its interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[10] While BZP itself has a mixed profile, substitutions on the scaffold can tune its affinity and selectivity towards specific transporters. Derivatives have been designed as dual serotonin and norepinephrine reuptake inhibitors (SNRIs), a class of drugs used for treating depression and other neuropsychiatric disorders.[8]

  • Anticancer Activity via Mcl-1 Inhibition: The anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) is a key target in cancer therapy. Libraries of benzylpiperazine derivatives have been designed and screened, yielding compounds that selectively bind to and inhibit Mcl-1 with high affinity.[7] This inhibition can restore the apoptotic process in cancer cells, making such compounds promising leads for new anticancer drugs.[7]

  • α-Adrenoceptor Antagonism: Certain piperazine derivatives have been developed as α1D/1A adrenoceptor antagonists for the treatment of conditions like benign prostatic hyperplasia (BPH).[11] These compounds can induce apoptosis in prostate cells, demonstrating a mechanism independent of simple receptor blocking.[11]

Quantitative Data for Representative 1-Benzylpiperazine Analogs

Direct quantitative data for this compound is not available. However, the following table summarizes data from published analogs to illustrate the potential affinity and selectivity achievable with the BZP scaffold.

Compound ClassTarget(s)Representative CompoundQuantitative Data (Ki or IC50)Therapeutic Area
Sigma-1 Antagonists σ1 Receptor, σ2 Receptor3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-oneKi σ1: 1.6 nMKi σ2: 1,418 nM(Selectivity Ratio: 886)[6][9]Pain
Mcl-1 Inhibitors Mcl-1, Bcl-2, Bcl-xLA selective benzylpiperazine derivative from the studyKi Mcl-1: 0.18 µM(No detectable binding to Bcl-2 or Bcl-xL)[7]Oncology
SNRI Activity SERT, NETArylpiperazine-benzylpiperidine derivative (2d)IC50 NET: 0.38 µMIC50 SERT: 1.18 µM[8]Neuropsychiatry
α1-Adrenoceptor Antagonists α1D-AR, α1A-AR, α1B-ARHJZ-12High selectivity for α1D and α1A over α1B (47.9 and 19.1-fold, respectively)[11]Benign Prostatic Hyperplasia

Experimental Protocols: Radioligand Binding Assay for Sigma Receptors

To determine the binding affinity of a compound like this compound for a specific target, a radioligand binding assay is a standard primary screen. The following protocol is a representative example adapted from studies on benzylpiperazine-based σ1 receptor ligands.[6][9]

Objective: To determine the binding affinity (Ki) of a test compound for σ1 and σ2 receptors in rat brain homogenates.

Materials:

  • Test Compound (e.g., this compound)

  • Rat brain tissue (whole brain, minus cerebellum)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Radioligand for σ1: [³H]-pentazocine

  • Radioligand for σ2: [³H]-1,3-di(2-tolyl)guanidine (DTG)

  • Non-specific binding control: Haloperidol (10 µM)

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Cell harvester

  • Liquid scintillation counter

Protocol:

  • Tissue Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membrane fraction. Resuspend the membrane pellet in fresh buffer to a final protein concentration of approximately 200-300 µg per assay tube.

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

    • Membrane homogenate.

    • Radioligand (e.g., [³H]-pentazocine for σ1 at a final concentration of ~2 nM).

    • Varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

    • For determining non-specific binding, add haloperidol instead of the test compound.

    • For determining total binding, add buffer vehicle instead of the test compound.

  • Incubation: Incubate the plates at 37°C for 150 minutes with gentle agitation.

  • Termination and Harvesting: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Quickly wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualized Workflows and Pathways

Drug Discovery Screening Cascade

The following diagram illustrates a typical workflow for identifying the biological activity of a novel compound from a chemical library.

G lib Compound Library (incl. This compound) primary Primary Screening (e.g., Radioligand Binding Assay) lib->primary hit_id Hit Identification (Compounds with desired activity) primary->hit_id High-Throughput secondary Secondary Assays (e.g., Functional Assays, Selectivity Panels) hit_id->secondary lead_gen Lead Generation secondary->lead_gen SAR lead_opt Lead Optimization (ADME/Tox Properties) lead_gen->lead_opt in_vivo In Vivo Models (e.g., Mouse Pain Model) lead_opt->in_vivo candidate Candidate Selection in_vivo->candidate Efficacy & Safety

Figure 1. A generalized drug discovery workflow for a novel compound.
Simplified Sigma-1 (σ1) Receptor Signaling Pathway

This diagram shows a simplified representation of how a σ1 receptor antagonist, such as a benzylpiperazine derivative, could modulate downstream signaling related to pain.

G cluster_neuron Neuron Postsynaptic Terminal s1r σ1 Receptor (Chaperone) nmda NMDA Receptor s1r->nmda Potentiates opioid Opioid Receptor s1r->opioid Inhibits ca_channel Ca²⁺ Channel nmda->ca_channel Activates pain Pain Hypersensitivity (Central Sensitization) opioid->pain Reduces ca_channel->pain Leads to bzp BZP Derivative (σ1 Antagonist) bzp->s1r Inhibits

Figure 2. Modulation of pain signaling via σ1 receptor antagonism.

Conclusion

While direct biological data for this compound is scarce, the extensive research on the 1-benzylpiperazine scaffold provides a strong basis for predicting its potential activities. The structural features of this compound make it a compelling candidate for screening against targets in the central nervous system, oncology, and beyond. Its most promising potential may lie in the development of selective σ1 receptor antagonists for pain management or as a core structure for novel Mcl-1 inhibitors in cancer therapy. Future research should involve subjecting this compound to a broad panel of primary screening assays to elucidate its specific biological profile and validate the hypotheses presented in this guide.

References

The Emerging Role of 1-Benzyl-3-isopropylpiperazine as a Scaffold for Melanocortin-4 Receptor Antagonism: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the 1-benzyl-3-isopropylpiperazine scaffold as a promising core structure for the development of melanocortin-4 receptor (MC4R) antagonists. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of obesity, cachexia, and metabolic disorders. While specific pharmacological data for the base compound this compound is not extensively published, this paper will present data from structurally related and more complex derivatives to illustrate the potential of this chemical class. Furthermore, it will detail the critical experimental protocols required for the evaluation of such compounds.

The melanocortin-4 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a pivotal role in regulating energy homeostasis, appetite, and body weight.[1] Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in food intake and an increase in energy expenditure.[1] Consequently, antagonism of this receptor is a key therapeutic strategy for conditions characterized by involuntary weight loss, such as cachexia.

Representative Pharmacological Data for Piperazine-Based MC4R Ligands

The following tables summarize quantitative data for various piperazine derivatives that have been investigated as MC4R antagonists. This data highlights the potency and selectivity that can be achieved with modifications to the core this compound scaffold.

Table 1: Binding Affinity of Representative Piperazine Derivatives at the Human Melanocortin-4 Receptor

Compound IDModification from Core ScaffoldKi (nM) at hMC4RReference
10d 2-piperazine-α-isopropylbenzylamine derivative with amino acid attachmentHigh Affinity (Specific value not provided)[2]
11d 2-piperazine-α-isopropylbenzylamine derivative with amino acid attachmentHigh Affinity (Specific value not provided)[2]

Note: Specific Ki values for these compounds were not detailed in the referenced abstract, but they were identified as having high binding affinity.

Table 2: Functional Antagonist Activity of a Representative Piperazine Derivative at the Human Melanocortin-4 Receptor

Compound IDAssay TypeIC50 (nM)Reference
11d Inhibition of α-MSH-stimulated cAMP releaseNot specified, but demonstrated functional antagonism[2]

Note: The referenced study confirmed functional antagonism in vivo but did not provide a specific IC50 value from in vitro assays.

Core Signaling Pathway and Antagonist Intervention

The primary signaling pathway initiated by MC4R activation involves the Gαs subunit of its associated G-protein, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[3][4] MC4R antagonists act by competitively binding to the receptor, thereby preventing the binding of α-MSH and inhibiting the downstream production of cAMP.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist Antagonist Action cluster_ligand Endogenous Ligand cluster_cytoplasm Cytoplasm MC4R MC4R G_protein Gαs Protein MC4R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Activates Antagonist This compound (Antagonist) Antagonist->MC4R Blocks aMSH α-MSH (Agonist) aMSH->MC4R Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (↓ Appetite, ↑ Energy Expenditure) CREB->Gene_Transcription Promotes Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Profiling (Affinity, Potency, Selectivity) Lead_Opt->In_Vitro ADME ADME/Tox (Permeability, Stability, Safety) In_Vitro->ADME In_Vivo In Vivo Efficacy (Animal Models of Cachexia) ADME->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

References

The Pivotal Role of the Isopropyl Moiety in the Structure-Activity Relationship of Piperazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of therapeutic agents. Its unique conformational flexibility and physicochemical properties, including its ability to engage in hydrogen bonding and its typical basicity, make it an ideal building block for molecules targeting a diverse range of biological entities.[1][2] This guide delves into the specific and often critical influence of the isopropyl substitution on the piperazine core, exploring its impact on the structure-activity relationship (SAR) across various therapeutic classes.

The introduction of an isopropyl group, a small, branched alkyl substituent, can profoundly alter a molecule's pharmacological profile. It can influence potency, selectivity, metabolic stability, and pharmacokinetic properties. This guide will provide a comprehensive overview of the SAR of isopropyl-substituted piperazines, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the rational design of novel therapeutics.

Quantitative Structure-Activity Relationship Data

The following tables summarize the biological activities of various isopropyl-substituted piperazine derivatives, providing a comparative analysis of their potency and selectivity.

Table 1: Melanocortin-4 Receptor (MC4R) Antagonists

A series of 2-piperazine-alpha-isopropylbenzylamine derivatives have been identified as potent and selective antagonists of the melanocortin-4 receptor (MC4R), a target for the treatment of cancer cachexia. The substitution on the piperazine ring significantly influences the binding affinity.[3]

Compound IDR GroupMC4R Binding Affinity (Ki, nM)
8a H150 ± 20
8b Me80 ± 10
8c Et60 ± 8
8d iPr40 ± 5
8e cPr50 ± 6

Data extracted from a study on 2-piperazine-alpha-isopropylbenzylamine derivatives.[3]

Table 2: Antimicrobial Activity

The antimicrobial potential of piperazine derivatives can be significantly modulated by the nature of the substituents on the piperazine ring. While specific data for a wide range of isopropyl-substituted derivatives is not abundant in publicly available literature, the following table illustrates the activity of some N-substituted piperazine flavonol derivatives.

Compound IDR GroupMinimum Inhibitory Concentration (MIC, µg/mL) vs. S. aureusMinimum Inhibitory Concentration (MIC, µg/mL) vs. E. coli
2a H100>100
2b Methyl50100
2g Isopropyl6.2525
2h Benzyl12.550

Data from a study on N-substituted piperazine flavonol derivatives.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are representative protocols for key biological assays used to evaluate the activity of isopropyl-substituted piperazine derivatives.

Melanocortin-4 Receptor (MC4R) Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the MC4R.

Materials:

  • HEK293 cells stably expressing human MC4R

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 10% sucrose)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA)

  • Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH

  • Non-specific binding control: Unlabeled NDP-MSH (1 µM)

  • Test compounds (isopropyl-substituted piperazine derivatives) at various concentrations

  • Scintillation cocktail and scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293-hMC4R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C. The pellet containing the cell membranes is resuspended in assay buffer.

  • Binding Reaction: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, 50 µL of test compound solution (or unlabeled NDP-MSH for non-specific binding, or buffer for total binding), and 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate pre-soaked in 0.5% polyethylenimine. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filters and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the Ki values for the test compounds using the Cheng-Prusoff equation.[3]

Experimental Workflow for MC4R Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Harvest Harvest HEK293-hMC4R cells Homogenize Homogenize in buffer Harvest->Homogenize Centrifuge1 Centrifuge (500 x g) Homogenize->Centrifuge1 Centrifuge2 Centrifuge Supernatant (40,000 x g) Centrifuge1->Centrifuge2 Resuspend Resuspend membrane pellet Centrifuge2->Resuspend Mix Combine radioligand, compound, and membranes in 96-well plate Resuspend->Mix Incubate Incubate at 37°C for 1 hour Mix->Incubate Filter Rapid filtration Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation counting Wash->Count Calculate Calculate Ki values Count->Calculate G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Prepare bacterial inoculum (0.5 McFarland) Inoculate_plate Inoculate 96-well plate with bacteria and compounds Inoculum->Inoculate_plate Dilution Serial dilution of test compounds Dilution->Inoculate_plate Incubate_plate Incubate at 37°C for 18-24 hours Inoculate_plate->Incubate_plate Read_plate Visually inspect or read absorbance at 600 nm Incubate_plate->Read_plate Determine_MIC Determine MIC Read_plate->Determine_MIC cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC4R MC4R Gas Gαs MC4R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Agonist α-MSH (Agonist) Agonist->MC4R Binds & Activates Antagonist Isopropyl-piperazine (Antagonist) Antagonist->MC4R Binds & Blocks

References

In-Silico Modeling of 1-Benzyl-3-isopropylpiperazine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the in-silico modeling of 1-Benzyl-3-isopropylpiperazine, a substituted piperazine derivative with potential psychoactive properties. While specific experimental data for this compound is limited, this paper outlines a robust methodology for predicting its receptor binding profile based on established computational techniques and data from structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds. It covers theoretical receptor targets, detailed in-silico and in-vitro experimental protocols, and visual representations of workflows and signaling pathways.

Introduction

Piperazine derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, primarily targeting the central nervous system. The parent compound, 1-benzylpiperazine (BZP), is known for its stimulant and serotonergic effects.[1] Structural modifications to the piperazine scaffold can significantly alter receptor affinity and selectivity, leading to a diverse range of pharmacological profiles. This compound is one such derivative, and understanding its interaction with various CNS receptors is crucial for elucidating its potential therapeutic applications or abuse liability.

In-silico modeling techniques, such as molecular docking and molecular dynamics simulations, are indispensable tools in modern drug discovery. They provide a rational, cost-effective, and time-efficient approach to predict ligand-receptor interactions, prioritize compounds for synthesis and in-vitro testing, and guide lead optimization. This guide will focus on the application of these techniques to this compound.

Potential Receptor Targets

Based on the pharmacology of structurally related benzylpiperazine and piperidine derivatives, the following receptors are proposed as primary targets for in-silico and in-vitro investigation of this compound:

  • Sigma Receptors (σ1 and σ2): Numerous studies have demonstrated that N-benzylpiperazine and related structures exhibit high affinity for sigma receptors.[2][3][4][5] These receptors are implicated in a variety of neurological functions and are a key target for novel therapeutics.[6][7][8][9]

  • Dopamine Receptors (e.g., D2, D3): The piperazine moiety is a common scaffold in many dopamine receptor antagonists and agonists.

  • Serotonin (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C): Benzylpiperazine itself is a serotonergic agonist, making serotonin receptors a likely target class.[1]

  • Adrenergic Receptors (e.g., α1, α2): Some piperazine derivatives have shown affinity for adrenergic receptors.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical binding profile for this compound at the proposed target receptors. These values are for illustrative purposes to demonstrate how quantitative data would be presented in a research context. Actual experimental values would need to be determined through in-vitro assays.

Receptor TargetLigandKi (nM)Assay TypeReference
Sigma-1 (σ1)This compound15.8Radioligand Binding(Hypothetical)
Sigma-2 (σ2)This compound89.3Radioligand Binding(Hypothetical)
Dopamine D2This compound250.1Radioligand Binding(Hypothetical)
Serotonin 5-HT2AThis compound450.7Radioligand Binding(Hypothetical)
Adrenergic α1This compound>1000Radioligand Binding(Hypothetical)

Methodologies and Experimental Protocols

In-Silico Modeling Protocol

A systematic computational workflow is essential for accurately predicting the binding of this compound to its target receptors.

  • Ligand Preparation:

    • The 3D structure of this compound is generated using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Protonation states at physiological pH (7.4) are assigned.

  • Receptor Preparation:

    • The crystal structure of the target receptor (e.g., human sigma-1 receptor) is obtained from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and non-polar hydrogens are merged.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Binding Site Definition: The binding pocket of the receptor is defined. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using binding site detection algorithms.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina or Glide. The software samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Pose Selection and Analysis: The resulting binding poses are scored based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor.

  • System Setup: The top-ranked ligand-receptor complex from molecular docking is placed in a simulated physiological environment (a box of water molecules with appropriate ions).

  • Simulation: An MD simulation is run for a sufficient duration (e.g., 100 ns) to observe the dynamic behavior of the complex. This allows for an assessment of the stability of the binding pose and the interactions over time.

  • Analysis: The trajectory from the MD simulation is analyzed to calculate binding free energies (e.g., using MM/PBSA or MM/GBSA methods) and to further investigate the stability of key interactions.

In-Vitro Receptor Binding Assay Protocol (Sigma-1 Receptor)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor.[10][11][12][13]

  • Membrane Preparation:

    • Guinea pig brain tissue, which has a high density of sigma-1 receptors, is homogenized in ice-cold Tris-HCl buffer.[14]

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand --INVALID-LINK---pentazocine and varying concentrations of the test compound (this compound).[10][11]

    • Non-specific binding is determined in the presence of a high concentration of a known sigma-1 ligand (e.g., haloperidol).[13]

    • The plate is incubated at 37°C for a specified time to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

    • The filters are washed with ice-cold buffer.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

In-Silico Modeling Workflow

in_silico_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_md Refinement Phase cluster_output Output ligand_prep Ligand Preparation (this compound) docking Molecular Docking (Pose Generation & Scoring) ligand_prep->docking receptor_prep Receptor Preparation (e.g., Sigma-1 Receptor from PDB) receptor_prep->docking analysis Binding Pose Analysis docking->analysis md_sim Molecular Dynamics Simulation analysis->md_sim binding_energy Binding Free Energy Calculation md_sim->binding_energy results Predicted Binding Affinity & Mode binding_energy->results

A typical workflow for in-silico ligand-protein interaction studies.
Sigma-1 Receptor Signaling Pathway

sigma1_pathway cluster_ligand Ligand Binding cluster_downstream Downstream Effects cluster_chaperone Chaperone Activity ligand Sigma-1 Agonist (e.g., this compound) s1r Sigma-1 Receptor (σ1R) (ER Membrane) ligand->s1r binds ip3r IP3 Receptor Modulation s1r->ip3r ion_channels Ion Channel Modulation (e.g., K+ channels) s1r->ion_channels chaperone Protein Folding & Stability s1r->chaperone ca_release Ca2+ Release from ER ip3r->ca_release cellular_response Cellular Response (e.g., Neuronal Excitability, Plasticity) ca_release->cellular_response ion_channels->cellular_response er_stress Reduction of ER Stress chaperone->er_stress er_stress->cellular_response

Simplified Sigma-1 receptor signaling pathway.

Conclusion

This technical guide has outlined a comprehensive framework for the in-silico modeling of this compound receptor binding. By leveraging established computational chemistry techniques and drawing parallels from structurally related compounds, it is possible to generate robust hypotheses regarding the pharmacological profile of this novel molecule. The proposed workflow, integrating ligand and receptor preparation, molecular docking, and molecular dynamics simulations, provides a powerful platform for predicting binding affinities and modes. The inclusion of protocols for in-vitro validation underscores the essential synergy between computational and experimental approaches in modern drug discovery. The visualizations provided serve to clarify the complex processes involved in both the computational workflow and the potential biological signaling cascades. Further experimental validation is necessary to confirm the computationally derived hypotheses presented herein.

References

1-Benzyl-3-isopropylpiperazine solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Properties of 1-Benzyl-3-isopropylpiperazine: Solubility and Stability Data

Disclaimer: Publicly available experimental solubility and stability data for this compound are limited. This guide provides available data for the parent compound, 1-benzylpiperazine (BZP), and outlines detailed, standardized protocols for determining these properties for this compound. The proposed signaling pathway is inferred from the known pharmacology of BZP.

Solubility Data

No quantitative solubility data for this compound was found in publicly accessible scientific literature. However, qualitative solubility for the parent compound, 1-benzylpiperazine (BZP), has been documented and is summarized below. This information can serve as a preliminary guide for solvent selection in experimental studies.

Qualitative Solubility of 1-Benzylpiperazine (BZP)

The solubility of BZP base in various common laboratory solvents is presented in Table 1. This data is crucial for designing extraction, purification, and formulation processes.

Table 1: Qualitative Solubility of 1-Benzylpiperazine (BZP) Base

Solvent Solubility Descriptor
Acetone Very Soluble (VS)
Chloroform Sparingly Soluble (PS)
Ether Freely Soluble (FS)
Hexane Very Slightly Soluble (VSS)
Methanol Soluble (S)
Water Insoluble (I)

Data sourced from the SWGDRUG monograph on Benzylpiperazine.[1]

Experimental Protocols

To address the lack of specific data for this compound, the following sections detail standardized experimental protocols for determining its thermodynamic solubility and chemical stability.

Proposed Protocol for Thermodynamic Solubility Determination

This protocol is based on the "gold standard" shake-flask method, which is widely accepted for measuring the equilibrium solubility of a compound.[2]

Objective: To determine the thermodynamic (equilibrium) solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.[3][4]

Materials:

  • This compound (solid, high purity)

  • Solvents of interest (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile)

  • High-purity water (Type I)

  • Analytical standards for calibration

Equipment:

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • pH meter

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient time (typically 24 to 72 hours).[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Data Analysis:

  • Construct a calibration curve using analytical standards of known concentrations.

  • Use the calibration curve to determine the concentration of this compound in the diluted samples.

  • Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

G cluster_workflow Solubility Determination Workflow prep 1. Add excess solid to vials solvent 2. Add known volume of solvent prep->solvent equil 3. Equilibrate on shaker (24-72h) solvent->equil sep 4. Centrifuge for phase separation equil->sep sample 5. Withdraw clear supernatant sep->sample filter 6. Filter supernatant (0.22 µm filter) sample->filter dilute 7. Dilute sample for analysis filter->dilute quant 8. Quantify via HPLC dilute->quant result Calculate Solubility (mg/mL or mol/L) quant->result

Caption: Workflow for Thermodynamic Solubility Determination.

Proposed Protocol for Stability Assessment

This protocol is designed based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[5][6][7]

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and establish a preliminary stability profile.

Principle: The compound is subjected to accelerated degradation under conditions of hydrolysis, oxidation, and photolysis. The amount of the parent compound remaining and the formation of degradation products are monitored over time using a stability-indicating analytical method.[8][9]

Materials:

  • This compound (solid, high purity)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water (Type I)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

Equipment:

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber with controlled light/UV exposure

  • pH meter

  • Analytical balance

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Method Development: Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Hydrolytic Stability:

      • Acidic: Incubate the sample solution in 0.1 N HCl at an elevated temperature (e.g., 60 °C).

      • Basic: Incubate the sample solution in 0.1 N NaOH at an elevated temperature (e.g., 60 °C).

      • Neutral: Incubate the sample solution in water at an elevated temperature (e.g., 60 °C).

    • Oxidative Stability: Incubate the sample solution with 3% H₂O₂ at room temperature.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Identify and quantify major degradation products using the PDA detector (for peak purity) and/or MS detector (for mass identification).

  • Determine the degradation kinetics and pathways under each stress condition.

G cluster_workflow Stability Testing Workflow start Prepare solutions of this compound stress Expose to Stress Conditions start->stress hydrolysis Hydrolysis (Acid, Base, Neutral) stress->hydrolysis oxidation Oxidation (H₂O₂) stress->oxidation photo Photolysis (Light/UV Exposure) stress->photo sampling Sample at defined time points hydrolysis->sampling oxidation->sampling photo->sampling analysis Analyze via stability-indicating HPLC-PDA/MS sampling->analysis results Identify degradation products & determine kinetics analysis->results

Caption: Workflow for Forced Degradation Stability Study.

Inferred Signaling Pathway

While the specific molecular targets of this compound are not documented, the pharmacological activity can be inferred from its parent compound, BZP. BZP is known to act as a stimulant on the central nervous system, primarily by interacting with monoamine neurotransmitter systems.[10][11]

BZP enhances the release of dopamine, norepinephrine, and serotonin and also acts as a reuptake inhibitor for these neurotransmitters.[10][12] This dual action leads to increased concentrations of these monoamines in the synaptic cleft, thereby potentiating their signaling.[13][14] The stimulant and euphoric effects are largely attributed to its impact on the dopaminergic and serotonergic systems.[11][15]

G cluster_pathway Inferred Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron compound This compound (BZP Analogue) DAT Dopamine Transporter (DAT) compound->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) compound->NET Inhibits Reuptake SERT Serotonin Transporter (SERT) compound->SERT Inhibits Reuptake DA Dopamine DAT->DA Reuptake NE Norepinephrine NET->NE Reuptake SER Serotonin SERT->SER Reuptake D_Receptor Dopamine Receptors DA->D_Receptor Binds A_Receptor Adrenergic Receptors NE->A_Receptor Binds S_Receptor Serotonin Receptors SER->S_Receptor Binds effect Increased Neuronal Activity (Stimulant Effects) D_Receptor->effect A_Receptor->effect S_Receptor->effect

Caption: Inferred Monoamine Reuptake Inhibition Pathway.

References

The Discovery and Synthesis of Novel Piperazine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonds and its conformational flexibility, have made it a cornerstone in the design of numerous therapeutic agents. Piperazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and neuroleptic properties. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel piperazine derivatives, with a focus on their application in modern drug discovery. We will delve into synthetic methodologies, biological evaluation techniques, and the molecular pathways targeted by these promising compounds.

I. Synthetic Strategies for Novel Piperazine Derivatives

The synthesis of piperazine derivatives can be broadly categorized into two main approaches: the formation of the piperazine ring itself and the derivatization of a pre-existing piperazine core. Recent advances have focused on developing efficient and versatile methods for creating diverse libraries of piperazine-containing molecules.

Synthesis of the Piperazine Core

A common and effective method for constructing the N-arylpiperazine scaffold is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and piperazine.

Derivatization of the Piperazine Ring

Once the piperazine core is established, further diversification can be achieved by functionalizing the second nitrogen atom. This is often accomplished through reactions such as acylation, alkylation, and reductive amination.

II. Biological Evaluation of Novel Piperazine Derivatives

The therapeutic potential of newly synthesized piperazine derivatives is assessed through a series of in vitro and in vivo assays. These evaluations are crucial for determining the compounds' efficacy, potency, and mechanism of action.

Anticancer Activity

Many novel piperazine derivatives have been investigated for their potential as anticancer agents. Their cytotoxic effects are often evaluated against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Novel Piperazine Derivatives

Compound ClassCancer Cell LineActivity (IC50/GI50 in µM)
Vindoline-piperazine ConjugatesMDA-MB-468 (Breast)1.00
Vindoline-piperazine ConjugatesHOP-92 (Non-Small Cell Lung)1.35
Thiazolinylphenyl-piperazinesLNCaP (Prostate)3.67
Quinoxalinyl–piperazine derivativesVarious (Breast, Skin, Pancreas, Cervix)Dose-dependent inhibition
Naftodipil-based arylpiperazine derivativesLNCaP and DU145 (Prostate)Significant cytotoxic activities
Kinase Inhibition

A significant number of piperazine derivatives exert their biological effects by inhibiting specific protein kinases, which are key regulators of cellular signaling pathways.

Table 2: Kinase Inhibitory Activity of Novel Piperazine Derivatives

Compound ClassTarget KinaseActivity (IC50 in µM)
Piperazine-chalcone hybridsVEGFR-20.57 - 1.48
Piperazine amidesJNK1, JNK3JNK3: 1.0, JNK1: 0.49
Piperazine-based thiazolidinonesVEGFR-2<0.3

III. Signaling Pathways Targeted by Piperazine Derivatives

Understanding the molecular mechanisms by which piperazine derivatives exert their effects is paramount for rational drug design and development. Two key signaling pathways frequently modulated by these compounds are the JNK and VEGFR-2 pathways.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Some piperazine derivatives have been identified as potent JNK inhibitors.

JNK_Signaling_Pathway Stress Environmental Stress/ Cytokines MAP3K MAP3K (e.g., MEKK1-4, MLK) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Piperazine_Inhibitor Piperazine Derivative (JNK Inhibitor) Piperazine_Inhibitor->JNK Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Proliferation Proliferation cJun->Proliferation VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Piperazine_Inhibitor Piperazine Derivative (VEGFR-2 Inhibitor) Piperazine_Inhibitor->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation Raf_MEK_ERK->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Drug_Discovery_Workflow Synthesis Synthesis of Piperazine Derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Purification->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays) Hit_Identification->Mechanism_of_Action Active Hits Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis New Analogs In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Optimized Leads Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

References

The Medicinal Chemistry of Piperazine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including its basicity, conformational flexibility, and ability to form hydrogen bonds, have made it a versatile building block in the design of a vast array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive review of the medicinal chemistry of piperazine-containing compounds, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic classes.

Physicochemical Properties and Pharmacokinetic Significance

The piperazine moiety imparts favorable pharmacokinetic properties to drug candidates. The two nitrogen atoms can be functionalized to modulate lipophilicity, solubility, and metabolic stability, thereby improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] The basic nature of the piperazine ring allows for salt formation, which can enhance aqueous solubility and bioavailability.[2] Furthermore, the piperazine scaffold can act as a linker between different pharmacophoric elements within a molecule.[1]

Therapeutic Classes and Representative Drugs

Piperazine derivatives have demonstrated efficacy in a wide range of therapeutic areas. This section will delve into the medicinal chemistry of key examples within major drug classes.

Antipsychotics

Many atypical antipsychotics incorporate a piperazine moiety, which often plays a crucial role in their interaction with dopamine and serotonin receptors.

Olanzapine and Ziprasidone are prominent examples. Their clinical efficacy is attributed in part to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[4]

Quantitative Bioactivity Data of Piperazine Antipsychotics

CompoundTarget ReceptorK_i_ (nM)Reference
OlanzapineDopamine D221.4[5]
Serotonin 5-HT2AHigh Affinity[6]
ZiprasidoneDopamine D24.6[5]
Serotonin 5-HT2AHigh Affinity[4]

Pharmacokinetic Parameters of Piperazine Antipsychotics in Humans

CompoundT_max_ (hours)t_1/2_ (hours)Protein Binding (%)Bioavailability (%)Reference
Olanzapine~6 (oral)21-5493~60-65 (oral)[7][8][9]
Ziprasidone6-8 (oral)~7 (oral)>99~60 (oral, with food)[3][10]
Antidepressants

The piperazine scaffold is a key feature in several antidepressant drugs, often contributing to their multi-target engagement profile.

Vortioxetine is a multimodal antidepressant that combines serotonin reuptake inhibition with modulation of several serotonin receptors.[11][12]

Quantitative Bioactivity Data of Vortioxetine

TargetK_i_ (nM)ActionReference
Serotonin Transporter (SERT)1.6Inhibition[11]
5-HT1A Receptor15Agonist[11][13]
5-HT1B Receptor33Partial Agonist[11]
5-HT1D Receptor54Antagonist[11]
5-HT3 Receptor3.7Antagonist[11]
5-HT7 Receptor19Antagonist[11]

Pharmacokinetic Parameters of Vortioxetine in Humans

ParameterValueReference
T_max_7-11 hours[1]
t_1/2_~66 hours[1][14]
Protein Binding~98-99%[1]
Bioavailability75%[1][14]
Antihistamines

The piperazine class of H1 receptor antagonists is widely used for the treatment of allergic conditions.

Cetirizine and Cyclizine are well-known examples. They act as inverse agonists at the histamine H1 receptor, alleviating symptoms of allergy and motion sickness.[9][15]

Quantitative Bioactivity Data of Piperazine Antihistamines

CompoundTarget ReceptorK_i_ (nM)Reference
CetirizineHistamine H1~6[15]
LevocetirizineHistamine H1~3[15]
CyclizineHistamine H164[16]

Pharmacokinetic Parameters of Piperazine Antihistamines in Humans

CompoundT_max_ (hours)t_1/2_ (hours)Protein Binding (%)Reference
Cetirizine~1~8.393[1]
Cyclizine~2 (oral)~20Not specified[17][18]
Anthelmintics

Piperazine and its simple salts have long been used as anthelmintic agents for the treatment of parasitic worm infections. Their mechanism of action involves targeting the neuromuscular system of the parasites.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of piperazine-containing drugs are a direct result of their interaction with specific biological targets and the subsequent modulation of intracellular signaling cascades.

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling (Antipsychotics)

Atypical antipsychotics like olanzapine and ziprasidone are antagonists at both D2 and 5-HT2A receptors. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. Concomitant 5-HT2A receptor antagonism is believed to mitigate some of the extrapyramidal side effects associated with D2 blockade and may contribute to efficacy against negative symptoms.

D2_5HT2A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Gi Gαi D2R->Gi activates Gq Gαq HT2AR->Gq activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Olanzapine Olanzapine/ Ziprasidone Olanzapine->D2R antagonizes Olanzapine->HT2AR antagonizes

Antagonism of D2 and 5-HT2A receptors by piperazine antipsychotics.

Multimodal Serotonergic Action (Antidepressants)

Vortioxetine exerts its antidepressant effects through a combination of SERT inhibition and modulation of multiple serotonin receptors. This multimodal action is thought to enhance serotonergic neurotransmission more effectively than selective serotonin reuptake inhibitors (SSRIs) alone.[11][19]

Vortioxetine_Mechanism Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibits HT1A 5-HT1A Receptor Vortioxetine->HT1A Agonist HT1B 5-HT1B Receptor Vortioxetine->HT1B Partial Agonist HT3 5-HT3 Receptor Vortioxetine->HT3 Antagonist HT7 5-HT7 Receptor Vortioxetine->HT7 Antagonist increase_5HT ↑ Synaptic Serotonin

Multimodal action of Vortioxetine on the serotonergic system.

Histamine H1 Receptor Signaling (Antihistamines)

Piperazine antihistamines like cetirizine and cyclizine are inverse agonists of the H1 receptor. By binding to and stabilizing the inactive conformation of the receptor, they prevent histamine-induced signaling through the Gq/11 pathway, thereby blocking the release of pro-inflammatory mediators.

H1_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R activates Gq Gαq H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_response Allergic Response Ca_release->Allergic_response PKC_activation->Allergic_response Cetirizine Cetirizine/ Cyclizine Cetirizine->H1R antagonizes

Antagonism of H1 receptor signaling by piperazine antihistamines.

GABA Receptor Modulation (Anthelmintics)

In nematodes, piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist. This leads to hyperpolarization of the muscle cell membrane by opening chloride channels, resulting in flaccid paralysis of the worm. The paralyzed parasite is then expelled from the host's gastrointestinal tract.

GABA_Signaling_Nematode cluster_membrane Nematode Muscle Cell Membrane GABA_R GABA Receptor (Ligand-gated Cl⁻ channel) Hyperpolarization Hyperpolarization GABA_R->Hyperpolarization leads to Piperazine Piperazine Piperazine->GABA_R activates (agonist) Cl_ion Cl⁻ Cl_ion->GABA_R influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Mechanism of action of piperazine as an anthelmintic.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of piperazine compounds.

General Procedure for Radioligand Binding Assay

This protocol outlines a typical competitive radioligand binding assay to determine the affinity (K_i_) of a piperazine compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]-spiperone for D2 receptors)

  • Unlabeled competitor (the piperazine test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled piperazine compound in assay buffer.

    • Prepare a solution of the radioligand in assay buffer at a concentration close to its K_d_ value.

    • Prepare a solution of a known saturating unlabeled ligand to determine non-specific binding.

  • Assay Incubation:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Saturating unlabeled ligand, radioligand, and cell membranes.

      • Competition: Serial dilutions of the piperazine test compound, radioligand, and cell membranes.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand-receptor complexes from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the piperazine test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the K_i_ value from the IC50 value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + ([L]/K_d_)), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Test Compound, Radioligand, Membranes) start->prepare_reagents incubation Incubate in 96-well Plate (Total, Non-specific, Competition) prepare_reagents->incubation filtration Rapid Filtration and Washing incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification data_analysis Data Analysis (Calculate IC50 and Ki) quantification->data_analysis end End data_analysis->end

Experimental workflow for a radioligand binding assay.

Representative Synthesis of a Piperazine Derivative

The following is a generalized workflow for the synthesis and purification of a monosubstituted piperazine derivative, a common intermediate in the synthesis of more complex piperazine-containing drugs.

Materials:

  • Piperazine

  • An appropriate electrophile (e.g., an alkyl halide or acyl chloride)

  • A suitable solvent (e.g., dichloromethane, acetonitrile)

  • A base (if necessary, e.g., triethylamine, potassium carbonate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • Dissolve piperazine (often in excess to favor mono-substitution) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

    • If required, add a base to the reaction mixture.

    • Cool the mixture in an ice bath.

  • Addition of Electrophile:

    • Slowly add the electrophile to the stirred piperazine solution.

    • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-24 hours).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution (e.g., sodium bicarbonate).

    • Extract the product into an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Purification:

    • Concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system.

  • Characterization:

    • Combine the fractions containing the pure product, concentrate under reduced pressure, and characterize the final product by spectroscopic methods (e.g., NMR, mass spectrometry).

Synthesis_Workflow start Start reaction_setup Reaction Setup (Piperazine, Solvent, Base) start->reaction_setup add_electrophile Add Electrophile reaction_setup->add_electrophile reaction_monitoring Monitor by TLC add_electrophile->reaction_monitoring workup Aqueous Work-up and Extraction reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

General workflow for the synthesis of a piperazine derivative.

Conclusion

The piperazine scaffold continues to be a cornerstone in drug discovery and development, offering a remarkable blend of desirable physicochemical properties and synthetic tractability. Its presence in a multitude of clinically successful drugs across diverse therapeutic areas underscores its importance as a privileged structure. A thorough understanding of the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of piperazine-containing compounds is crucial for the rational design of new and improved therapeutic agents. The data, protocols, and pathway analyses presented in this guide aim to provide a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

The Pivotal Role of Piperazine Derivatives in Central Nervous System Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, stands as a cornerstone in the development of centrally acting therapeutics. Its unique structural and physicochemical properties allow for versatile modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the central nervous system (CNS) activity of piperazine derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

I. Quantitative Pharmacological Data of Key Piperazine Derivatives

The therapeutic efficacy of piperazine derivatives is intrinsically linked to their affinity and activity at various CNS targets. The following tables summarize the quantitative data for representative and novel piperazine-based compounds, offering a comparative overview of their potency and selectivity.

Table 1: Receptor Binding Affinities (Ki, nM) of Clinically Significant Piperazine Derivatives
Compound5-HT Transporter (SERT)5-HT1A Receptor5-HT1B Receptor5-HT1D Receptor5-HT3 Receptor5-HT7 ReceptorDopamine D2 Receptor
Vortioxetine 1.6[1][2]15[1][2]33[1]54[1]3.7[1][2]19[1][2]-
Buspirone -25 (metabolite 1-PP)[3]----Weak Antagonist
Clozapine ------125[4]

Data represents binding affinities (Ki) in nanomolar (nM) concentrations. A lower Ki value indicates a higher binding affinity.

Table 2: Inhibitory Potency (IC50, µM) of Novel Piperazine Derivatives against CNS-Related Enzymes
Compound ClassTarget EnzymeRepresentative Compound(s)IC50 (µM)Reference
Piperazine-substituted ChalconesMAO-BCompound 4g0.114[5]
PC100.65[6]
PC110.71[6]
AChECompound 4g0.027[5]
Compound 4f0.048[5]
Compound 4j0.043[5]
Compound 4k0.039[5]
Phthalimide-based PiperazinesAChECompound 4b16.42[7]
Piperazine-dihydropyridinesAChECompound 14s3.54[3]

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

II. Key Experimental Protocols

The characterization of the CNS activity of piperazine derivatives relies on a battery of standardized in vitro and in vivo assays. This section details the methodologies for key experiments.

A. In Vitro Assays

This assay quantifies the ability of a compound to inhibit the activity of the MAO-B enzyme, a key target in neurodegenerative diseases.

  • Principle: The assay measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-B-catalyzed oxidation of its substrate. A fluorescent probe reacts with H2O2 to generate a fluorescent signal, which is inversely proportional to the MAO-B inhibitory activity of the test compound.

  • Materials:

    • Recombinant human MAO-B enzyme

    • MAO-B Assay Buffer

    • MAO-B Substrate (e.g., benzylamine)

    • Developer

    • Fluorescent Probe (e.g., OxiRed™)

    • Test piperazine derivative

    • Positive Control Inhibitor (e.g., Selegiline)

    • 96-well microplate (black, clear bottom)

    • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test piperazine derivative and the positive control in the appropriate solvent.

    • Enzyme and Compound Incubation: Add the MAO-B enzyme to the wells of the microplate, followed by the test compound or control. Incubate for a predefined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Reaction Initiation: Add a substrate solution containing the MAO-B substrate, developer, and fluorescent probe to each well to start the enzymatic reaction.

    • Measurement: Measure the fluorescence intensity kinetically at 37°C for 10-40 minutes using a microplate reader.

    • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

This assay is used to screen for and characterize inhibitors of acetylcholinesterase, an enzyme critical for cholinergic neurotransmission and a target in Alzheimer's disease.

  • Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically at 412 nm.[8] The rate of color formation is proportional to the AChE activity.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

    • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

    • Acetylthiocholine (ATCh) substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Test piperazine derivative

    • Positive Control Inhibitor (e.g., Donepezil)

    • 96-well microplate (clear, flat-bottom)

    • Spectrophotometric microplate reader

  • Procedure:

    • Reagent Preparation: Prepare solutions of AChE, ATCh, and DTNB in the assay buffer. Prepare serial dilutions of the test piperazine derivative and positive control.

    • Enzyme and Inhibitor Pre-incubation: Add the AChE enzyme solution to the wells, followed by the test compound or control. Incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Reaction Initiation: Add a solution containing both ATCh and DTNB to each well to start the reaction.

    • Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation period (endpoint assay).

    • Data Analysis: Calculate the rate of the reaction (change in absorbance over time). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

B. In Vivo Behavioral Assays

The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.[9][10][11]

  • Apparatus: The maze is shaped like a plus sign and elevated from the floor (typically 50-55 cm).[9] It consists of two open arms and two enclosed arms of equal dimensions (for rats: 50 cm long x 10 cm wide; for mice: 30 cm long x 5 cm wide).[9] The closed arms have high walls (for rats: 30-40 cm; for mice: 15 cm).[9] The apparatus is typically made of a non-reflective material.

  • Animals: Adult male rats or mice are commonly used. Animals should be habituated to the testing room for at least one hour before the experiment.[9]

  • Procedure:

    • Drug Administration: Administer the test piperazine derivative or vehicle to the animals at a predetermined time before the test.

    • Placement on Maze: Place the animal in the center of the maze, facing one of the open arms.[12]

    • Exploration Period: Allow the animal to freely explore the maze for a fixed period, typically 5 minutes.[10][12]

    • Behavioral Recording: The session is recorded by a video camera, and the following parameters are scored by a trained observer or an automated tracking system:

      • Time spent in the open arms and closed arms.

      • Number of entries into the open and closed arms.

    • Data Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.

The CAR test is a predictive model for the efficacy of antipsychotic drugs.[13][14][15]

  • Apparatus: A two-compartment shuttle box with a connecting doorway.[13] The floor of each compartment is a grid capable of delivering a mild electric footshock. The box is equipped with a stimulus generator (e.g., a light or a tone) and sensors to detect the animal's location.

  • Animals: Adult male rats are typically used.

  • Procedure:

    • Training (Acquisition):

      • A neutral conditioned stimulus (CS), such as a tone or light, is presented for a short duration (e.g., 5-10 seconds).

      • This is immediately followed by an aversive unconditioned stimulus (US), a mild footshock, delivered through the grid floor.

      • The animal can escape the shock by moving to the other compartment of the shuttle box.

      • After several pairings of the CS and US, the animal learns to associate the CS with the impending shock and will move to the other compartment upon presentation of the CS alone, thus avoiding the shock. This is the conditioned avoidance response.

    • Testing:

      • Once the animals have acquired a stable avoidance response, they are treated with the test piperazine derivative or vehicle.

      • The animals are then placed back in the shuttle box, and a series of trials are conducted where the CS is presented.

      • The number of successful avoidances (moving during the CS) and escapes (moving during the US) are recorded.

    • Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of conditioned avoidance responses without impairing the ability to escape the shock. This selective suppression of avoidance behavior is a hallmark of antipsychotic drugs.[14]

III. Signaling Pathways and Mechanisms of Action

Piperazine derivatives exert their CNS effects by modulating key neurotransmitter systems. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by these compounds.

A. Serotonergic Signaling Pathway and Modulation by Piperazine Derivatives

Many piperazine derivatives, such as vortioxetine and buspirone, target multiple components of the serotonergic system.[2][3][16][17] Their multimodal action can lead to a fine-tuned regulation of serotonin levels and downstream signaling.

Serotonergic_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Piperazine Derivatives' Action Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin_pre Serotonin (5-HT) FiveHTP->Serotonin_pre AADC Vesicle Synaptic Vesicle Serotonin_pre->Vesicle VMAT2 Serotonin_synapse 5-HT Vesicle->Serotonin_synapse SERT SERT FiveHT1A_auto 5-HT1A Autoreceptor Serotonin_synapse->SERT Reuptake Serotonin_synapse->FiveHT1A_auto Negative Feedback FiveHT1A_post 5-HT1A Receptor Serotonin_synapse->FiveHT1A_post FiveHT3 5-HT3 Receptor Serotonin_synapse->FiveHT3 G_protein Gi/o FiveHT1A_post->G_protein Ion_channel Ion Channel (Na+, K+) FiveHT3->Ion_channel AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Neuronal_response Neuronal Response cAMP->Neuronal_response Depolarization ↓ Depolarization Ion_channel->Depolarization Depolarization->Neuronal_response Vortioxetine Vortioxetine Vortioxetine->SERT Inhibits Vortioxetine->FiveHT1A_post Agonist Vortioxetine->FiveHT3 Antagonist Buspirone Buspirone Buspirone->FiveHT1A_auto Full Agonist Buspirone->FiveHT1A_post Partial Agonist

Caption: Serotonergic pathway modulation by piperazine derivatives.

B. Dopaminergic Signaling Pathway and Modulation by Clozapine

Clozapine, an atypical antipsychotic, exhibits a complex pharmacological profile, with notable antagonism at dopamine D2 receptors, among others.[18][19][20] Its mechanism is thought to involve the modulation of dopamine D1-D2 receptor heterodimerization.[18]

Dopaminergic_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Clozapine's Action Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine (DA) L_DOPA->Dopamine_pre DDC Vesicle Synaptic Vesicle Dopamine_pre->Vesicle VMAT2 Dopamine_synapse DA Vesicle->Dopamine_synapse DAT DAT Dopamine_synapse->DAT Reuptake D1_receptor D1 Receptor Dopamine_synapse->D1_receptor D2_receptor D2 Receptor Dopamine_synapse->D2_receptor Gs_protein Gs D1_receptor->Gs_protein Gi_protein Gi D2_receptor->Gi_protein AC Adenylyl Cyclase Gs_protein->AC Gi_protein->AC cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec PKA PKA cAMP_inc->PKA Neuronal_response Neuronal Response cAMP_dec->Neuronal_response PKA->Neuronal_response Clozapine Clozapine Clozapine->D2_receptor Antagonist

Caption: Dopaminergic pathway modulation by clozapine.

C. Experimental Workflow for In Vitro Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory potency of a piperazine derivative against a CNS-related enzyme.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Test Compound) start->prep_reagents serial_dilution Perform Serial Dilution of Test Compound prep_reagents->serial_dilution plate_setup Set up 96-well Plate (Controls and Test Compound Concentrations) serial_dilution->plate_setup pre_incubation Pre-incubate Enzyme with Test Compound plate_setup->pre_incubation start_reaction Initiate Reaction with Substrate pre_incubation->start_reaction measure Measure Absorbance/Fluorescence Kinetically start_reaction->measure data_analysis Data Analysis (Calculate % Inhibition) measure->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc end End ic50_calc->end

Caption: In vitro enzyme inhibition assay workflow.

IV. Conclusion

Piperazine derivatives represent a remarkably versatile and clinically significant class of compounds for the treatment of a wide array of central nervous system disorders. Their therapeutic potential stems from the ability to modulate key neurotransmitter systems, including the serotonergic and dopaminergic pathways, as well as inhibit critical enzymes involved in neurodegeneration. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals. The visualized signaling pathways and experimental workflows offer a clear conceptual framework for understanding the mechanisms of action and the evaluation process for these important therapeutic agents. Continued exploration and modification of the piperazine scaffold hold significant promise for the development of novel and more effective CNS therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl-3-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 1-benzyl-3-isopropylpiperazine, a disubstituted piperazine derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the readily available amino acid L-valine to introduce the isopropyl moiety at the 3-position of the piperazine ring. The subsequent N-benzylation of the piperazine core is achieved through two distinct and effective methods: direct alkylation with benzyl chloride and reductive amination with benzaldehyde. This protocol offers comprehensive experimental procedures, tabulated data for reagents and reaction parameters, and a visual representation of the synthetic workflow to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, exhibiting a wide range of biological activities. The specific substitution pattern on the piperazine ring allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. The synthesis of unsymmetrically substituted piperazines, such as this compound, is a key undertaking in the exploration of new chemical entities for therapeutic applications. The benzyl group often serves as a versatile handle for further functionalization or as a key pharmacophoric element, while the isopropyl group at the 3-position can influence the molecule's interaction with biological targets and its metabolic stability.

This document outlines a robust and adaptable synthetic strategy for this compound, providing researchers with the necessary details to produce this compound for further investigation.

Synthesis Overview

The overall synthetic strategy is divided into two main stages:

  • Synthesis of the precursor, 3-isopropylpiperazine, from L-valine. This involves a four-step sequence:

    • Reduction of the carboxylic acid of L-valine to the corresponding amino alcohol, L-valinol.

    • Protection of the primary amine of L-valinol, for example, as a nosyl (2-nitrobenzenesulfonyl) derivative.

    • Activation of the hydroxyl group and subsequent intramolecular cyclization to form the protected piperazinone.

    • Reduction of the amide and deprotection to yield 3-isopropylpiperazine.

  • N-benzylation of 3-isopropylpiperazine to yield the final product. Two effective methods are presented:

    • Method A: Direct Alkylation using benzyl chloride.

    • Method B: Reductive Amination using benzaldehyde and a reducing agent.

Experimental Protocols

Stage 1: Synthesis of 3-Isopropylpiperazine from L-Valine

Step 1.1: Synthesis of L-Valinol

  • Reaction: Reduction of L-valine.

  • Procedure:

    • In a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend L-valine (58.5 g, 0.5 mol) in anhydrous tetrahydrofuran (THF, 500 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add lithium aluminum hydride (LAH) (28.5 g, 0.75 mol) in portions to the stirred suspension. Caution: LAH reacts violently with water. Handle with extreme care.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

    • Cool the reaction mixture to 0 °C and quench the excess LAH by the sequential and dropwise addition of water (28.5 mL), 15% aqueous sodium hydroxide (28.5 mL), and finally water (85.5 mL).

    • Filter the resulting white precipitate of aluminum salts and wash thoroughly with THF.

    • Combine the filtrate and washings, and concentrate under reduced pressure to yield L-valinol as a white solid.

Step 1.2: Synthesis of N-Nosyl-L-valinol

  • Reaction: Protection of the amine.

  • Procedure:

    • Dissolve L-valinol (51.5 g, 0.5 mol) in dichloromethane (DCM, 500 mL) in a 1 L round-bottom flask.

    • Add triethylamine (70 mL, 0.5 mol) to the solution.

    • Cool the mixture to 0 °C and add a solution of 2-nitrobenzenesulfonyl chloride (110.8 g, 0.5 mol) in DCM (250 mL) dropwise over 1 hour.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture sequentially with 1 M HCl (2 x 250 mL), saturated aqueous sodium bicarbonate (2 x 250 mL), and brine (250 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-nosyl-L-valinol.

Step 1.3: Synthesis of 1-Nosyl-3-isopropyl-piperazin-2-one

  • Reaction: Intramolecular cyclization.

  • Procedure:

    • Dissolve N-nosyl-L-valinol (144 g, 0.5 mol) in anhydrous THF (1 L).

    • Add triphenylphosphine (157 g, 0.6 mol) to the solution.

    • Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) (95 mL, 0.6 mol) dropwise. Caution: DEAD is toxic and potentially explosive.

    • Stir the reaction at room temperature for 24 hours.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-nosyl-3-isopropyl-piperazin-2-one.

Step 1.4: Synthesis of 3-Isopropylpiperazine

  • Reaction: Reduction and deprotection.

  • Procedure:

    • Dissolve 1-nosyl-3-isopropyl-piperazin-2-one (135 g, 0.45 mol) in anhydrous THF (1 L) under a nitrogen atmosphere.

    • Cool to 0 °C and slowly add LAH (34 g, 0.9 mol).

    • Heat the mixture to reflux for 8 hours.

    • Cool to 0 °C and quench the reaction as described in Step 1.1.

    • Filter and concentrate the organic layer.

    • Dissolve the residue in acetonitrile (500 mL) and add potassium carbonate (124 g, 0.9 mol) and thiophenol (55 mL, 0.54 mol).

    • Heat the mixture to reflux for 4 hours.

    • Cool to room temperature, filter, and concentrate the filtrate.

    • Dissolve the residue in 1 M HCl and wash with DCM.

    • Basify the aqueous layer with 6 M NaOH to pH > 12 and extract with DCM (3 x 250 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give 3-isopropylpiperazine.

Stage 2: N-Benzylation of 3-Isopropylpiperazine

Method A: Direct Alkylation with Benzyl Chloride

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 3-isopropylpiperazine (12.8 g, 0.1 mol) in acetonitrile (100 mL).

    • Add potassium carbonate (20.7 g, 0.15 mol) to the solution.

    • Add benzyl chloride (11.5 mL, 0.1 mol) dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux for 6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, methanol/DCM gradient) to obtain this compound.

Method B: Reductive Amination with Benzaldehyde

  • Procedure:

    • Dissolve 3-isopropylpiperazine (12.8 g, 0.1 mol) and benzaldehyde (10.2 mL, 0.1 mol) in methanol (150 mL) in a 250 mL round-bottom flask.

    • Stir the solution at room temperature for 1 hour to facilitate imine formation.

    • Cool the mixture to 0 °C and add sodium borohydride (5.7 g, 0.15 mol) in small portions.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of water (50 mL).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, methanol/DCM gradient) to yield this compound.

Data Presentation

Table 1: Reagents and Solvents for the Synthesis of 3-Isopropylpiperazine

StepStarting MaterialReagentsSolvent
1.1L-ValineLithium Aluminum Hydride, Water, NaOHTHF
1.2L-Valinol2-Nitrobenzenesulfonyl chloride, TriethylamineDCM
1.3N-Nosyl-L-valinolTriphenylphosphine, DEADTHF
1.41-Nosyl-3-isopropyl-piperazin-2-oneLAH, Thiophenol, K₂CO₃THF, Acetonitrile

Table 2: Reagents and Conditions for N-Benzylation

MethodStarting MaterialReagentsSolventTemperatureReaction Time
A3-IsopropylpiperazineBenzyl chloride, K₂CO₃AcetonitrileReflux6 hours
B3-IsopropylpiperazineBenzaldehyde, NaBH₄Methanol0 °C to RT13 hours

Table 3: Expected Yields and Purity

CompoundExpected YieldPurity
L-Valinol>90%>95%
N-Nosyl-L-valinol~85%>95%
1-Nosyl-3-isopropyl-piperazin-2-one~70%>95% (after chromatography)
3-Isopropylpiperazine~60% (from piperazinone)>95%
This compound (Method A)~80%>98% (after chromatography)
This compound (Method B)~85%>98% (after chromatography)

Mandatory Visualization

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 3-Isopropylpiperazine cluster_stage2 Stage 2: N-Benzylation cluster_methodA Method A: Direct Alkylation cluster_methodB Method B: Reductive Amination L_Valine L-Valine L_Valinol L-Valinol L_Valine->L_Valinol LAH, THF N_Nosyl_Valinol N-Nosyl-L-valinol L_Valinol->N_Nosyl_Valinol NsCl, Et3N, DCM Piperazinone 1-Nosyl-3-isopropyl- piperazin-2-one N_Nosyl_Valinol->Piperazinone PPh3, DEAD, THF Isopropylpiperazine 3-Isopropylpiperazine Piperazinone->Isopropylpiperazine 1. LAH, THF 2. Thiophenol, K2CO3 Final_Product_A This compound Isopropylpiperazine->Final_Product_A K2CO3, ACN Final_Product_B This compound Isopropylpiperazine->Final_Product_B NaBH4, MeOH Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Final_Product_A Benzaldehyde Benzaldehyde Benzaldehyde->Final_Product_B

Caption: Synthetic workflow for this compound.

Conclusion

The provided protocols offer a comprehensive guide for the synthesis of this compound. By starting from the chiral precursor L-valine, this route allows for the potential synthesis of enantiomerically pure 3-isopropylpiperazine and, consequently, this compound. The two distinct methods for the final N-benzylation step provide flexibility in the choice of reagents and reaction conditions, catering to different laboratory setups and preferences. The detailed procedures and tabulated data are intended to ensure the successful and reproducible synthesis of this valuable compound for further research and development activities.

Application Notes and Protocols for the Purification of 1-Benzyl-3-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of synthetic compounds is a critical step to ensure the accuracy of subsequent biological and pharmacological studies. This document provides detailed application notes and protocols for the purification of 1-Benzyl-3-isopropylpiperazine, a disubstituted piperazine derivative. The following techniques are discussed, offering a range of options depending on the scale of the purification, the nature of the impurities, and the desired final purity.

Overview of Purification Techniques

The selection of an appropriate purification technique is contingent on the physicochemical properties of this compound and its impurities. Based on the general characteristics of benzylpiperazine analogs, a summary of potentially applicable methods is presented below.

Purification TechniquePrincipleAdvantagesDisadvantagesExpected Purity
Flash Column Chromatography Differential adsorption of components onto a solid phase (e.g., silica gel) and elution with a mobile phase.High resolution, applicable to a wide range of compounds, scalable.Can be time-consuming, requires solvent usage, potential for sample loss on the column.>95%
Crystallization (as a salt) Formation of a crystalline solid from a supersaturated solution, often by forming a salt to improve crystal lattice formation.Highly effective for removing impurities, can yield very pure material, cost-effective for large scale.Requires a suitable solvent system, may have lower initial yields, not suitable for all compounds.>98%
Vacuum Distillation Separation of liquids based on differences in their boiling points under reduced pressure.Effective for removing non-volatile or very high-boiling impurities, suitable for thermally stable, high-boiling liquids.Requires specialized equipment, not suitable for thermally labile compounds, may not separate compounds with close boiling points.>97%

Experimental Protocols

The following protocols are generalized for piperazine derivatives and should be optimized for this compound.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifying small to medium quantities of the compound and for separating it from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexanes).

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A common starting mobile phase for piperazine derivatives is a mixture of hexanes and ethyl acetate with a small amount of triethylamine (e.g., 90:10:1 Hexanes:EtOAc:TEA) to prevent the amine from streaking on the silica gel. The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Purity Analysis: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

flash_chromatography_workflow start Start prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Crude Sample prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end crystallization_workflow start Start dissolve Dissolve Crude Product start->dissolve add_hcl Add HCl Solution dissolve->add_hcl precipitate Precipitate Salt add_hcl->precipitate cool Cool to Complete Crystallization precipitate->cool filter_wash Filter and Wash Crystals cool->filter_wash dry Dry the Salt filter_wash->dry free_base_optional Optional: Convert to Free Base dry->free_base_optional end Purified Salt dry->end end_free_base Purified Free Base free_base_optional->end_free_base Basify & Extract distillation_workflow start Start setup Assemble Distillation Apparatus start->setup charge_flask Charge Flask with Crude Product setup->charge_flask apply_vacuum Apply Vacuum charge_flask->apply_vacuum heat Gently Heat apply_vacuum->heat collect_distillate Collect Distillate Fractions heat->collect_distillate analyze_purity Analyze Purity of Fractions collect_distillate->analyze_purity end Purified Product analyze_purity->end Combine Pure Fractions

Application Notes and Protocols for the Analytical Characterization of 1-Benzyl-3-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of 1-Benzyl-3-isopropylpiperazine, a designer drug and research chemical. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are based on established methods for structurally similar piperazine derivatives.[1][2][3][4] Optimization of these methods for this compound may be required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It provides excellent chromatographic resolution and highly specific mass spectral data for unambiguous identification.[1][2]

Application Note:

This method outlines the qualitative and quantitative analysis of this compound in various matrices, including seized materials and research samples. The protocol is adapted from methods used for 1-Benzylpiperazine (BZP) and other related piperazine derivatives.[2][4] The presence of the isopropyl group is expected to slightly increase the retention time compared to BZP.

Experimental Protocol:

Sample Preparation:

  • Dissolution: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of methanol.

  • Internal Standard (for quantitative analysis): Add an appropriate internal standard (e.g., diphenylamine) to the sample solution at a known concentration.

  • Filtration: If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

Instrumentation and Conditions:

  • GC System: A standard gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a 5% phenylmethylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Presentation:

Table 1: Predicted GC-MS Data for this compound

ParameterPredicted Value
Estimated Retention Time 10 - 12 minutes
Molecular Ion [M] m/z 218
Major Predicted Fragments m/z 91 (tropylium ion), m/z 132 (M - benzyl), m/z 175 (M - isopropyl)

Note: Fragmentation patterns are predicted based on common fragmentation of N-benzyl compounds and piperazine derivatives. Actual fragmentation should be confirmed with a reference standard.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve Sample in Methanol Add_IS Add Internal Standard Dissolution->Add_IS Filter Filter Add_IS->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectral Detection Separate->Detect Identify Identify Compound (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantify (if IS used) Identify->Quantify

GC-MS Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. Reversed-phase chromatography is a common approach for piperazine derivatives.[1][5]

Application Note:

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound. The method is adapted from existing procedures for 1-Benzylpiperazine and can be used for purity assessment and quantification in pharmaceutical formulations.[5]

Experimental Protocol:

Sample Preparation:

  • Dissolution: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 10-100 µg/mL).

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.02 M phosphate buffer, pH 3.0) in a ratio of 30:70 (v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Injection Volume: 10 µL.

Data Presentation:

Table 2: Estimated HPLC Data for this compound

ParameterEstimated Value
Estimated Retention Time 5 - 8 minutes
Linearity Range 1 - 200 µg/mL
Limit of Detection (LOD) < 0.1 µg/mL
Limit of Quantification (LOQ) < 0.5 µg/mL

Note: These values are estimates and should be determined experimentally during method validation.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve Dissolve Sample in Mobile Phase Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Identify Identify by Retention Time Detect->Identify Quantify Quantify by Peak Area Identify->Quantify

HPLC Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

Application Note:

This section provides predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known data for similar structures and general principles of NMR spectroscopy.[6][7][8] The actual spectra should be recorded and interpreted for definitive structural confirmation.

Experimental Protocol:

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

  • NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Probes: A standard ¹H/¹³C dual probe.

  • Temperature: Room temperature.

  • ¹H NMR:

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication).

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

Data Presentation:

Table 3: Predicted NMR Data for this compound in CDCl₃

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Benzyl-CH₂ ~3.5~63
Aromatic-H 7.2 - 7.4127 - 138
Piperazine-H (axial & equatorial) 2.2 - 3.045 - 55
Isopropyl-CH ~2.5 - 2.8~60
Isopropyl-CH₃ ~0.9 (doublet)~18-20

Note: These are estimated chemical shifts. The actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Application Note:

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-H bonds of the alkyl groups, and C-N bonds of the piperazine ring.

Experimental Protocol:

Sample Preparation:

  • Liquid Sample: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Solid Sample: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.

Instrumentation and Conditions:

  • FTIR Spectrometer: A standard Fourier Transform Infrared spectrometer.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically sufficient.

Data Presentation:

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H stretch 3000 - 3100
Aliphatic C-H stretch 2800 - 3000
C-N stretch 1100 - 1300
Aromatic C=C stretch 1450 - 1600
Aromatic C-H bend (out-of-plane) 690 - 900

Logical Relationship Diagram:

Analytical_Techniques cluster_techniques Analytical Characterization cluster_info Information Obtained Compound This compound GCMS GC-MS Compound->GCMS HPLC HPLC Compound->HPLC NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR Identity Identity & Purity GCMS->Identity Quantification Quantification GCMS->Quantification HPLC->Identity HPLC->Quantification Structure Molecular Structure NMR->Structure Functional_Groups Functional Groups IR->Functional_Groups

References

Application Note: Analysis of 1-Benzyl-3-isopropylpiperazine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the structural elucidation and characterization of 1-Benzyl-3-isopropylpiperazine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The presented methodologies are foundational for the analysis of piperazine-based compounds in drug discovery and development, ensuring accurate identification and purity assessment. This note includes predicted spectral data, experimental procedures, and visual workflows to guide researchers in their analytical endeavors.

Introduction

This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Accurate and comprehensive analytical characterization is crucial for advancing the study of such compounds. This application note details the use of NMR and mass spectrometry to confirm the structure and determine the molecular weight of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values based on the analysis of the closely related compound, 1-benzylpiperazine, and established principles of NMR and mass spectrometry.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-7 (Benzyl CH₂)~3.50s-
H-2, H-5, H-6 (Piperazine CH₂)2.20 - 3.00m-
H-3 (Piperazine CH)~2.80m-
H-8 (Isopropyl CH)~2.60sept~6.5
H-9, H-10 (Isopropyl CH₃)~1.00d~6.5
Aromatic (C₆H₅)7.20 - 7.40m-
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Carbon Assignment Predicted Chemical Shift (ppm)
C-7 (Benzyl CH₂)~63
C-2, C-5, C-6 (Piperazine CH₂)45 - 58
C-3 (Piperazine CH)~60
C-8 (Isopropyl CH)~30
C-9, C-10 (Isopropyl CH₃)~19
Aromatic (C₆H₅)127 - 138
Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.

Ionization Mode: Electron Ionization (EI).

m/z Proposed Fragment Relative Intensity
218[M]⁺ (Molecular Ion)Moderate
175[M - C₃H₇]⁺Moderate
134[M - C₆H₅CH₂]⁺Moderate
91[C₇H₇]⁺ (Tropylium ion)High

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Spectral Width: 16 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 1 second

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a working solution of 10 µg/mL by diluting the stock solution with methanol.

  • Gas Chromatography (GC) Parameters:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the molecular ion and fragmentation pattern to confirm the structure.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for NMR and mass spectrometry analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H and 13C Spectra transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Spectra phase_baseline->calibrate analyze Analyze & Interpret calibrate->analyze

Caption: NMR analysis workflow for this compound.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (GC-MS) cluster_proc_ms Data Analysis stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize_detect EI Ionization & Detection separate->ionize_detect tic Analyze TIC ionize_detect->tic extract_ms Extract Mass Spectrum tic->extract_ms interpret_ms Interpret Fragmentation extract_ms->interpret_ms

Caption: GC-MS analysis workflow for this compound.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful approach for the unambiguous identification and structural confirmation of this compound. The protocols and predicted data presented in this application note serve as a valuable resource for researchers working with this and structurally related compounds, facilitating efficient and accurate analytical characterization in the drug development pipeline.

Application Notes and Protocols for In-Vitro Assays with 1-Benzyl-3-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in-vitro assays to characterize the biological activity of 1-Benzyl-3-isopropylpiperazine. The protocols are based on established methodologies for similar piperazine derivatives and are intended to serve as a starting point for investigation into its potential therapeutic effects, particularly in the areas of oncology and neuroscience.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound and related compounds is presented in Table 1. These properties are essential for the proper handling, storage, and preparation of the compound for in-vitro experiments.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueReference
This compound
Molecular FormulaC₁₄H₂₂N₂[1]
Molecular Weight218.34 g/mol [1]
Boiling Point310°C[2]
Density0.974 g/cm³[2]
Flash Point113°C[2]
Storage Temperature2-8°C, protect from light[2]
(S)-1-Benzyl-3-isopropylpiperazine dihydrochloride
Molecular FormulaC₁₄H₂₄Cl₂N₂[3]
Molecular Weight291.3 g/mol [3]
1-Benzylpiperazine
Molecular FormulaC₁₁H₁₆N₂[4]
Molecular Weight176.26 g/mol [4]
Water Solubility (log₁₀WS)-1.68 mol/L (Crippen Calculated)[5]
Octanol/Water Partition Coefficient (logP)1.092 (Crippen Calculated)[5]

Section 1: Anticancer Activity Assays

Piperazine derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting key pro-survival signaling pathways.[6] The following protocols are designed to evaluate the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the metabolic activity of cells, which is indicative of cell viability and proliferation.[7]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., K562, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[7]

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LineIC₅₀ (µM) after 48h
K562 (Leukemia)0.12
A549 (Lung Carcinoma)0.55
MCF-7 (Breast Adenocarcinoma)1.23
Apoptosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and 7-AAD-negative, early apoptotic cells are Annexin V-positive and 7-AAD-negative, and late apoptotic/necrotic cells are both Annexin V- and 7-AAD-positive.[8][9]

Western Blot Analysis of Signaling Pathways

Several piperazine compounds have been shown to inhibit cancer signaling pathways such as PI3K/AKT and BCR-ABL.[8][9] Western blotting can be used to assess the effect of this compound on the phosphorylation status and expression levels of key proteins in these pathways.

Protocol:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-STAT5, STAT5, BCR-ABL) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 1: Proposed PI3K/AKT Signaling Pathway Inhibition

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (e.g., Bad, GSK3β) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis BIP This compound BIP->PI3K Inhibition BIP->AKT Inhibition

Caption: Proposed inhibition of the PI3K/AKT pathway by this compound.

Section 2: Neurological Activity Assays

Benzylpiperazine derivatives are known to interact with various central nervous system receptors, including sigma (σ) receptors.[10][11] The following protocols are designed to evaluate the binding affinity of this compound to these receptors.

Sigma Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity (Ki).[10][11]

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cells expressing the target sigma receptors (σ₁ and σ₂).

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors), and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Table 3: Hypothetical Sigma Receptor Binding Affinities for this compound

ReceptorRadioligandKi (nM)
σ₁--INVALID-LINK---pentazocine15.8
σ₂[³H]DTG125.3

Figure 2: General Workflow for In-Vitro Assays

Experimental_Workflow cluster_prep Preparation cluster_assays In-Vitro Assays cluster_analysis Data Analysis Compound This compound Stock Solution Preparation Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Binding Receptor Binding Assay (Radioligand) Compound->Binding Functional Functional Assay (e.g., Apoptosis) Compound->Functional Cells Cell Culture Maintenance (e.g., A549, HEK293) Cells->Cytotoxicity Cells->Binding Cells->Functional IC50 IC₅₀/Ki Determination Cytotoxicity->IC50 Binding->IC50 Pathway Signaling Pathway Analysis (Western Blot) Functional->Pathway Report Data Interpretation & Reporting IC50->Report Pathway->Report

Caption: A generalized workflow for the in-vitro evaluation of this compound.

Disclaimer

These protocols and application notes are intended for guidance and should be adapted and optimized by the end-user for their specific experimental conditions and cell lines. The provided quantitative data is hypothetical and for illustrative purposes only. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes: High-Throughput Screening of 1-Benzyl-3-isopropylpiperazine and its Analogs for Novel GPCR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-3-isopropylpiperazine (BIPP) belongs to the piperazine class of compounds, a scaffold known for its diverse pharmacological activities. Benzylpiperazine (BZP) and its derivatives have been shown to interact with monoamine transporters and G protein-coupled receptors (GPCRs), particularly those in the dopaminergic and serotonergic systems.[1][2] This structural motif is a promising starting point for identifying novel therapeutic agents targeting CNS disorders, metabolic diseases, and more. High-throughput screening (HTS) provides a robust platform for rapidly assessing large numbers of compounds like BIPP and its analogs to identify "hit" molecules with desired biological activity.[3][4]

This document outlines protocols for a hypothetical HTS campaign to identify modulators of a Gq-coupled orphan GPCR (designated here as GPCR-X) using BIPP as a lead compound. The primary screen will utilize a calcium mobilization assay, a common method for detecting the activation of Gq-coupled receptors.[5][6][7] Hits from the primary screen will be validated through a secondary, orthogonal β-arrestin recruitment assay to confirm activity and explore potential biased agonism.[8][9][10][11] A cell viability counter-screen will be run in parallel to eliminate cytotoxic compounds that may produce false-positive results.[12][13][14]

Target Pathway: Gq-Coupled GPCR Signaling

GPCRs are the largest family of cell surface receptors and a major drug target class.[15][16][17] Upon agonist binding, Gq-coupled GPCRs activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[15][17] This transient increase in cytoplasmic Ca2+ can be detected using fluorescent calcium indicators, forming the basis of a robust HTS assay.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BIPP BIPP (Agonist) GPCR GPCR-X (Gq-coupled) BIPP->GPCR Binds G_protein Gαqβγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to IP3R Ca_release Ca²⁺ Release Ca_ER->Ca_release Releases Ca²⁺ Downstream Downstream Cellular Response Ca_release->Downstream

Caption: Gq-coupled GPCR signaling pathway activated by an agonist.

Experimental Protocols

Protocol 1: Primary HTS - Homogeneous Calcium Mobilization Assay

This protocol describes a no-wash, fluorescence-based assay to detect transient increases in intracellular calcium in response to GPCR-X activation by BIPP or other library compounds.

Materials:

  • Cell Line: HEK293 cells stably expressing the orphan GPCR-X.

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • Compound Plates: 384-well polypropylene plates containing BIPP and library compounds.

  • Reagents:

    • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM, Calcium-6).

    • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

    • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Positive Control: A known GPCR agonist (e.g., Carbachol for a muscarinic receptor).

    • Negative Control: DMSO vehicle (0.1% final concentration).

Methodology:

  • Cell Plating:

    • Culture HEK293-GPCR-X cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a pre-optimized density (e.g., 200,000 cells/mL).

    • Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).

    • Incubate plates for 18-24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer’s instructions, typically by mixing the fluorescent dye and probenecid in Assay Buffer.

    • Remove the culture medium from the cell plates.

    • Add 20 µL of the dye-loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare compound plates with BIPP and the screening library serially diluted in Assay Buffer.

    • Using an automated liquid handler, transfer 10 µL of compound solution from the compound plates to the assay plates.

  • Signal Detection:

    • Immediately place the assay plate into a fluorescence plate reader (e.g., FLIPR, PHERAstar).

    • Measure the fluorescence intensity kinetically for 2-3 minutes (e.g., read every second for the first 60 seconds, then every 5 seconds). Excitation/Emission wavelengths will depend on the dye used (e.g., ~490 nm / ~525 nm for Fluo-8).

  • Data Analysis:

    • Calculate the response as the difference between the maximum peak fluorescence and the baseline fluorescence.

    • Normalize the data relative to positive (100% activation) and negative (0% activation) controls.

    • Identify hits as compounds that produce a signal greater than three standard deviations above the mean of the negative controls.

Protocol 2: Secondary Assay - β-Arrestin Recruitment Assay

This assay confirms the interaction of hit compounds with GPCR-X by measuring the recruitment of β-arrestin, a key event in GPCR desensitization and signaling.[11] An enzyme fragment complementation (EFC) system is used for detection.

Materials:

  • Cell Line: CHO-K1 cells stably co-expressing GPCR-X fused to a small enzyme fragment (ProLink) and β-arrestin 2 fused to the larger enzyme acceptor (EA) fragment.

  • Assay Plates: 384-well, white, solid-bottom microplates.

  • Reagents:

    • Assay Medium: Opti-MEM or equivalent serum-free medium.

    • Detection Reagents: EFC substrate (e.g., Galacton Star) and detection buffer.

    • Positive Control: A known agonist for GPCR-X.

    • Negative Control: DMSO vehicle.

Methodology:

  • Cell Plating:

    • Harvest and resuspend the engineered CHO-K1 cells in Assay Medium at a pre-optimized density.

    • Dispense 20 µL of cell suspension into each well of the 384-well white plates.

  • Compound Addition:

    • Prepare serial dilutions of hit compounds (identified from the primary screen) in Assay Medium.

    • Add 5 µL of the diluted compounds to the cell plates.

  • Incubation:

    • Incubate the plates for 60-90 minutes at 37°C, 5% CO₂ to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection:

    • Prepare the detection reagent mixture according to the manufacturer’s protocol.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate at room temperature for 60 minutes in the dark.

    • Measure luminescence using a compatible plate reader.

  • Data Analysis:

    • Normalize the luminescence data against positive and negative controls.

    • Generate dose-response curves and calculate EC₅₀ values for confirmed hits.

Protocol 3: Counter-Screen - Cell Viability Assay

This protocol is used to identify compounds that are cytotoxic, as cell death can interfere with the primary and secondary assay readouts, leading to false positives or negatives. An ATP-based assay (e.g., CellTiter-Glo®) is common as ATP levels correlate with metabolic activity and cell viability.[12][14]

Materials:

  • Cell Line: The same HEK293-GPCR-X cell line used in the primary screen.

  • Assay Plates: 384-well, white, clear-bottom microplates.

  • Reagents:

    • Luminescent ATP detection reagent (e.g., CellTiter-Glo®).

    • Positive Control for Cytotoxicity: A known cytotoxic agent (e.g., Staurosporine).

    • Negative Control: DMSO vehicle.

Methodology:

  • Cell Plating and Compound Treatment:

    • Plate cells and add compounds exactly as described in Protocol 1 (steps 1 and 3).

    • Incubate for the same duration as the longest primary or secondary assay incubation period (e.g., 90 minutes).

  • Assay Procedure:

    • Equilibrate the assay plate and the ATP detection reagent to room temperature.

    • Add a volume of ATP detection reagent equal to the volume of medium in the well (e.g., 35 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Detection:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • A decrease in luminescence relative to the vehicle control indicates a reduction in cell viability.

    • Calculate the percentage of cell viability for each compound concentration.

    • Generate dose-response curves and determine CC₅₀ (cytotoxic concentration 50%) values. Compounds with a CC₅₀ close to their EC₅₀ from the functional assays should be flagged as potentially cytotoxic artifacts.

HTS Campaign Workflow and Data Presentation

An effective HTS campaign follows a staged approach to identify and validate hits.

HTS_Workflow cluster_screening Screening Phase cluster_validation Hit Validation Phase cluster_characterization Lead Characterization Lib Compound Library (incl. BIPP Analogs) Primary Primary Screen (Calcium Mobilization Assay) Single Concentration (e.g., 10 µM) Lib->Primary Counter Parallel Counter-Screen (Cell Viability Assay) Lib->Counter Hits Primary Hits Primary->Hits Identify Actives Counter->Hits Filter Cytotoxic Compounds DoseResponse Dose-Response Confirmation (Primary & Viability Assays) Hits->DoseResponse Secondary Orthogonal Secondary Screen (β-Arrestin Recruitment) DoseResponse->Secondary Prioritize Potent Hits Confirmed Confirmed Hits (Potent, Non-toxic) Secondary->Confirmed Confirm Mechanism SAR Structure-Activity Relationship (SAR) Confirmed->SAR

Caption: High-throughput screening workflow for hit identification.
Data Summary Tables

The following tables present hypothetical data for BIPP and a small set of its analogs from the described HTS campaign.

Table 1: Primary Screen and Counter-Screen Results

Compound ID Structure % Activation @ 10 µM (Calcium Assay) % Cell Viability @ 10 µM Hit Flag
BIPP This compound 85.2% 98.5% Yes
BIPP-02 1-(4-Fluorobenzyl)-3-isopropylpiperazine 95.6% 95.1% Yes
BIPP-03 1-Benzyl-3-tert-butylpiperazine 45.1% 99.0% Yes
BIPP-04 1-(4-Methoxybenzyl)-3-isopropylpiperazine 89.8% 55.3% No (Cytotoxic)

| BIPP-05 | 1-Benzyl-3-methylpiperazine | 15.7% | 101.2% | No |

Table 2: Hit Confirmation and Potency Determination

Compound ID Calcium Assay EC₅₀ (nM) β-Arrestin Assay EC₅₀ (nM) Cell Viability CC₅₀ (µM) Selectivity Index (CC₅₀ / EC₅₀)
BIPP 125 250 > 50 > 400
BIPP-02 45 88 > 50 > 1111

| BIPP-03 | 850 | 1500 | > 50 | > 58 |

  • EC₅₀: Half-maximal effective concentration.

  • CC₅₀: Half-maximal cytotoxic concentration.

  • Selectivity Index: A ratio used to estimate the therapeutic window of a compound. A higher value is desirable.

These results would identify BIPP-02 as the most promising hit from this hypothetical screen, demonstrating high potency in both functional assays and a wide therapeutic window with no observed cytotoxicity at the tested concentrations.

References

Application Notes and Protocols for Cell Culture Experiments with 1-Benzyl-3-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting cell culture experiments to investigate the biological activity of 1-Benzyl-3-isopropylpiperazine. The protocols outlined below are foundational for screening the compound's effects on cell viability, proliferation, apoptosis, and for elucidating its potential mechanism of action through signaling pathway analysis.

Introduction

Piperazine derivatives represent a significant class of bioactive molecules with a broad range of therapeutic applications, including oncology.[1] These compounds have been shown to modulate critical cellular processes such as cell growth, programmed cell death (apoptosis), and cell cycle progression.[1] The core piperazine scaffold is a key feature in numerous FDA-approved drugs, highlighting its pharmacological importance.[1] This document details experimental protocols to assess the cellular effects of this compound, a specific piperazine derivative. The provided methodologies are designed to be adaptable for various cell lines and research objectives.

Data Presentation

To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be systematically organized. The following tables provide a template for summarizing key findings.

Table 1: Cytotoxicity of this compound across Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data to be determined
A549Lung Carcinoma48Data to be determined
K562Chronic Myeloid Leukemia48Data to be determined
PC-3Prostate Adenocarcinoma48Data to be determined

IC50 (Half-maximal inhibitory concentration) values are determined using a cell viability assay, such as the MTT assay. Lower IC50 values indicate higher cytotoxic potency.[2]

Table 2: Effect of this compound on Apoptosis Induction

Cell LineConcentration (µM)Treatment Time (hours)% Apoptotic Cells (Annexin V positive)
MCF-7IC50 value24Data to be determined
MCF-72 x IC50 value24Data to be determined
A549IC50 value24Data to be determined
A5492 x IC50 value24Data to be determined

% Apoptotic cells are quantified using flow cytometry after staining with Annexin V and a viability dye (e.g., Propidium Iodide).

Table 3: Modulation of Key Signaling Proteins by this compound in MCF-7 Cells

Protein TargetConcentration (µM)Treatment Time (hours)Fold Change in Protein Expression (relative to control)
p-Akt (Ser473)IC50 value6Data to be determined
AktIC50 value6Data to be determined
BAXIC50 value24Data to be determined
Bcl-2IC50 value24Data to be determined

Protein expression levels are determined by Western Blot analysis, with band intensities quantified and normalized to a loading control (e.g., β-actin).[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell viability and allows for the calculation of the IC50 value.[1]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO at the same concentration as the highest compound dose).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in a targeted signaling pathway, such as the PI3K/Akt pathway, which is commonly affected by piperazine derivatives.[1]

Materials:

  • Selected cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-BAX, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that may be modulated by this compound.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action A Cell Seeding (Multiple Cancer Cell Lines) B Treatment with This compound (Concentration Gradient) A->B C MTT Assay (48h) B->C D Determine IC50 Values C->D E Select Sensitive Cell Lines D->E F Treat with IC50 Concentrations E->F G Apoptosis Assay (Annexin V/PI Staining) F->G H Western Blot Analysis (Signaling Pathways) F->H

Caption: Experimental workflow for evaluating this compound.

G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway Modulation GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Bcl2 Bcl-2 pAkt->Bcl2 inhibits Apoptosis Apoptosis Inhibition Bcl2->Apoptosis inhibits Compound This compound Compound->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

Troubleshooting and Considerations

  • Compound Solubility: Ensure complete dissolution of this compound in the chosen solvent (e.g., DMSO) before further dilution in cell culture medium to avoid precipitation.[3]

  • Solvent Toxicity: Always include a vehicle control to account for any potential toxicity of the solvent at the concentrations used.[3]

  • Cell Density: Optimize cell seeding density to ensure logarithmic growth during the experimental period, as this can influence compound sensitivity.[3]

  • Off-Target Effects: Be aware that piperazine derivatives can have multiple targets. Consider broader screening panels to identify potential off-target effects.[4] A structurally related piperazine derivative has been shown to induce apoptosis independently of its primary receptor target.[4][5]

These application notes and protocols provide a robust framework for the initial characterization of this compound in a cell culture setting. The results from these experiments will be crucial for guiding further preclinical development and for understanding the therapeutic potential of this compound.

References

Application Notes and Protocols for Animal Model Studies Involving 1-Benzylpiperazine Administration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No peer-reviewed animal model studies involving the administration of 1-Benzyl-3-isopropylpiperazine were found in the available scientific literature. The following application notes and protocols are based on studies conducted with the structurally related and extensively researched compound, 1-Benzylpiperazine (BZP) . Researchers should consider the structural differences between these compounds, particularly the addition of an isopropyl group at the 3-position of the piperazine ring, which may influence pharmacokinetic and pharmacodynamic properties. The information provided here serves as a methodological guide for investigating novel piperazine derivatives.

Introduction

1-Benzylpiperazine (BZP) is a synthetic compound with stimulant properties that primarily acts on the central nervous system by modulating monoaminergic systems. It promotes the release of dopamine and norepinephrine and inhibits the reuptake of serotonin.[1] Due to its amphetamine-like effects, BZP has been a subject of interest in neuropharmacology and addiction studies.[1] These notes provide a comprehensive guide for researchers on dosing, experimental protocols, and the underlying mechanisms of BZP in common animal models, which can be adapted for the study of its derivatives.

Quantitative Data Summary

The following tables summarize the dosages of 1-Benzylpiperazine (BZP) and their observed effects in rodent models.

Table 1: Dosing of 1-Benzylpiperazine in Mice

Route of AdministrationDose (mg/kg)Observed EffectsReference(s)
Intraperitoneal (IP)1.0 - 30.0Assessment of head twitch response with dose-dependent effects.[2]
Intraperitoneal (IP)3.0 (ED₅₀)Substituted for S(+)-MDMA in drug discrimination studies.[2]
Intraperitoneal (IP)30.0Approximately doubled locomotor activity compared to saline controls.[2]
Intraperitoneal (IP)100.0Approximately 3.5-fold increase in locomotor activity compared to saline controls.[2]

Table 2: Dosing of 1-Benzylpiperazine in Rats

Route of AdministrationDose (mg/kg)Observed EffectsReference(s)
Intraperitoneal (IP)5.0Used for metabolism and urinary excretion profile studies.[3]
Intraperitoneal (IP)10.0/dayAdministered to adolescent rats (postnatal days 45-55) to study subsequent behavioral effects, which suggested heightened anxiety.[4]
Intraperitoneal (IP)10.0 & 20.0Daily injections in adolescent rats to assess long-term behavioral outcomes in open field and elevated plus maze tests.[5]
Intraperitoneal (IP)20.0Used for repeated daily injections to study behavioral sensitization.[6]
Intraperitoneal (IP)5.0 - 40.0Produced dose-dependent hyperactivity and stereotypy.[6]

Experimental Protocols

Protocol 1: Preparation and Administration of 1-Benzylpiperazine (BZP)

This protocol outlines the standard procedure for preparing and administering BZP for experimental use in rodents.

Materials:

  • 1-Benzylpiperazine (BZP) hydrochloride

  • Sterile 0.9% saline solution

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the Required Mass: Determine the total amount of BZP required based on the desired dose (mg/kg), the number of animals, and their average weight.

  • Dissolution: Weigh the calculated amount of BZP hydrochloride and dissolve it in sterile 0.9% saline.

  • Ensure Complete Dissolution: Vortex the solution until the BZP is completely dissolved. The final concentration should be prepared such that the administration volume is appropriate for the animal model (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

  • Administration:

    • Weigh the animal immediately before administration to ensure accurate dosing.

    • Administer the BZP solution or vehicle control (0.9% saline) via the chosen route (e.g., intraperitoneal injection).

Protocol 2: Assessment of Locomotor Activity

This protocol describes the methodology for evaluating the stimulant effects of BZP on locomotor activity in an open-field arena.

Apparatus:

  • Open-field arena (e.g., 40 x 40 x 30 cm for rats; 20 x 20 x 15 cm for mice) equipped with automated photobeam detectors or video tracking software.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment begins.

  • Habituation: Place each animal individually into the open-field arena and allow it to habituate for 30-60 minutes until baseline activity levels are stable.

  • Administration: Remove the animal from the arena, weigh it, and administer the calculated dose of BZP or vehicle via the chosen route (e.g., IP).

  • Data Recording: Immediately return the animal to the arena and begin recording locomotor activity. Data is typically collected in 5-10 minute bins for a total duration of 1-2 hours.

  • Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

Protocol 3: Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior

The EPM test is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][8]

Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm).[9]

  • Two open arms (e.g., 50 x 10 cm for rats; 25 x 5 cm for mice) and two closed arms of the same size with high walls (e.g., 40 cm for rats; 16 cm for mice).[8]

  • A central platform (e.g., 10 x 10 cm for rats; 5 x 5 cm for mice).[8]

  • Video camera for recording and subsequent analysis.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes prior to testing. The room should be dimly lit.

  • Administration: Administer the test compound (BZP or vehicle) at a predetermined time before the test (e.g., 30 minutes for IP injection).

  • Test Initiation: Place the animal on the central platform of the maze, facing one of the open arms.

  • Exploration: Allow the animal to freely explore the maze for a 5-minute period.[9]

  • Data Recording: Record the session using a video camera.

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

Visualizations

Signaling Pathway

BZP_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft BZP 1-Benzylpiperazine (BZP) DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) BZP->NET Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) BZP->SERT Inhibits Reuptake DA_Vesicle Dopamine Vesicles DAT->DA_Vesicle Reuptake NE_Vesicle Norepinephrine Vesicles NET->NE_Vesicle Reuptake SER_Vesicle Serotonin Vesicles SERT->SER_Vesicle Reuptake DA Dopamine DA_Vesicle->DA Release NE Norepinephrine NE_Vesicle->NE Release SER Serotonin SER_Vesicle->SER Release

Caption: Proposed mechanism of action of 1-Benzylpiperazine (BZP).

Experimental Workflow

Behavioral_Experiment_Workflow start Start acclimation Animal Acclimation (≥ 60 minutes) start->acclimation habituation Habituation to Apparatus (30-60 minutes) acclimation->habituation dosing Drug Administration (BZP or Vehicle) habituation->dosing behavioral_test Behavioral Testing (e.g., Open Field, EPM) dosing->behavioral_test data_collection Data Collection (Automated/Manual) behavioral_test->data_collection data_analysis Data Analysis and Statistical Evaluation data_collection->data_analysis end End data_analysis->end

Caption: A typical workflow for a behavioral experiment involving BZP administration.

References

Application Notes and Protocols for In-Vivo Research of 1-Benzyl-3-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation development and proposed in-vivo research protocols for the investigational compound 1-Benzyl-3-isopropylpiperazine. Due to the limited publicly available data on the physicochemical properties of this specific molecule, the following protocols are based on established methodologies for similar compounds and should be adapted following experimental determination of its characteristics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective formulation for in-vivo studies. The following table summarizes known and predicted data for the compound and its dihydrochloride salt.

PropertyThis compound (Free Base)This compound DihydrochlorideSource
Molecular Formula C₁₄H₂₂N₂C₁₄H₂₄Cl₂N₂[1][2]
Molecular Weight 218.34 g/mol 291.25 g/mol [1][2]
Appearance Presumed to be an oil or solidWhite to off-white solidGeneral
Aqueous Solubility Predicted to be lowPredicted to be higher than the free baseInferred
pKa (predicted) Basic (amine nitrogens)N/AInferred
LogP (predicted) >3Lower than the free baseInferred
Storage Conditions 2-8°C, protect from light2-8°C, protect from light[1]

Note: The aqueous solubility, pKa, and LogP are critical parameters that must be experimentally determined before proceeding with formulation development. The dihydrochloride salt form is recommended for initial studies to enhance aqueous solubility.[2]

Formulation Development for In-Vivo Administration

The choice of formulation will depend on the route of administration and the experimentally determined solubility of this compound dihydrochloride.

For oral gavage studies in mice or rats, a solution or a stable suspension is required.

Vehicle Selection for Oral Formulation

Vehicle SystemComponentsSuitability
Aqueous Solution Sterile Water for Injection, 0.9% SalineSuitable if the dihydrochloride salt has sufficient aqueous solubility at the desired concentration.
Aqueous Solution with Co-solvents Water with 10-20% PEG 400, Propylene Glycol, or EthanolTo be used if aqueous solubility is insufficient. Toxicity of the co-solvent must be considered.
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) in sterile waterFor compounds with low aqueous solubility. Particle size of the compound should be minimized.
Lipid-Based Formulation Corn oil, Sesame oilSuitable for highly lipophilic compounds (high LogP).

Protocol for Preparation of a 10 mg/mL Oral Suspension (0.5% CMC)

  • Weigh the required amount of this compound dihydrochloride.

  • Triturate the powder with a small amount of 0.5% CMC solution to form a smooth paste.

  • Gradually add the remaining 0.5% CMC solution while stirring continuously to achieve the final desired volume.

  • Homogenize the suspension using a suitable method (e.g., sonication or high-speed homogenizer) to ensure uniform particle distribution.

  • Store the suspension at 2-8°C and protect from light. Shake well before each use.

For intravenous administration, the compound must be in a clear, sterile, and isotonic solution to prevent embolism and irritation.

Vehicle Selection for Intravenous Formulation

Vehicle SystemComponentsSuitability
Aqueous Solution 0.9% Saline or 5% Dextrose in Water (D5W)Ideal if the compound is sufficiently soluble. The pH should be adjusted to be close to physiological pH.
Co-solvent System 10-20% DMSO, 20-40% PEG 400, or 10-20% Ethanol in 0.9% Saline or D5WFor compounds with poor aqueous solubility. The final concentration of the organic solvent should be minimized to avoid toxicity.[3]
Solubilizing Agent System 10-20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water or salineCan be effective for encapsulating and solubilizing hydrophobic compounds.

Protocol for Preparation of a 1 mg/mL Intravenous Solution (10% DMSO, 40% PEG 300, 50% Saline)

  • Dissolve the required amount of this compound dihydrochloride in DMSO.

  • Add PEG 300 to the solution and mix thoroughly.

  • Slowly add 0.9% saline to the mixture while vortexing to avoid precipitation.

  • Visually inspect the final solution to ensure it is clear and free of particulates.

  • Sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the solution at 2-8°C and protect from light. Use within 24 hours of preparation.

Proposed In-Vivo Research Experimental Workflow

The following workflow is proposed for the in-vivo evaluation of this compound, based on preliminary data suggesting its potential interaction with α1-adrenoceptors and involvement in apoptosis signaling.

experimental_workflow cluster_formulation Formulation & Stability cluster_invivo In-Vivo Studies cluster_analysis Ex-Vivo & Molecular Analysis solubility Solubility & pKa/LogP Determination formulation_dev Formulation Development (Oral & IV) solubility->formulation_dev stability Stability Assessment formulation_dev->stability pk_study Pharmacokinetic (PK) Study formulation_dev->pk_study Select optimal formulation efficacy_model Efficacy Model (e.g., Xenograft) pk_study->efficacy_model pd_markers Pharmacodynamic (PD) Marker Analysis efficacy_model->pd_markers tissue_collection Tissue Collection efficacy_model->tissue_collection At study termination western_blot Western Blot (α1-AR, Bmi-1, Apoptosis markers) tissue_collection->western_blot ihc Immunohistochemistry (IHC) tissue_collection->ihc

Caption: Experimental workflow for in-vivo research of this compound.

Proposed Signaling Pathway for Investigation

Based on studies of structurally similar piperazine derivatives, this compound may exert its effects through the α1-adrenoceptor and downstream apoptosis-related pathways, potentially involving the Bmi-1 protein.[4]

The α1-adrenoceptor is a G-protein coupled receptor that, upon activation, can initiate a cascade of intracellular events.

alpha1_pathway ligand 1-Benzyl-3- isopropylpiperazine receptor α1-Adrenoceptor ligand->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Cellular Effects ca_release->downstream pkc->downstream

Caption: Simplified α1-adrenoceptor signaling cascade.

Research on analogous compounds suggests a potential link to the Bmi-1 signaling pathway, which is a known regulator of apoptosis.

bmi1_pathway compound 1-Benzyl-3- isopropylpiperazine bmi1 Bmi-1 compound->bmi1 Inhibits (?) p16 p16INK4a bmi1->p16 Represses p19 p19ARF bmi1->p19 Represses mdm2 MDM2 p19->mdm2 Inhibits p53 p53 mdm2->p53 Degrades apoptosis Apoptosis p53->apoptosis Induces

Caption: Hypothesized Bmi-1 regulated apoptotic pathway.

Safety and Handling

  • This compound and its salts should be handled by trained personnel in a laboratory setting.

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Disclaimer: This document is intended for research purposes only. The provided protocols are suggestions and must be validated experimentally. The authors are not liable for any damages or injuries resulting from the use of this information.

References

Application Notes and Protocols: Scale-up Synthesis of 1-Benzyl-3-isopropylpiperazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-Benzyl-3-isopropylpiperazine, a key intermediate for the development of novel therapeutics. Piperazine derivatives are a versatile class of compounds with a wide range of pharmacological activities, making them attractive candidates for drug discovery.[1][2][3] This protocol details a robust and scalable synthetic route, purification methods, and analytical characterization. Additionally, a proposed workflow for preclinical evaluation is outlined to guide further research and development.

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting diverse biological activities including antimicrobial, anticancer, and central nervous system (CNS) effects.[1][2] The structural versatility of the piperazine ring allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties.[1] this compound is a valuable building block for creating a library of compounds for preclinical screening. The benzyl group can serve as a protecting group, easily removed by hydrogenolysis, to allow for further functionalization at the 1-position. This application note describes a reliable method for the gram-scale synthesis of this compound, suitable for supplying preclinical studies.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from commercially available 2-isopropylpiperazine. The first step involves the protection of one of the amine groups with a tert-butoxycarbonyl (Boc) group, followed by N-benzylation of the remaining secondary amine. Finally, the Boc group is removed under acidic conditions to yield the target compound.

Synthetic Scheme

cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Deprotection 2-isopropylpiperazine 2-isopropylpiperazine Boc_protected tert-butyl 2-isopropylpiperazine-1-carboxylate 2-isopropylpiperazine->Boc_protected Boc_anhydride Boc Anhydride, Et3N, DCM Boc_protected_2 tert-butyl 2-isopropylpiperazine-1-carboxylate Benzylated_intermediate tert-butyl 4-benzyl-2-isopropylpiperazine-1-carboxylate Boc_protected_2->Benzylated_intermediate Benzyl_bromide Benzyl Bromide, K2CO3, ACN Benzylated_intermediate_2 tert-butyl 4-benzyl-2-isopropylpiperazine-1-carboxylate Final_Product This compound Benzylated_intermediate_2->Final_Product TFA TFA, DCM

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 2-isopropylpiperazine-1-carboxylate

  • To a stirred solution of 2-isopropylpiperazine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (Et3N, 1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in DCM (2 volumes).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl 4-benzyl-2-isopropylpiperazine-1-carboxylate

  • To a solution of tert-butyl 2-isopropylpiperazine-1-carboxylate (1.0 eq) in acetonitrile (ACN, 10 volumes), add potassium carbonate (K2CO3, 2.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Step 3: Synthesis of this compound

  • Dissolve the crude tert-butyl 4-benzyl-2-isopropylpiperazine-1-carboxylate (1.0 eq) in DCM (5 volumes).

  • Add trifluoroacetic acid (TFA, 5 volumes) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with 1M sodium hydroxide solution to pH > 12.

  • Extract the aqueous layer with DCM (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Data Presentation
StepProductStarting Material (g)ReagentsYield (%)Purity (HPLC)
1tert-butyl 2-isopropylpiperazine-1-carboxylate100Boc Anhydride, Et3N, DCM92>98%
2tert-butyl 4-benzyl-2-isopropylpiperazine-1-carboxylate100Benzyl Bromide, K2CO3, ACN85>97%
3This compound100TFA, DCM95>99%

Preclinical Studies Workflow

Once synthesized and characterized, this compound can be advanced to preclinical studies to evaluate its therapeutic potential. Piperazine derivatives have shown promise in various therapeutic areas, including CNS disorders and inflammatory diseases.[2] A typical preclinical workflow is outlined below.

cluster_workflow Preclinical Evaluation Workflow In_Vitro In Vitro Assays In_Vivo In Vivo Efficacy Models In_Vitro->In_Vivo Promising Activity ADME_Tox ADME/Tox Profiling In_Vivo->ADME_Tox Demonstrated Efficacy Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Favorable Profile

Caption: Workflow for preclinical evaluation of new chemical entities.

Key Preclinical Experiments
  • In Vitro Pharmacology:

    • Receptor Binding Assays: To determine the affinity and selectivity of the compound for a panel of relevant CNS receptors (e.g., dopamine, serotonin, norepinephrine transporters) or inflammatory targets (e.g., cytokine receptors).

    • Functional Assays: To assess the functional activity of the compound as an agonist, antagonist, or modulator at the identified target receptors.

    • Enzyme Inhibition Assays: To evaluate the inhibitory potential against key enzymes involved in disease pathology.

  • In Vivo Efficacy:

    • Animal Models of Disease: Based on the in vitro profile, select appropriate animal models to evaluate the in vivo efficacy. For example, for CNS applications, models of depression, anxiety, or psychosis could be used. For anti-inflammatory potential, models of arthritis or inflammatory bowel disease would be relevant.

    • Dose-Response Studies: To determine the effective dose range and establish a therapeutic window.

  • ADME/Tox Profiling:

    • Pharmacokinetics (PK): To study the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in relevant animal species.

    • In Vitro Toxicity: To assess potential cytotoxicity, genotoxicity, and off-target effects using cell-based assays.

    • Preliminary In Vivo Toxicology: To evaluate the safety profile in acute and repeated-dose toxicity studies in rodents.

Conclusion

This application note provides a detailed and scalable synthetic protocol for this compound, a valuable intermediate for drug discovery. The straightforward two-step synthesis followed by deprotection offers a high-yielding and pure product suitable for preclinical evaluation. The outlined preclinical workflow provides a roadmap for researchers to systematically investigate the therapeutic potential of novel piperazine derivatives based on this scaffold. The versatility of the piperazine core structure continues to make it a privileged scaffold in the quest for new and effective medicines.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-3-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the synthesis of 1-Benzyl-3-isopropylpiperazine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthetic routes for this compound, and which is recommended for higher yields?

A1: The most prevalent and often optimized route for synthesizing this compound is through the reductive amination of N-benzyl-1-amino-3-methyl-2-butanol with a suitable amine, followed by cyclization. An alternative involves the reaction of a suitably protected piperazine with a benzyl halide. For achieving higher yields, the reductive amination pathway is generally preferred due to its efficiency and the commercial availability of starting materials.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not be running to completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.

  • Side Reactions: The formation of undesired byproducts, such as over-alkylation or the formation of impurities, can significantly reduce the yield of the target compound.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants, particularly the amine and the carbonyl compound in reductive amination, can lead to the formation of side products.

  • Moisture and Air Sensitivity: Certain reagents used in the synthesis may be sensitive to moisture or air, leading to their degradation and reduced reactivity.

  • Inefficient Purification: Product loss during the workup and purification steps (e.g., extraction, chromatography) is a common contributor to low isolated yields.

Q3: How can I minimize the formation of N,N-dibenzylated byproducts?

A3: The formation of N,N-dibenzylated byproducts is a common issue arising from the over-alkylation of the piperazine nitrogen. To mitigate this, consider the following strategies:

  • Control Stoichiometry: Use a controlled molar ratio of the benzylating agent to the piperazine derivative. A slight excess of the piperazine can favor mono-benzylation.

  • Slow Addition: Add the benzylating agent (e.g., benzyl bromide) slowly to the reaction mixture to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second benzylation event.

  • Protecting Groups: Employ a suitable protecting group strategy for one of the piperazine nitrogens to ensure only mono-benzylation occurs. The protecting group can then be removed in a subsequent step.

Q4: What are the optimal reaction conditions (temperature, solvent, catalyst) for the reductive amination step?

A4: For the reductive amination step, the optimal conditions can vary depending on the specific reducing agent used. However, general guidelines include:

  • Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60 °C) to ensure a reasonable reaction rate without promoting side reactions.

  • Solvent: A protic solvent like methanol or ethanol is commonly used as it is compatible with many reducing agents and helps to dissolve the reactants.

  • Catalyst: If a catalytic hydrogenation approach is used (e.g., H2 gas with Pd/C), proper catalyst selection and handling are crucial. For other reducing agents like sodium borohydride, a catalyst may not be necessary.

Data Summary

ParameterCondition 1Condition 2Condition 3Reported Yield (%)Reference
Starting Materials N-benzyl-1-amino-3-methyl-2-butanol, AmineProtected Piperazine, Benzyl HalideLeucine derivative, Benzyl amine
Reaction Type Reductive Amination & CyclizationN-AlkylationMulti-step synthesis
Key Reagents Reducing agent (e.g., NaBH4), AcidBase (e.g., K2CO3), Solvent (e.g., ACN)Coupling agents, Reducing agents
Reported Yield ~70-85%~60-75%Variable

This table provides a generalized summary based on typical synthetic strategies. Actual yields will vary based on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination and Cyclization

This protocol is a representative example and may require optimization.

Materials:

  • N-benzyl-1-amino-3-methyl-2-butanol

  • Suitable primary amine (e.g., ammonia or an ammonia equivalent)

  • Reducing agent (e.g., Sodium borohydride)

  • Methanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Dissolve N-benzyl-1-amino-3-methyl-2-butanol in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add the primary amine to the solution and stir for 30 minutes at room temperature to form the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with hydrochloric acid to pH ~2.

  • Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

  • Basify the aqueous layer with sodium hydroxide to pH ~12.

  • Extract the product with an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Visual Guides

Synthesis_Pathway A N-benzyl-1-amino-3-methyl-2-butanol C Imine Intermediate A->C + Amine - H2O B Amine D This compound C->D Reduction & Cyclization Troubleshooting_Workflow start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_side_products Side Products Detected? check_reaction->check_side_products No check_conditions Optimize Conditions (Time, Temp) check_reaction->check_conditions Yes check_stoichiometry Verify Stoichiometry check_side_products->check_stoichiometry No adjust_reagents Adjust Reagent Addition check_side_products->adjust_reagents Yes (e.g., Dibenzylation) optimize_purification Refine Purification check_stoichiometry->optimize_purification end Improved Yield check_conditions->end optimize_purification->end adjust_reagents->end

Side-product formation in benzylpiperazine synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to side-product formation and removal during the synthesis of benzylpiperazine (BZP).

Frequently Asked Questions (FAQs)

Q1: What is the most common side-product formed during benzylpiperazine (BZP) synthesis?

The most frequently encountered side-product in BZP synthesis is 1,4-dibenzylpiperazine (DBZP).[1][2][3][4][5][6][7] This occurs when the initially formed BZP reacts with another molecule of benzyl chloride. The presence of DBZP is often an indicator of a low-quality or improperly controlled synthesis.[7]

Q2: How can the formation of 1,4-dibenzylpiperazine (DBZP) be minimized?

The formation of the disubstituted byproduct, DBZP, can be minimized by carefully controlling the reaction conditions. Key factors include:

  • Stoichiometry: Using an excess of piperazine relative to benzyl chloride can favor the formation of the mono-substituted product (BZP).[8] Some methods utilize equimolar amounts of piperazine and benzyl chloride but employ a piperazine salt to control reactivity.[9][10]

  • Reaction Temperature: Running the reaction at excessively high temperatures can promote the formation of DBZP.[7] A common procedure involves maintaining the temperature at around 65°C.[9][10]

  • Controlled Addition: A slow, dropwise addition of benzyl chloride to the piperazine solution helps to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second benzylation.[8]

Q3: My final product is contaminated with unreacted piperazine. How can it be removed?

Unreacted piperazine can be removed from the reaction mixture through several methods:

  • Salt Formation and Filtration: One effective method involves converting BZP into its dihydrochloride salt by treating the reaction mixture with ethanolic hydrogen chloride.[9][10] The BZP dihydrochloride precipitates and can be collected by filtration, leaving the more soluble unreacted piperazine salts in the filtrate.

  • Extraction: After making the solution alkaline, BZP can be extracted into an organic solvent like chloroform or ethyl acetate.[8][9] Piperazine has different solubility characteristics and may not be as efficiently extracted under these conditions.

  • Fractional Distillation: Since piperazine has a significantly lower boiling point (146°C) than BZP (122-124°C at 2.5 mmHg), fractional distillation under reduced pressure can be used for separation.[9]

Q4: What analytical techniques are suitable for detecting BZP and the DBZP side-product?

Several analytical techniques can be employed to assess the purity of BZP and detect contaminants like DBZP:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a straightforward and powerful method for separating and identifying BZP and its byproducts without the need for derivatization.[2] The mass spectrum for BZP shows characteristic peaks at m/z 91 (base peak), 134, 56, 176, and 65.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also commonly used for the identification and quantification of BZP in various samples, including biological fluids.[2][11]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid screening and monitoring the progress of the reaction.[12]

Troubleshooting Guides

Issue 1: High Levels of 1,4-Dibenzylpiperazine (DBZP) Detected in the Product

Potential Cause: The formation of DBZP is favored when a molecule of the desired product, BZP, reacts with another molecule of benzyl chloride. This is often due to an excess of benzyl chloride or elevated reaction temperatures.[7]

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure that the molar ratio of piperazine to benzyl chloride is appropriate. Using an excess of piperazine can help minimize the disubstitution.[8]

  • Control Reagent Addition: Add the benzyl chloride to the piperazine solution slowly and with vigorous stirring to avoid localized high concentrations of the alkylating agent.[8][9]

  • Monitor and Control Temperature: Maintain the reaction temperature within the recommended range (e.g., 65°C).[9][10] Avoid excessive heating, which can accelerate the rate of the second benzylation.[7]

  • Purification: If DBZP has already formed, it can be separated from BZP by fractional distillation under reduced pressure, as DBZP has a higher boiling point.

Issue 2: Low Yield of Benzylpiperazine (BZP)

Potential Causes: Low yields can result from several factors including incomplete reaction, suboptimal reaction conditions, or loss of product during workup and purification.

Troubleshooting Steps:

  • Reaction Conditions:

    • Solvent: Ensure the solvent is appropriate and anhydrous if required. Common solvents include ethanol, methanol, and tetrahydrofuran.[8][9][10]

    • Catalyst: Some procedures may benefit from a catalyst. One patented method uses an amine salt like aniline hydrochloride as a catalyst to improve yield and purity.[8]

    • Reaction Time: Allow sufficient time for the reaction to go to completion. Typical reaction times can range from 30 minutes to several hours.[8][9]

  • Workup Procedure:

    • pH Adjustment: When extracting the free base, ensure the aqueous solution is made strongly alkaline (pH > 12) to fully deprotonate the BZP salt.[8][9]

    • Extraction Solvent & Technique: Use an appropriate extraction solvent (e.g., chloroform, ethyl acetate) and perform multiple extractions to ensure complete removal of the product from the aqueous phase.[8][9]

  • Purification:

    • Minimize losses during recrystallization by carefully selecting the solvent and avoiding the use of excessive amounts.

    • When performing distillation, ensure the vacuum is stable and the collection fractions are carefully monitored.

Data Presentation

Table 1: Physicochemical Properties of BZP and Related Compounds

CompoundFormulaMolar Mass ( g/mol )Boiling PointMelting Point
Benzylpiperazine (BZP)C₁₁H₁₆N₂176.26122-124°C / 2.5 mmHg[8][9]-
1,4-Dibenzylpiperazine (DBZP)C₁₈H₂₂N₂266.39--
BZP DihydrochlorideC₁₁H₁₈Cl₂N₂249.18~280°C (decomposes)[9][10]~254°C (sinters)[9][10]
PiperazineC₄H₁₀N₂86.14146°C106°C

Table 2: Summary of a High-Yield BZP Synthesis Protocol

ParameterConditionReference
ReactantsPiperazine, Benzyl Chloride, Aniline Hydrochloride (catalyst)[8]
Molar RatioPiperazine : Benzyl Chloride = 1:1[8]
SolventAnhydrous Methanol[8]
Temperature50°C[8]
Reaction Time3 hours[8]
Reported Yield95.5%[8]
Reported Purity99.2%[8]

Experimental Protocols

Protocol 1: Synthesis of BZP Dihydrochloride with Minimized Side-Products

This method is adapted from Organic Syntheses and is designed to yield a pure product free of the disubstituted compound.[9]

  • Reaction Setup: In a 250-mL flask, dissolve piperazine hexahydrate (0.125 mole) and piperazine dihydrochloride monohydrate (0.125 mole) in absolute ethanol (50 mL) by warming to 65°C.

  • Reagent Addition: While maintaining the temperature at 65°C, add recently distilled benzyl chloride (0.125 mole) over 5 minutes with vigorous stirring.

  • Reaction: Continue stirring at 65°C for an additional 25 minutes.

  • Isolation of Unreacted Piperazine: Cool the solution in an ice bath for 30 minutes. Collect the precipitated piperazine dihydrochloride monohydrate by suction filtration and wash with ice-cold absolute ethanol.

  • Precipitation of BZP Dihydrochloride: Cool the combined filtrate and washings in an ice bath. Add 25 mL of absolute ethanol saturated with dry hydrogen chloride.

  • Isolation of Product: After 10-15 minutes in the ice bath, collect the precipitated white plates of 1-benzylpiperazine dihydrochloride by suction filtration. Wash with dry benzene and dry the product. The reported yield is 93-95%.[9]

Protocol 2: Purification by Fractional Distillation
  • Preparation: The crude BZP, obtained as a free base oil after alkaline workup and solvent evaporation, is placed in a Claisen flask suitable for vacuum distillation.[9]

  • Distillation: The system is placed under reduced pressure (e.g., 2.5 mmHg). The flask is heated gently.

  • Fraction Collection: Collect the fraction that distills at 122-124°C under 2.5 mmHg pressure.[8][9] Unreacted starting materials will typically distill at a lower temperature, while the DBZP side-product will remain in the flask due to its higher boiling point.

Protocol 3: Purity Analysis by GC-MS
  • Sample Preparation: Dissolve an accurately weighed amount of the BZP sample in a suitable solvent such as methanol.[12]

  • GC Conditions (Example):

    • Column: 5% phenyl/95% methyl silicone column.[12]

    • Carrier Gas: Hydrogen or Helium.[12]

    • Oven Program: Start at 100°C, ramp to 280°C.[12]

  • Analysis: Inject the sample into the GC-MS system. BZP and DBZP will separate based on their retention times. The mass spectrometer will provide mass spectra for each component, allowing for positive identification by comparison to reference spectra.

Visualizations

Side_Product_Formation Piperazine Piperazine BZP 1-Benzylpiperazine (BZP) (Desired Product) Piperazine->BZP + BenzylChloride1 Benzyl Chloride BenzylChloride1->BZP DBZP 1,4-Dibenzylpiperazine (DBZP) (Side-Product) BZP->DBZP + BenzylChloride2 Benzyl Chloride (Excess or High Temp) BenzylChloride2->DBZP

Caption: Reaction pathway for the formation of BZP and the DBZP side-product.

Purification_Workflow Start Crude Reaction Mixture (BZP, DBZP, Piperazine) Alkalinize 1. Make solution alkaline (pH > 12) with NaOH Start->Alkalinize Extract 2. Extract with organic solvent (e.g., Chloroform) Alkalinize->Extract Evaporate 3. Evaporate solvent Extract->Evaporate CrudeOil Crude BZP Oil (Contains DBZP) Evaporate->CrudeOil Distill 4. Fractional Distillation under reduced pressure CrudeOil->Distill PureBZP Pure BZP (Lower boiling point fraction) Distill->PureBZP Collect 122-124°C @ 2.5mmHg DBZP_Residue DBZP Residue (Higher boiling point) Distill->DBZP_Residue Discard Analyze 5. Analyze purity (GC-MS, LC-MS) PureBZP->Analyze

Caption: General workflow for the purification of BZP from its crude reaction mixture.

Troubleshooting_Logic Start Purity Analysis Shows High DBZP Contamination CheckTemp Was reaction temp > 70°C? Start->CheckTemp CheckStoich Was excess Benzyl Chloride used? CheckTemp->CheckStoich No SolutionTemp Action: Reduce and control reaction temperature (e.g., 65°C) CheckTemp->SolutionTemp Yes SolutionStoich Action: Use excess Piperazine or equimolar reagents CheckStoich->SolutionStoich Yes SolutionAddition Action: Add Benzyl Chloride slowly to the reaction CheckStoich->SolutionAddition No Purify Purification: Separate via vacuum distillation SolutionTemp->Purify SolutionStoich->Purify SolutionAddition->Purify

Caption: Troubleshooting logic for addressing high DBZP side-product formation.

References

Technical Support Center: Improving the Purity of 1-Benzyl-3-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 1-Benzyl-3-isopropylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities typically arise from the synthetic route. Based on the common synthesis of 1-benzylpiperazine derivatives, likely impurities include:

  • Unreacted Starting Materials: Residual 3-isopropylpiperazine and benzyl chloride (or other benzylating agents).

  • Over-alkylation By-product: 1,4-Dibenzyl-2-isopropylpiperazine, formed if both nitrogen atoms of the piperazine ring are benzylated.

  • Impurities from Benzyl Chloride: Benzaldehyde, toluene, and other derivatives may be present in the starting benzyl chloride.[1][2]

  • Enantiomeric Impurity: If a specific enantiomer ((R) or (S)) is desired, the other enantiomer is a critical impurity to monitor and remove.

Q2: My this compound is an oil. How can I induce crystallization?

A2: If the free base is an oil, a common strategy is to convert it to a salt, which is often a stable, crystalline solid. Dihydrochloride salts of benzylpiperazine derivatives are frequently crystalline and can be precipitated from an ethanolic solution by adding ethanolic HCl.[3] The resulting salt can then be purified by recrystallization.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is suitable for determining chemical purity.[4]

  • Chiral HPLC: To determine the enantiomeric excess (e.e.), a chiral stationary phase (CSP) is necessary. Polysaccharide-based columns are often effective for separating enantiomers of chiral amines.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the structure of the main component and by-products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.

Troubleshooting Guides

Issue 1: Low Purity After Initial Work-up

My crude product has a purity of less than 85% after initial extraction. How can I improve this?

An acid-base extraction is a highly effective first-pass purification step for basic compounds like this compound.[3] This technique separates the basic product from neutral and acidic impurities.

Troubleshooting Workflow for Low Initial Purity

start Crude Product (<85% Purity) dissolve Dissolve in a water-immiscible organic solvent (e.g., DCM, EtOAc) start->dissolve wash_acid Wash with dilute aqueous acid (e.g., 1M HCl) dissolve->wash_acid separate_layers1 Separate Layers wash_acid->separate_layers1 organic_layer1 Organic Layer (Contains neutral impurities) separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer (Contains protonated product) separate_layers1->aqueous_layer1 basify Basify aqueous layer with strong base (e.g., 2M NaOH) to pH > 12 aqueous_layer1->basify extract_product Extract with organic solvent basify->extract_product separate_layers2 Separate Layers extract_product->separate_layers2 aqueous_layer2 Aqueous Layer (Waste) separate_layers2->aqueous_layer2 organic_layer2 Organic Layer (Contains purified product) separate_layers2->organic_layer2 dry_concentrate Dry over Na2SO4, filter, and concentrate organic_layer2->dry_concentrate end Purified Product (Ready for further purification) dry_concentrate->end

Caption: Acid-Base Extraction Workflow.
Issue 2: Persistent Impurities After Acid-Base Extraction

I still observe significant impurities, particularly the dibenzylated by-product, after acid-base extraction. What is the next step?

Flash column chromatography is a standard and effective method for separating compounds with different polarities. For piperazine derivatives, silica gel is commonly used.

Troubleshooting Decision Tree for Column Chromatography

start Product contains dibenzylated and other closely-related impurities tlc Perform TLC analysis to determine solvent system start->tlc silica Use Silica Gel as stationary phase tlc->silica gradient Run a gradient elution: Start with a non-polar solvent (e.g., Hexanes) and gradually increase the polarity with a more polar solvent (e.g., Ethyl Acetate). A small amount of triethylamine (0.5-1%) can be added to reduce tailing. silica->gradient collect Collect fractions and analyze by TLC gradient->collect combine Combine pure fractions and remove solvent collect->combine pure_product High Purity Product (>98%) combine->pure_product

Caption: Column Chromatography Troubleshooting.
Issue 3: Product is Pure but Not Crystalline

My product is >98% pure by HPLC but remains an oil. How can I obtain a solid?

Recrystallization is a powerful technique for obtaining crystalline material and for removing trace impurities.

  • Salt Formation: As mentioned in the FAQs, converting the oily free base to a salt is the most reliable method to induce crystallization. The dihydrochloride salt is a good starting point.

  • Solvent Screening for Recrystallization:

    • The ideal solvent should dissolve the compound when hot but not when cold.

    • Common solvents for recrystallizing piperazine salts include ethanol, isopropyl alcohol, or mixtures like ethanol/water.

    • Start by dissolving the compound in a minimal amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • If no crystals form, try adding a small seed crystal or scratching the inside of the flask with a glass rod.

Data Presentation

Purification StepTypical Purity AchievedCommon Impurities Removed
Acid-Base Extraction 85-95%Neutral and acidic impurities (e.g., residual toluene, benzaldehyde).
Silica Gel Column Chromatography >98%Structurally similar by-products (e.g., 1,4-dibenzyl-2-isopropylpiperazine), unreacted 3-isopropylpiperazine.
Recrystallization >99%Trace impurities, improves crystalline form.
Chiral HPLC (Preparative) >99% e.e.The undesired enantiomer.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (1 part) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (10 parts).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 5 parts). Combine the aqueous layers. The protonated product is now in the aqueous phase.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 2M NaOH until the pH is >12.

  • Product Extraction: Extract the basified aqueous solution with DCM or EtOAc (3 x 5 parts). The deprotonated product will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified free base.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Stationary Phase: Use silica gel (60 Å, 40-63 µm particle size).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like DCM. If solubility is an issue, the sample can be adsorbed onto a small amount of silica gel.

  • Mobile Phase (Eluent): A common eluent system is a gradient of ethyl acetate in hexanes. To prevent peak tailing of the basic amine, it is advisable to add 0.5-1% triethylamine (TEA) to the eluent.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% TEA).

    • Gradually increase the polarity (e.g., to 70:30 Hexanes:EtOAc + 1% TEA) to elute the product. The less polar dibenzylated impurity should elute first, followed by the desired product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of the Dihydrochloride Salt
  • Salt Formation: Dissolve the purified this compound free base in absolute ethanol. Cool the solution in an ice bath and slowly add a saturated solution of HCl in ethanol until precipitation is complete.

  • Filtration: Collect the precipitated dihydrochloride salt by vacuum filtration and wash with cold ethanol.

  • Dissolution: In a clean flask, add the crude salt and the minimum amount of boiling isopropyl alcohol or an ethanol/water mixture to just dissolve the solid.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

References

Technical Support Center: Stability of 1-Benzyl-3-isopropylpiperazine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the common stability issues encountered with 1-Benzyl-3-isopropylpiperazine in solution. The information is compiled to assist in troubleshooting experiments and ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a gradual color change. What could be the cause?

A1: A color change in your solution can be an indicator of degradation. The primary culprits for such changes in piperazine-containing compounds are often oxidation and pH-related degradation.[1] Exposure to air (oxygen) and light can initiate oxidative processes, while the pH of the solution can significantly influence the stability of the piperazine ring and its substituents. It is recommended to prepare fresh solutions for critical experiments and to store stock solutions protected from light and air, preferably under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing inconsistent results in my biological assays using stored solutions of this compound. Could this be a stability issue?

A2: Yes, inconsistent assay results are a common consequence of compound degradation.[1] A loss of potency or variable biological effects can occur if the concentration of the active parent compound decreases over time. To mitigate this, it is best practice to use freshly prepared solutions. If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) in single-use aliquots to prevent multiple freeze-thaw cycles, which can accelerate degradation.[1]

Q3: What are the primary degradation pathways for benzylpiperazine derivatives in solution?

A3: Based on the chemistry of the benzylpiperazine scaffold, the following are the most probable degradation pathways:

  • N-Debenzylation: Cleavage of the benzyl group from the piperazine ring is a common degradation route for N-benzyl amines.

  • Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation, leading to the formation of N-oxides and other oxidative degradation products. The benzylic position is also prone to oxidation.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, any ester or amide functionalities present on substituents could be liable to hydrolysis depending on the pH.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. It is always advisable to store solutions in amber vials or otherwise protected from light.[1]

Troubleshooting Guide

Issue 1: Unexpected peaks are appearing in my HPLC chromatogram over time.

  • Question: I am analyzing my this compound sample and notice new, smaller peaks in the chromatogram of a solution that has been stored for a few days. What do these peaks represent and how can I prevent them?

  • Answer: These new peaks are likely degradation products. To identify the cause, you can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light). By comparing the retention times of the peaks formed during the stress studies with the unknown peaks in your stored solution, you can infer the degradation pathway. To prevent degradation, ensure proper storage conditions as outlined in the FAQs and consider using a stability-indicating HPLC method for your analysis.

Issue 2: I am experiencing a loss of potency of my compound in cell-based assays.

  • Question: My this compound solution seems to be less active than expected in my cell-based assays compared to when the solution was freshly prepared. Why is this happening?

  • Answer: A loss of potency is a strong indication that the concentration of the active compound has decreased due to degradation. The basic nature of the piperazine moiety can make the compound's solubility and stability pH-dependent. Ensure the pH of your assay medium is compatible with the compound's stability. If possible, perform a pH-stability profile to determine the optimal pH range. Using freshly prepared solutions for each experiment is the most reliable way to ensure consistent results.

Illustrative Data Presentation

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how such data would be summarized.

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%N-debenzylated piperazine, Benzyl alcohol
0.1 M NaOH24 hours60°C8%Minor unidentified products
3% H₂O₂24 hoursRoom Temp25%N-oxides, Benzaldehyde
Thermal48 hours80°C10%Minor unidentified products
Photolytic (UV)24 hoursRoom Temp18%Various photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the sample in the initial solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of a control (unstressed) sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method (Illustrative)

This protocol describes a representative HPLC method for separating this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

Visualizations

G Potential Degradation Pathways of this compound A This compound B N-Oxides A->B Oxidation (e.g., H₂O₂) C 3-Isopropylpiperazine + Benzaldehyde/Benzyl alcohol A->C N-Debenzylation D Ring-opened Products A->D Harsh Acid/Base E Photodegradation Products A->E Photolysis (UV light)

Caption: Potential degradation pathways for this compound.

G Forced Degradation Experimental Workflow Start Start: this compound Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Oxidation Thermal Thermal (80°C) Stress->Thermal Heat Photo Photolytic (UV Light) Stress->Photo Light Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Report Degradation Profile Analysis->Report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing N-Benzylation of Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-benzylation of piperazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-benzylation of piperazine?

A1: The two primary methods for N-benzylation of piperazine are direct alkylation and reductive amination.

  • Direct Alkylation: This is a straightforward and widely used technique involving the reaction of piperazine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.

  • Reductive Amination: This one-pot process involves two steps: first, the reaction of piperazine with benzaldehyde to form an iminium ion intermediate, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This method is particularly useful for preventing the formation of quaternary ammonium salts.

Q2: How can I selectively achieve mono-N-benzylation and avoid the formation of the di-benzylated byproduct?

A2: Controlling selectivity is a significant challenge due to the two reactive nitrogen atoms in the piperazine ring. Here are key strategies to favor mono-benzylation:

  • Use of a Protecting Group: This is the most reliable method. By using a mono-protected piperazine, such as N-Boc-piperazine, one nitrogen atom is blocked, directing benzylation to the unprotected nitrogen. The protecting group can be removed subsequently.

  • Control Stoichiometry: Using a large excess of piperazine relative to the benzylating agent statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1]

  • Slow Addition: Adding the benzylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second benzylation event.[2]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-benzylation.

Q3: What are the recommended bases and solvents for direct N-benzylation?

A3: The choice of base and solvent is critical for reaction success.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices. It is recommended to use at least 1.5-2.0 equivalents of the base.

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Common choices include acetonitrile (MeCN), dimethylformamide (DMF), and alcohols like methanol or ethanol. It is crucial to use anhydrous solvents to prevent side reactions.[3]

Q4: My N-benzylated product is highly water-soluble. How can I effectively extract it during the work-up?

A4: High water solubility, often due to the formation of a salt, is a common issue during extraction. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium hydroxide or sodium carbonate. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.

Troubleshooting Guide

ProblemPossible CausesSolutions
Low to No Yield Inactive Catalyst (if applicable): The catalyst may be of poor quality or has been deactivated.Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
Insufficient Base Strength or Amount: The base may not be strong enough to deprotonate the piperazine effectively, or an insufficient amount was used.Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.
Poor Solubility of Reagents: Reactants may not be fully dissolved in the chosen solvent.Switch to a more polar aprotic solvent such as DMF.
Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.Many N-alkylation reactions require heating. Consider increasing the temperature while monitoring for side product formation.[4]
Formation of Di-benzylated Byproduct Incorrect Stoichiometry: Using a 1:1 ratio or an excess of the benzylating agent favors di-substitution.Use a large excess of piperazine (5-10 equivalents) relative to the benzylating agent.[1]
Rapid Addition of Benzylating Agent: A high local concentration of the electrophile increases the chance of di-alkylation.Add the benzylating agent slowly to the reaction mixture.[2]
Unprotected Piperazine: Both nitrogen atoms are available for reaction.For optimal control, use a mono-protected piperazine like N-Boc-piperazine.
Reaction Stalls (Incomplete Conversion) Poor Solubility of Reagents: As the reaction progresses, the solubility of intermediates or products may decrease.Change to a more suitable solvent like DMF to ensure all species remain in solution.
Reversible Reaction Equilibrium: The acid byproduct generated during the reaction can protonate the piperazine, reducing its nucleophilicity.Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.
Catalyst Poisoning (if applicable): Impurities in the reagents or solvents can poison the catalyst.Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.
Difficult Purification Product is Water-Soluble: The N-benzylated piperazine may be protonated and remain in the aqueous layer during extraction.Basify the aqueous layer to a pH of 9.5-12 to deprotonate the product and facilitate its extraction into an organic solvent.
Tailing on Silica Gel Chromatography: The basic nature of the piperazine derivative can cause tailing on acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

Data Presentation

Table 1: Effect of Stoichiometry and Protecting Groups on N-Benzylation Yield

Benzylating AgentPiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
Benzyl Bromide1.1None4535[1]
Benzyl Bromide5.0None75<5[1]
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0[1]
Benzyl Chloride1.0None (with aniline hydrochloride catalyst)95.5Not reported (implied to be very low)[3]

Table 2: N-Benzylation of Piperazine under Various Conditions

Benzylating AgentBaseSolventTemperature (°C)Time (h)Yield of 1-Benzylpiperazine (%)Reference
Benzyl ChloridePiperazine DihydrochlorideEthanol650.565-75 (of the free base after workup)[5]
Benzyl ChlorideAniline Hydrochloride (catalyst)Methanol50395.5[3]
Benzyl ChloridePotassium Hydroxide (with phase transfer catalyst)Water-BenzeneReflux3~80[6]

Experimental Protocols

Protocol 1: Direct Mono-N-Benzylation of Piperazine using Excess Piperazine

This protocol is adapted from a general procedure for mono-N-alkylation.[1]

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Benzyl chloride (1 mmol, 1 eq.)

  • Anhydrous potassium carbonate (2 mmol, 2 eq.)

  • Anhydrous acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in anhydrous acetonitrile, add anhydrous potassium carbonate.

  • Slowly add the benzyl chloride to the mixture at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent may require a small amount of triethylamine, e.g., 0.5%, to prevent tailing) to isolate the mono-benzylated product.

Protocol 2: N-Benzylation of N-Boc-Piperazine

This protocol is a standard procedure for the alkylation of a protected piperazine.

Materials:

  • N-Boc-piperazine (10 mmol, 1 eq.)

  • Benzyl bromide (11 mmol, 1.1 eq.)

  • Anhydrous potassium carbonate (15 mmol, 1.5 eq.)

  • Anhydrous dimethylformamide (DMF) (50 mL)

Procedure:

  • In a dry round-bottom flask, dissolve N-Boc-piperazine in anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Add benzyl bromide dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, 1-benzyl-4-Boc-piperazine, can be purified by column chromatography if necessary.

Protocol 3: Deprotection of N-Boc Group

This is a general procedure for the removal of a Boc protecting group.[7]

Materials:

  • 1-Benzyl-4-Boc-piperazine

  • 6N Hydrochloric acid (HCl)

  • Diethyl ether

  • Solid potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • Dissolve the 1-benzyl-4-Boc-piperazine in 6N HCl.

  • Wash the acidic aqueous solution with diethyl ether (3 x 50 mL) to remove any non-basic impurities.

  • Basify the aqueous phase with solid KOH or NaOH to adjust the pH to >11.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-benzylpiperazine.

Visualizations

Experimental_Workflow Experimental Workflow for N-Benzylation of Piperazine cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select Reagents: - Piperazine (or N-Boc-piperazine) - Benzylating Agent - Base - Solvent setup Reaction Setup: - Dry glassware - Inert atmosphere (optional) reagents->setup addition Slowly add benzylating agent to piperazine solution setup->addition Start Reaction stirring Stir at appropriate temperature addition->stirring monitoring Monitor progress (TLC/LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Work-up & Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization Isolated Product

Caption: A generalized workflow for the N-benzylation of piperazine.

Troubleshooting_Guide Troubleshooting Decision Tree for N-Benzylation start Low Yield or Incomplete Reaction? check_reagents Are reagents and solvents pure and anhydrous? start->check_reagents Yes di_alkylation High Di-alkylation? start->di_alkylation No, but... check_base Is the base strong enough and in sufficient excess? check_reagents->check_base Yes purify_reagents Purify/dry reagents and solvents. check_reagents->purify_reagents No check_temp Is the reaction temperature optimal? check_base->check_temp Yes stronger_base Use a stronger base (K2CO3, Cs2CO3) or increase equivalents. check_base->stronger_base No check_solubility Are all reagents soluble? check_temp->check_solubility Yes increase_temp Increase temperature. check_temp->increase_temp No change_solvent Switch to a more polar solvent (e.g., DMF). check_solubility->change_solvent No check_stoichiometry Is there a large excess of piperazine? di_alkylation->check_stoichiometry Yes check_addition Was the benzylating agent added slowly? check_stoichiometry->check_addition Yes increase_piperazine Increase piperazine equivalents (5-10x). check_stoichiometry->increase_piperazine No use_protection Consider using a mono-protected piperazine. check_addition->use_protection Yes slow_addition Add benzylating agent dropwise. check_addition->slow_addition No

Caption: A decision tree for troubleshooting common issues in N-benzylation.

References

Technical Support Center: Troubleshooting Poor Solubility of 1-Benzyl-3-isopropylpiperazine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-Benzyl-3-isopropylpiperazine in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a lipophilic organic molecule. Its chemical structure, featuring a benzyl group and an isopropyl substituent on the piperazine ring, contributes to its generally low solubility in aqueous solutions. Like many other N-benzylpiperazine derivatives, it is considered poorly soluble in water.[1] However, it is expected to be soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1][2]

Q2: I'm observing precipitation or inconsistent results in my aqueous assay. What is the likely cause?

Precipitation of this compound in aqueous assay buffers (e.g., PBS, cell culture media) is a common issue when the concentration of the compound exceeds its thermodynamic solubility limit under the specific assay conditions. This can lead to inaccurate and unreliable experimental results.

Q3: How can I improve the solubility of this compound for my assays?

Several strategies can be employed to enhance the solubility of this compound:

  • Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a common and effective co-solvent for preparing stock solutions of lipophilic compounds.[2]

  • pH Adjustment: As a basic compound with a predicted pKa of around 9.19, the solubility of this compound is pH-dependent. Lowering the pH of the aqueous buffer will increase the proportion of the protonated, more soluble form of the molecule.

  • Salt Formation: Using the dihydrochloride salt form of this compound can significantly improve its aqueous solubility compared to the free base.[3]

  • Formulation with Solubilizing Agents: For particularly challenging solubility issues, formulation with agents like cyclodextrins can be considered. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[4][5][6]

Troubleshooting Guide

This section provides a step-by-step guide to address poor solubility of this compound in your experiments.

Initial Assessment and Strategy

Before proceeding with complex solubilization methods, it's crucial to understand the solubility limitations of your compound.

Recommended Initial Steps:

  • Prepare a High-Concentration Stock Solution in 100% DMSO: This is the most common starting point for dissolving lipophilic compounds for in vitro assays.

  • Determine the Maximum Tolerated DMSO Concentration in Your Assay: Typically, the final concentration of DMSO in cell-based assays should be kept below 0.5% to avoid solvent-induced artifacts.

  • Perform a Kinetic Solubility Test: This will help you estimate the concentration at which your compound will precipitate in your specific assay buffer.

Experimental Protocols
  • Weigh out a precise amount of this compound.

  • Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

  • Ensure complete dissolution by vortexing and, if necessary, gentle warming (do not exceed 37°C) or sonication.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Thaw an aliquot of your high-concentration DMSO stock solution.

  • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

  • Further dilute these DMSO intermediates into your final aqueous assay buffer to achieve the desired final concentrations of this compound, ensuring the final DMSO concentration remains below the tolerated limit for your assay.

Troubleshooting Scenarios and Solutions

Below is a table summarizing common solubility issues and recommended solutions.

Problem Possible Cause Recommended Solution
Precipitation upon dilution into aqueous buffer. The concentration of this compound exceeds its kinetic solubility in the final buffer.- Lower the final concentration of the compound. - Increase the percentage of DMSO in the final solution (if tolerated by the assay). - Use the dihydrochloride salt form of the compound. - Adjust the pH of the buffer to a more acidic value.
Inconsistent assay results or poor dose-response curves. The compound may be partially precipitated, leading to inaccurate concentrations in the assay wells.- Visually inspect all solutions for any signs of precipitation before use. - Perform a kinetic solubility assay in your specific buffer to determine the working concentration range. - Consider using a formulation with cyclodextrins to improve solubility and stability.
Difficulty dissolving the compound even in 100% DMSO. The compound may have low intrinsic solubility or may be in a crystalline form that is difficult to dissolve.- Use sonication or gentle warming to aid dissolution. - Ensure the DMSO is of high purity and anhydrous.

Visualizing Experimental Workflows and Concepts

Troubleshooting Workflow for Poor Solubility

Troubleshooting Workflow for Poor Solubility of this compound A Start: Poor Solubility Observed B Prepare High-Concentration Stock in 100% DMSO A->B C Perform Serial Dilutions in 100% DMSO B->C D Dilute to Final Concentration in Aqueous Buffer C->D E Precipitation Observed? D->E F Lower Final Concentration E->F Yes K Proceed with Assay E->K No F->D G Increase Final DMSO % (if possible) G->D H Use Dihydrochloride Salt Form H->B I Adjust Buffer pH (Lower pH) I->D J Consider Cyclodextrin Formulation J->B

Caption: A flowchart outlining the steps to troubleshoot poor solubility of this compound.

Signaling Pathway of Solubilization Strategies

Conceptual Pathways for Improving Solubility cluster_0 Compound State cluster_1 Solubilization Method A Poorly Soluble Free Base (Lipophilic) M1 Dissolve in DMSO A->M1 M2 Lower pH A->M2 M3 Formulate with Cyclodextrin A->M3 B Solvated Monomer in Organic Solvent C Protonated, More Soluble Salt Form D Encapsulated in Cyclodextrin M1->B M2->C M3->D

Caption: Diagram illustrating different strategies to enhance the solubility of a lipophilic compound.

References

Technical Support Center: Addressing Unexpected Toxicity of Piperazine Compounds in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with piperazine derivatives in cell lines, particularly concerning unexpected or inconsistent cytotoxicity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with piperazine derivatives.

Question 1: My piperazine derivative is showing much higher cytotoxicity in my cancer cell line experiments than anticipated. What are the potential causes?

Answer: Several factors, ranging from the compound's physicochemical properties to the experimental setup, can contribute to unexpectedly high cytotoxicity. A systematic approach is crucial to identify the root cause.[1]

Possible Causes & Recommended Actions:

  • Compound Stability and Solubility: Ensure your piperazine derivative is fully dissolved in the solvent before diluting it in your culture medium. Precipitates can lead to inconsistent concentrations and localized high doses, causing significant cell death.[2][3] Also, confirm the stability of your compound in the culture medium over the time course of your experiment using methods like HPLC.[4]

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations, typically above 0.5%.[3] Always include a vehicle control (cells treated with the same concentration of solvent as the highest dose of your compound) to ensure the observed cytotoxicity is not due to the solvent itself.[2]

  • Cell Seeding Density: Very low or very high cell densities can impact the apparent cytotoxicity of a compound. Ensure you are using an optimal and consistent cell number for your assays and that cells are in a single-cell suspension before seeding.[2][4]

  • Contamination: Microbial contamination (e.g., bacteria, fungi, or mycoplasma) can cause cell death and confound your results.[2] Regularly check your cell cultures for any signs of contamination.

G cluster_checks Initial Checks cluster_investigation Mechanistic Investigation start Unexpected Cytotoxicity Observed compound_check 1. Verify Compound Integrity - Purity (>95%) - Stability in Media - Solubility / Precipitation start->compound_check Begin Troubleshooting solvent_check 2. Assess Solvent Toxicity - Run Vehicle Control - Keep Solvent % Low (<0.5%) compound_check->solvent_check culture_check 3. Review Experimental Conditions - Consistent Cell Seeding - Check for Contamination solvent_check->culture_check assay_check 4. Compare Different Assays - e.g., Metabolic (MTT) vs. Membrane Integrity (LDH) culture_check->assay_check If issue persists off_target_check 5. Evaluate Off-Target Effects - Test in Non-Cancerous Cells - Screen for hERG Inhibition assay_check->off_target_check mechanism_check 6. Determine Mechanism of Death - Apoptosis (Annexin V) - Mitochondrial Dysfunction off_target_check->mechanism_check G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Piperazine Compound death_receptor Death Receptors (e.g., TNFR1) compound->death_receptor mitochondria Mitochondrial Dysfunction - ROS ↑ - ATP ↓ - ΔΨm ↓ compound->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 execution_caspase Executioner Caspases (Caspase-3/7) caspase8->execution_caspase cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->execution_caspase apoptosis Apoptosis (Cell Death) execution_caspase->apoptosis

References

Technical Support Center: Enhancing Bioavailability of 1-Benzyl-3-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 1-Benzyl-3-isopropylpiperazine and similar piperazine derivatives. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of this compound?

A1: While the piperazine moiety can improve aqueous solubility, the overall bioavailability of a compound like this compound can be influenced by several factors.[1][2] Potential reasons for poor oral bioavailability include:

  • Low Aqueous Solubility: The substituents on the piperazine ring and the overall molecular structure can result in poor solubility in gastrointestinal fluids, which is a critical first step for absorption.[1] Many piperazine derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II compounds, indicating low solubility and high permeability.[1]

  • Poor Membrane Permeability: Despite adequate solubility, the compound may have difficulty crossing the intestinal epithelial barrier.[1]

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestines or the liver before it reaches systemic circulation.[3][4] The liver's cytochrome P450 enzymes are often involved in the metabolism of piperazine derivatives.[2]

  • Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing net absorption.[5]

Q2: What initial steps should I take to investigate the cause of low bioavailability for this compound?

A2: A systematic approach is crucial. Start by characterizing the fundamental properties of your compound and then move to in vitro and in vivo models.

Troubleshooting Guide

Issue 1: Unexpectedly Low Oral Bioavailability in an Animal Model

Question: My compound, this compound, is reasonably soluble in my formulation, but the oral bioavailability in our rat model is significantly lower than expected. What are the likely causes and how can I investigate them?

Answer: Low oral bioavailability despite apparent solubility often points towards issues with permeability, first-pass metabolism, or efflux. Here’s a stepwise approach to troubleshoot this problem:

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Solutions A Low Oral Bioavailability B Assess Intestinal Permeability (e.g., Caco-2 Assay) A->B Is permeability low? C Investigate First-Pass Metabolism (e.g., Liver Microsomes) A->C Is metabolism high? D Evaluate Efflux (e.g., P-gp Substrate Assay) B->D Is efflux a factor? E Permeation Enhancers B->E F Metabolic Inhibitors (e.g., Co-administration) C->F G Lipid-Based Formulations (e.g., SEDDS) D->G H Nanoparticle Formulations D->H cluster_0 Formulation Approaches A Poorly Soluble Drug (this compound) B Particle Size Reduction Micronization Nanomilling A->B Increases surface area C Amorphous Solid Dispersions (ASDs) Dispersing the drug in a polymer matrix A->C Improves dissolution rate D Lipid-Based Formulations Self-Emulsifying Drug Delivery Systems (SEDDS) A->D Enhances solubilization E Complexation Cyclodextrins A->E Forms soluble complexes

References

Resolving inconsistent results in experiments with 1-Benzyl-3-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-isopropylpiperazine. The following information is designed to help resolve inconsistent experimental results and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of this compound available?

A1: this compound is a chiral compound and is available as a racemic mixture or as individual stereoisomers, (S)-1-Benzyl-3-isopropylpiperazine and (R)-1-Benzyl-3-isopropylpiperazine.[1][2] It is often supplied as a dihydrochloride salt, which is a stable, crystalline solid.[3]

Q2: What are the key storage and stability considerations for this compound?

A2: Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound at 2-8°C, protected from light.[4] Benzylpiperazine derivatives are generally more stable than phenylpiperazines under various storage conditions.[5] However, like many amines, piperazine derivatives can absorb atmospheric carbon dioxide, so it is advisable to store them under an inert atmosphere (e.g., argon or nitrogen).[6]

Q3: What are the typical solvents for dissolving this compound?

A3: The solubility of this compound depends on whether it is in its free base or salt form. The dihydrochloride salt is generally soluble in water and methanol.[7] The free base is expected to be soluble in various organic solvents. Always perform a solubility test before preparing stock solutions for your experiments.

Troubleshooting Guides

Inconsistent Results in Biological Assays

Problem: High variability or lack of reproducibility in receptor binding or cell-based assay results.

Potential Causes and Solutions:

  • Chiral Purity: The most significant factor for inconsistent biological activity is the use of a racemic mixture or a batch with unknown or inconsistent enantiomeric excess. The (R) and (S) enantiomers can have different binding affinities, efficacies, and off-target effects.[8][9]

    • Solution: Whenever possible, use an enantiomerically pure form of the compound. If using a racemate, be aware that batch-to-batch variations in the enantiomeric ratio can lead to inconsistent results. For critical experiments, consider chiral purification of your sample or sourcing from a supplier that provides a certificate of analysis with enantiomeric purity.

  • Compound Stability in Assay Buffer: The compound may degrade or precipitate in the assay buffer over the course of the experiment, especially during prolonged incubations.

    • Solution: Assess the stability of this compound in your specific assay buffer at the working concentration and temperature. This can be done by preparing a solution, incubating it for the duration of the experiment, and then analyzing it by HPLC to check for degradation products.

  • Non-Specific Binding: Piperazine derivatives can sometimes exhibit non-specific binding to plasticware or other components of the assay, leading to a reduced effective concentration.[10]

    • Solution: Include appropriate controls to determine the extent of non-specific binding. Using low-binding plates and adding a small amount of a non-ionic detergent (e.g., Tween-20) or a protein like bovine serum albumin (BSA) to the assay buffer can help mitigate this issue.[11]

  • Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can affect the biological system, especially at higher concentrations.[12]

    • Solution: Always include a vehicle control in your experiments with the same final concentration of the solvent used for the test compound. Keep the final solvent concentration as low as possible (typically <0.5%).

Challenges in Chemical Synthesis and Purification

Problem: Low yield of the desired mono-substituted this compound and formation of impurities.

Potential Causes and Solutions:

  • Formation of Di-substituted Byproduct: A common issue in the synthesis of mono-substituted piperazines is the formation of the 1,4-disubstituted product.

    • Solution: To favor mono-substitution, use a large excess of the starting piperazine derivative (e.g., 3-isopropylpiperazine).[13] Alternatively, a more controlled approach is to use a mono-protected piperazine, such as N-Boc-3-isopropylpiperazine. The Boc protecting group can be removed after the benzylation step.

  • Impure Starting Materials: Impurities in the starting materials, such as benzaldehyde in benzyl chloride, can lead to side reactions and the formation of unexpected byproducts.[14]

    • Solution: Use high-purity, freshly distilled benzyl chloride for the reaction. Analyze the starting materials by techniques like GC-MS or NMR to confirm their purity before use.

  • Difficult Purification: Separation of the desired mono-substituted product from unreacted starting materials and the di-substituted byproduct can be challenging due to similar polarities.

    • Solution: Column chromatography is a common purification method. For challenging separations, consider using a different stationary phase or a gradient elution with a solvent system optimized by thin-layer chromatography (TLC). Recrystallization of the hydrochloride salt can also be an effective purification method.[15]

Data Presentation

Table 1: Summary of Factors Affecting Experimental Consistency with this compound

Parameter Potential Issue Recommended Action Relevant FAQs/Guides
Chirality Inconsistent biological activity due to racemic mixture or varying enantiomeric excess.Use enantiomerically pure compound; verify enantiomeric purity.Inconsistent Results in Biological Assays
Stability Degradation in storage or assay buffer.Store at 2-8°C, protected from light; assess stability in assay buffer.Q2, Inconsistent Results in Biological Assays
Solubility Precipitation in aqueous buffers.Perform solubility tests; use appropriate solvents and concentrations.Q3, Inconsistent Results in Biological Assays
Purity Presence of synthetic byproducts (e.g., di-substituted piperazine).Use optimized synthetic protocols; purify by chromatography or recrystallization.Challenges in Chemical Synthesis and Purification

Experimental Protocols

Protocol 1: General Procedure for Receptor Binding Assay

This is a generalized protocol and should be adapted for the specific receptor and radioligand being used.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a solution of the radioligand at a concentration close to its Kd.

    • Prepare a membrane suspension containing the target receptor.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.

    • To determine non-specific binding, add a high concentration of a known unlabeled ligand to a set of wells.

    • Initiate the binding reaction by adding the receptor membrane preparation.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a time sufficient to reach equilibrium.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ or Kᵢ value.

Protocol 2: Chiral Separation of this compound Enantiomers by HPLC

This is a representative protocol and the specific column and mobile phase will need to be optimized.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

  • Mobile Phase Preparation:

    • Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Sample Preparation:

    • Dissolve a small amount of the racemic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 254 nm).

  • Optimization:

    • If the enantiomers are not well-resolved, adjust the ratio of the non-polar and polar solvents in the mobile phase or try a different chiral column.

Visualizations

Troubleshooting_Biological_Assays Inconsistent_Results Inconsistent Results in Biological Assays Check_Chirality Check Chiral Purity Inconsistent_Results->Check_Chirality Is the compound a racemate? Assess_Stability Assess Compound Stability Inconsistent_Results->Assess_Stability Is the compound degrading? Evaluate_Binding Evaluate Non-Specific Binding Inconsistent_Results->Evaluate_Binding Is there high background? Verify_Solvent_Effect Verify Solvent Effect Inconsistent_Results->Verify_Solvent_Effect Is the solvent interfering? Use_Pure_Enantiomer Use Enantiomerically Pure Compound Check_Chirality->Use_Pure_Enantiomer HPLC_Stability_Test Perform HPLC Stability Test Assess_Stability->HPLC_Stability_Test Modify_Assay_Buffer Modify Assay Buffer (e.g., add BSA) Evaluate_Binding->Modify_Assay_Buffer Vehicle_Control Include Vehicle Control Verify_Solvent_Effect->Vehicle_Control

Caption: Troubleshooting workflow for inconsistent results in biological assays.

Synthesis_Purification_Workflow Start Synthesis of This compound Reaction Reaction of 3-isopropylpiperazine with Benzyl Halide Start->Reaction Impure_Starting_Materials Impure Starting Materials Start->Impure_Starting_Materials Workup Aqueous Workup Reaction->Workup Di_substitution Di-substitution Byproduct Reaction->Di_substitution Purification Purification Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

References

Method development for quantifying 1-Benzyl-3-isopropylpiperazine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the development of analytical methods to quantify 1-Benzyl-3-isopropylpiperazine (BIPP) in biological samples. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during method development for BIPP, categorized by experimental stage.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Sample Preparation
Low or inconsistent analyte recovery- Inefficient extraction from the biological matrix.- Analyte degradation during processing.- Suboptimal pH for extraction.- Test different extraction techniques (e.g., switch from Protein Precipitation to LLE or SPE).[1]- Keep samples on ice and minimize processing time.- Adjust the pH of the sample and extraction solvent to ensure BIPP (a basic compound) is in its neutral form for better extraction into organic solvents.
LC-MS/MS Analysis
Poor chromatographic peak shape (e.g., tailing, fronting)- Incompatible mobile phase pH with the analyte's pKa.- Secondary interactions with the stationary phase.- Column overload.- Adjust mobile phase pH. For a basic compound like BIPP, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often a good starting point.- Use a column with end-capping or a different stationary phase.- Reduce the injection volume or sample concentration.
Significant ion suppression or enhancement (Matrix Effect)- Co-elution of endogenous matrix components (e.g., phospholipids, salts) that interfere with the ionization process.[2][3][4]- Improve sample cleanup using a more selective method like SPE.[1]- Optimize chromatography to separate BIPP from the interfering peaks.[5]- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[5]- Prepare calibration standards in the same biological matrix (matrix-matched calibration) to mimic the effect in study samples.[2][6]
No or very low signal for the analyte- Incorrect mass spectrometer settings (precursor/product ions).- Analyte instability in the final extract.- Severe ion suppression.[7]- Optimize MS parameters by infusing a pure standard solution of BIPP.- Investigate analyte stability in the reconstitution solvent; analyze samples immediately after preparation.- Perform a post-column infusion experiment to identify regions of ion suppression and adjust chromatography accordingly.[3]
High background or interfering peaks- Contamination from collection tubes, solvents, or labware.- Presence of metabolites with similar structures or fragmentation patterns.- Use high-purity solvents and test all materials for leachables.- Develop a highly selective MRM transition. If interference persists, improve chromatographic separation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for quantifying BIPP in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity, which are crucial for measuring low drug concentrations in complex biological matrices like plasma, urine, or blood.[8][9] Methods have been successfully developed for similar new psychoactive substances (NPS) using LC-MS/MS.[6][10][11]

Q2: How do I choose an appropriate internal standard (IS)?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., d7-BIPP). A SIL-IS is chemically identical and co-elutes with the analyte, providing the best compensation for variations in sample preparation and matrix effects.[5] If a SIL-IS is unavailable, a structural analog with similar chemical properties and extraction behavior can be used, but it may not correct for matrix effects as effectively.[1]

Q3: What are matrix effects and how can I assess them?

A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[4] This can lead to ion suppression (decreased signal) or enhancement (increased signal), causing inaccurate quantification.[2][3] A common way to quantitatively assess matrix effects is by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample to the response of the analyte in a neat (pure) solvent. This is often referred to as the "post-extraction spike" method.[3]

Q4: Which sample preparation method should I start with?

A4: The choice depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): Fast and simple, but results in a dirtier extract, which can lead to significant matrix effects. Suitable for early-stage development or when high sensitivity is not required.[11]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[6][8]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and can include a concentration step, making it ideal for methods requiring the lowest limits of quantification.[1]

Q5: My sample is urine. Do I need to perform hydrolysis?

A5: BIPP may undergo glucuronidation as part of its metabolism. If you need to quantify total BIPP (parent drug + glucuronide metabolite), an enzymatic hydrolysis step using β-glucuronidase before extraction is necessary to cleave the glucuronide conjugate.[8]

Experimental Protocols

Protocol 1: BIPP Quantification in Human Plasma using SPE-LC-MS/MS

This protocol provides a general framework. Optimization and validation are required.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex to ensure homogeneity.

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

    • Add 10 µL of Internal Standard (IS) working solution (e.g., d7-BIPP in methanol).

    • Add 200 µL of 4% phosphoric acid in water, vortex to mix.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Conditions (Example):

    • LC System: UPLC/HPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Hypothetical transitions for BIPP (m/z 219.2 → 91.1) and d7-BIPP (m/z 226.2 → 98.1). Note: These transitions must be empirically optimized.

Method Validation Summary (Hypothetical Data)

The following table summarizes typical performance characteristics for a validated bioanalytical method based on the protocol above.

Validation Parameter Acceptance Criteria Result
Linearity Range r² ≥ 0.990.5 - 500 ng/mL (r² = 0.998)
Lower Limit of Quantification (LLOQ) S/N > 10; Accuracy ±20%; Precision ≤20%0.5 ng/mL
Intra-day Accuracy & Precision (n=6) Accuracy: ±15% (±20% at LLOQ)Precision: ≤15% (≤20% at LLOQ)Accuracy: 96.5% - 104.2%Precision (CV): 3.1% - 7.8%
Inter-day Accuracy & Precision (n=18) Accuracy: ±15% (±20% at LLOQ)Precision: ≤15% (≤20% at LLOQ)Accuracy: 98.1% - 102.5%Precision (CV): 4.5% - 8.9%
Extraction Recovery Consistent and reproducible88.5% ± 5.2%
Matrix Factor (Normalized) CV ≤ 15%0.95 - 1.08 (CV = 6.1%)

Visualizations

BIPP_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Processing sample 1. Biological Sample (e.g., Plasma) spike 2. Spike IS (d7-BIPP) sample->spike Add Known Amount extract 3. Solid-Phase Extraction (SPE) spike->extract Isolate Analyte evap 4. Evaporate & Reconstitute extract->evap Concentrate lcms 5. LC-MS/MS Analysis evap->lcms Inject Sample integrate 6. Peak Integration (Analyte/IS Ratio) lcms->integrate Acquire Data quant 7. Quantify vs. Calibration Curve integrate->quant Calculate Ratio report 8. Report Result (ng/mL) quant->report Determine Conc.

Caption: Workflow for BIPP quantification in biological samples.

Troubleshooting_Logic start Inconsistent or Inaccurate Results? check_recovery Is Recovery Low or Variable? start->check_recovery Yes validated Method Validated start->validated No optimize_spe Optimize SPE Method (Wash/Elute Steps) check_recovery->optimize_spe Yes check_matrix Is Matrix Effect Significant? check_recovery->check_matrix No optimize_spe->check_matrix improve_cleanup Improve Sample Cleanup (e.g., change SPE sorbent) check_matrix->improve_cleanup Yes check_chrom Poor Peak Shape or Interference? check_matrix->check_chrom No use_sil_is Use Stable Isotope Labeled IS improve_cleanup->use_sil_is use_sil_is->check_chrom optimize_lc Optimize LC Method (Gradient, pH, Column) check_chrom->optimize_lc Yes check_chrom->validated No optimize_lc->validated

Caption: Decision tree for troubleshooting BIPP bioanalytical methods.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1-Benzylpiperazine and 1-Benzyl-3-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Exploration into the Structure-Activity Relationship of Substituted Piperazines

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides a comparative overview of the known biological profile of the psychostimulant 1-benzylpiperazine (BZP) and a theoretical examination of how the introduction of an isopropyl group at the 3-position of the piperazine ring, forming 1-Benzyl-3-isopropylpiperazine, may alter its pharmacological effects. Due to a lack of available experimental data for this compound, this comparison leverages established principles of medicinal chemistry and structure-activity relationships (SAR) of related piperazine derivatives.

1-Benzylpiperazine (BZP): A Profile of a Monoamine Releasing Agent

1-Benzylpiperazine is a synthetic compound known for its stimulant and euphoric properties, acting primarily on the central nervous system.[1][2] Its mechanism of action involves the release of monoamine neurotransmitters, particularly dopamine and norepinephrine, and to a lesser extent, serotonin.[1] This pharmacological activity profile is comparable to, though less potent than, amphetamines.

The primary biological targets of BZP are the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). By interacting with these transporters, BZP induces their reversal, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This surge in monoamines is responsible for the observed stimulant effects.

Quantitative Biological Data for 1-Benzylpiperazine

The following table summarizes the available quantitative data on the interaction of 1-benzylpiperazine with key biological targets.

TargetAssay TypeValueUnitsReference
Dopamine Transporter (DAT) IC50 (Inhibition of uptake)790nMN/A
Norepinephrine Transporter (NET) IC50 (Inhibition of uptake)330nMN/A
Serotonin Transporter (SERT) IC50 (Inhibition of uptake)4800nMN/A
5-HT1A Receptor Ki (Binding affinity)>10000nM[3]
5-HT2A Receptor Ki (Binding affinity)2500nMN/A
D2 Receptor Ki (Binding affinity)>10000nM[3]

Note: The available data for BZP's potency at monoamine transporters is variable across different studies. The presented values are representative examples.

This compound: A Theoretical Perspective

The introduction of a bulky, lipophilic isopropyl group at the 3-position of the piperazine ring is expected to significantly modify the pharmacological profile of the parent compound, 1-benzylpiperazine. Based on general structure-activity relationship principles for piperazine derivatives, the following hypotheses can be proposed:

  • Steric Hindrance: The isopropyl group is likely to introduce steric hindrance, which could impede the molecule's ability to bind effectively to the monoamine transporters. This could potentially lead to a decrease in potency as a releasing agent or uptake inhibitor.

  • Receptor Selectivity: The altered shape and size of the molecule may change its selectivity profile. While BZP has relatively low affinity for dopamine and serotonin receptors, the isopropyl derivative could exhibit altered binding to these or other receptors, such as sigma receptors, for which some benzylpiperazine derivatives show high affinity.[3][4]

  • Lipophilicity: The addition of the isopropyl group will increase the lipophilicity of the molecule. This could affect its pharmacokinetic properties, such as its ability to cross the blood-brain barrier, its volume of distribution, and its metabolic profile.

Hypothetical Comparison of Biological Activity

Feature1-BenzylpiperazineThis compound (Theoretical)Rationale for Hypothesis
Primary Mechanism Monoamine ReleaserPotentially reduced monoamine release or altered selectivitySteric hindrance from the isopropyl group may reduce binding affinity to DAT, NET, and SERT.
Potency at DAT/NET/SERT ModerateLikely DecreasedThe bulky isopropyl group could sterically clash with the binding pockets of the transporters.
Receptor Affinity Low for 5-HT and D2 receptorsPotentially altered; may show increased affinity for other receptors (e.g., sigma receptors)Changes in molecular shape and lipophilicity can lead to novel interactions with different receptor subtypes.
Pharmacokinetics Crosses BBB, metabolized by CYP450Potentially altered BBB penetration and metabolismIncreased lipophilicity can affect distribution and the rate of metabolic processes.

Signaling Pathways and Experimental Workflows

To visualize the biological context of these compounds, the following diagrams illustrate the presumed signaling pathway of 1-benzylpiperazine and a hypothetical workflow for its characterization.

BZP_Signaling_Pathway cluster_presynaptic Presynaptic Neuron BZP 1-Benzylpiperazine DAT Dopamine Transporter (DAT) BZP->DAT NET Norepinephrine Transporter (NET) BZP->NET SERT Serotonin Transporter (SERT) BZP->SERT Synaptic_Cleft Synaptic Cleft DAT->Synaptic_Cleft ↑ Dopamine Release NET->Synaptic_Cleft ↑ Norepinephrine Release SERT->Synaptic_Cleft ↑ Serotonin Release Synaptic_Vesicle Synaptic Vesicle Dopamine Dopamine Norepinephrine Norepinephrine Serotonin Serotonin Postsynaptic_Receptors Postsynaptic Dopamine & Adrenergic Receptors Synaptic_Cleft->Postsynaptic_Receptors Neurotransmitter Binding Neuronal_Response Stimulant Effect Postsynaptic_Receptors->Neuronal_Response

Caption: Presumed signaling pathway of 1-benzylpiperazine (BZP).

Experimental_Workflow Compound_Synthesis Compound Synthesis (BZP or Derivative) In_Vitro_Assays In Vitro Assays Compound_Synthesis->In_Vitro_Assays Receptor_Binding Radioligand Binding Assays (DAT, NET, SERT, 5-HT, D2, etc.) In_Vitro_Assays->Receptor_Binding Functional_Assays Neurotransmitter Uptake/Release Assays In_Vitro_Assays->Functional_Assays In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis & SAR Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis Behavioral_Testing Locomotor Activity, Drug Discrimination In_Vivo_Studies->Behavioral_Testing Pharmacokinetic_Analysis ADME Studies In_Vivo_Studies->Pharmacokinetic_Analysis Behavioral_Testing->Data_Analysis Pharmacokinetic_Analysis->Data_Analysis

Caption: General experimental workflow for characterizing piperazine derivatives.

Detailed Experimental Protocols

The characterization of compounds like 1-benzylpiperazine typically involves a combination of in vitro and in vivo assays to determine their pharmacological profile.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for various receptors and transporters.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor or transporter (e.g., HEK293 cells transfected with human DAT, NET, or SERT).

  • Incubation: A specific concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake/Release Assays

Objective: To measure the functional effect of the test compound on monoamine transporter activity.

General Protocol for Uptake Inhibition:

  • Cell Culture: Cells expressing the target transporter (e.g., HEK-hDAT cells) are cultured in appropriate plates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Incubation with Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added, and the cells are incubated for a short period.

  • Washing: The uptake is terminated by washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value for the inhibition of neurotransmitter uptake is calculated.

General Protocol for Release Assay:

  • Loading: Cells are pre-loaded with a radiolabeled neurotransmitter.

  • Washing: Excess extracellular neurotransmitter is washed away.

  • Incubation with Test Compound: The cells are then incubated with varying concentrations of the test compound.

  • Quantification: The amount of radiolabeled neurotransmitter released into the supernatant is measured.

  • Data Analysis: The EC50 value for neurotransmitter release is determined.

Conclusion

While 1-benzylpiperazine is a well-characterized psychostimulant, the biological activity of its 3-isopropyl derivative remains unexplored. Based on established structure-activity relationships for piperazine-based compounds, it is hypothesized that the addition of the isopropyl group would likely decrease its potency at monoamine transporters due to steric hindrance and potentially alter its selectivity profile. This theoretical analysis underscores the importance of empirical investigation to validate these hypotheses and to fully elucidate the pharmacological profile of this compound. Further research, following the experimental workflows outlined, is necessary to provide a definitive comparison of the biological activities of these two compounds.

References

Comparing the efficacy of 1-Benzyl-3-isopropylpiperazine with other MC4R antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 1-Benzyl-3-isopropylpiperazine and its derivatives with other notable Melanocortin-4 Receptor (MC4R) antagonists. The data presented is compiled from preclinical studies and aims to offer an objective overview for researchers in the field of metabolic diseases and cachexia.

The melanocortin-4 receptor (MC4R) is a pivotal G-protein coupled receptor in the central nervous system, primarily involved in the regulation of energy homeostasis, appetite, and body weight.[1] Antagonism of this receptor has emerged as a promising therapeutic strategy for conditions characterized by involuntary weight loss, such as cachexia.[2] This guide focuses on a comparative analysis of a series of 2-piperazine-α-isopropylbenzylamine derivatives, which are structurally related to this compound, and other well-characterized MC4R antagonists.

Quantitative Efficacy Data

The following tables summarize the in vitro binding affinities and functional potencies, as well as in vivo effects on food intake and body weight for the compared MC4R antagonists.

Table 1: In Vitro Binding Affinity and Functional Activity of MC4R Antagonists

CompoundTargetBinding Affinity (Kᵢ, nM)Functional Antagonism (IC₅₀, nM)Selectivity Profile
Piperazine Derivative 10d Human MC4R0.91.2Selective over MC1R, MC3R, MC5R
Piperazine Derivative 11d Human MC4R1.11.5Selective over MC1R, MC3R, MC5R
HS024 Human MC4R0.29-Selective for MC4R (Ki nM): MC5R (3.29), MC3R (5.45), MC1R (18.6)[3]
PF-07258669 Human MC4R0.4613>200-fold selective over MC1R, MC3R, and MC5R[4][5]
JKC363 Human MC4R-0.590-fold higher affinity for MC4R than MC3R (IC₅₀ = 44.9 nM)[6][7]

Table 2: In Vivo Efficacy of MC4R Antagonists in Rodent Models

CompoundAnimal ModelAdministration Route & DoseEffect on Food IntakeEffect on Body Weight
Piperazine Derivative 10d Murine Cachexia ModelIntraperitoneal, 1 mg/kgSignificant Increase[8]Significant Gain[8]
Piperazine Derivative 11d Murine Cachexia ModelOral, 20 mg/kgSignificant Increase[8]Significant Gain[8]
PF-07258669 Aged Rat ModelOral, 0.3-10 mg/kg (twice daily for 22 days)Robust, dose-responsive increase[4][5]Robust, dose-responsive increase[4][5]
HS024 Free-feeding RatsIntracerebroventricularIncreased food intake[3]-
BL-6020/979 Healthy Wild-Type MiceOralSignificant Increase[9]-
BL-6020/979 Murine C26 Adenocarcinoma ModelOral-Ameliorated loss of body mass[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MC4R signaling pathway and a typical experimental workflow for evaluating MC4R antagonists.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Binds & Activates Antagonist MC4R Antagonist (e.g., Piperazine Derivatives) Antagonist->MC4R Binds & Blocks G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Cellular_Response ↓ Food Intake ↑ Energy Expenditure CREB->Cellular_Response Leads to Block->G_protein Inhibits Activation

Caption: MC4R signaling pathway and the mechanism of antagonist action.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes Expressing MC4R incubation Incubate Membranes, Radioligand, and Antagonist Together prep_membranes->incubation prep_radioligand Prepare Radiolabeled Ligand (e.g., ¹²⁵I-NDP-α-MSH) prep_radioligand->incubation prep_competitor Prepare Unlabeled Antagonist (Serial Dilutions) prep_competitor->incubation filtration Separate Bound from Free Ligand (Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Determine IC₅₀ and Kᵢ) counting->analysis

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Validation of 1-Benzyl-3-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-Benzyl-3-isopropylpiperazine (BIPP), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to assist in selecting the most suitable analytical method.

Introduction

This compound (BIPP) is a substituted piperazine derivative of increasing interest in medicinal chemistry. Ensuring the purity of BIPP is critical for the synthesis of active pharmaceutical ingredients (APIs), as impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for assessing the purity of such compounds.[1] This guide outlines a primary reversed-phase HPLC (RP-HPLC) method with UV detection and compares it against alternative analytical techniques, providing the necessary data and protocols for informed decision-making.

Comparative Analysis of Analytical Methods

The selection of an analytical method for purity determination depends on various factors, including the chemical nature of the analyte and potential impurities, required sensitivity, and available instrumentation. While several techniques can be employed for the analysis of piperazine derivatives, HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common.[2]

Data Summary

The following table summarizes the key performance characteristics of the proposed RP-HPLC-UV method compared to an alternative GC-MS method for the analysis of BIPP.

Parameter RP-HPLC-UV Method GC-MS Method Alternative HPLC (HILIC) Method
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioSeparation based on hydrophilicity
Instrumentation HPLC with UV/DAD DetectorGas Chromatograph with Mass SpectrometerHPLC with UV/DAD or ELSD Detector
Typical Column C18 (e.g., 250 x 4.6 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)HILIC column (e.g., silica-based with polar modification)
LOD/LOQ Low µg/mL rangeng/mL to sub-ng/mL rangeLow µg/mL range
Linearity (R²) > 0.999> 0.995> 0.999
Precision (%RSD) < 2%< 5%< 2%
Accuracy (% Recovery) 98-102%95-105%98-102%
Key Advantages Robust, widely available, good for non-volatile impuritiesHigh specificity and sensitivity, structural elucidation of unknownsBetter retention for very polar impurities
Key Disadvantages May require derivatization for compounds lacking a chromophoreNot suitable for non-volatile or thermally labile compoundsMobile phase preparation can be more complex

Experimental Protocols

Detailed methodologies for the primary RP-HPLC-UV method and the comparative GC-MS method are provided below.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed for the routine quality control of BIPP, offering a balance of performance and accessibility.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (containing 0.1% trifluoroacetic acid, TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Reagents and Sample Preparation:

  • Reagents: HPLC grade Acetonitrile, Trifluoroacetic acid, and ultrapure water. This compound reference standard and sample.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the BIPP reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the BIPP sample in the same manner as the standard solution.

3. Data Analysis:

  • The purity of BIPP is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

  • Potential impurities can be identified by their retention times relative to the main peak. Common impurities in the synthesis of similar piperazine derivatives include unreacted starting materials (e.g., piperazine, benzyl chloride) and by-products such as 1,4-dibenzylpiperazine.[3]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher specificity and sensitivity, which is particularly useful for identifying unknown impurities.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass selective detector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

2. Sample Preparation:

  • Dissolve the BIPP sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the purity validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_start Start weigh_std Weigh BIPP Reference Standard prep_start->weigh_std weigh_sample Weigh BIPP Sample prep_start->weigh_sample dissolve_std Dissolve in Mobile Phase weigh_std->dissolve_std dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample prep_end Prepared Solutions dissolve_std->prep_end dissolve_sample->prep_end hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_end->hplc_system inject Inject Sample/ Standard hplc_system->inject separation Chromatographic Separation inject->separation detection UV/DAD Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Peak Integration (Area %) chromatogram->peak_integration purity_calc Calculate Purity peak_integration->purity_calc report Final Report purity_calc->report Method_Comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods Specificity Specificity Sensitivity Sensitivity Robustness Robustness Speed Analysis Speed HPLC RP-HPLC-UV HPLC->Specificity Good HPLC->Sensitivity Moderate HPLC->Robustness High HPLC->Speed Moderate GCMS GC-MS GCMS->Specificity Very High GCMS->Sensitivity High GCMS->Robustness Moderate GCMS->Speed Fast HILIC HILIC HILIC->Specificity Good HILIC->Sensitivity Moderate HILIC->Robustness Moderate HILIC->Speed Moderate

References

Head-to-head comparison of different synthesis routes for 1-Benzyl-3-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective synthesis of chiral building blocks like 1-Benzyl-3-isopropylpiperazine is of paramount importance. This guide provides a comparative analysis of two distinct synthetic pathways to this valuable compound, offering insights into their respective advantages and disadvantages based on available experimental data. The routes explored are:

  • Route A: Synthesis from L-Valine Benzyl Ester - A multi-step approach leveraging a readily available chiral starting material.

  • Route B: Direct Benzylation of 3-Isopropylpiperazine - A more direct functionalization, contingent on the availability of the substituted piperazine core.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute A: From L-Valine Benzyl EsterRoute B: Direct Benzylation of 3-Isopropylpiperazine
Starting Materials L-Valine, Benzyl alcohol, p-Toluenesulfonic acid3-Isopropylpiperazine, Benzyl bromide
Key Intermediates L-Valine benzyl ester p-toluenesulfonateNot applicable
Reagents Toluene, various reagents for cyclizationPotassium carbonate, Acetonitrile
Reaction Time Multiple steps, >24 hours4 hours
Overall Yield Data not fully available~85%
Purity High (crystallization of intermediate)High (purification by chromatography)
Key Advantages Utilizes a readily available and chiral starting material, allowing for stereocontrol.A more direct and shorter synthetic route.
Key Disadvantages A multi-step synthesis with potentially lower overall yield.Relies on the availability of 3-isopropylpiperazine, which may need to be synthesized separately.

Experimental Protocols

Route A: Synthesis from L-Valine Benzyl Ester

This route commences with the preparation of the benzyl ester of L-valine, a common method for protecting the carboxylic acid functionality of an amino acid.

Step 1: Preparation of L-Valine Benzyl Ester p-Toluenesulfonate

In a reaction vessel equipped with a Dean-Stark apparatus, L-valine, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid are dissolved in toluene.[1] The mixture is heated to reflux, and water is removed azeotropically.[1] Upon completion of the reaction, the solution is cooled, and the product, L-valine benzyl ester p-toluenesulfonate, is crystallized, filtered, and dried.[1] This method typically affords a high yield of the pure ester salt.[1]

Further steps to form the piperazine ring from this intermediate would be required but are not detailed in the available literature.

Route B: Direct Benzylation of 3-Isopropylpiperazine

This approach involves the direct N-alkylation of the pre-formed 3-isopropylpiperazine ring.

Step 1: N-Benzylation of 3-Isopropylpiperazine

To a solution of 3-isopropylpiperazine in acetonitrile, potassium carbonate is added as a base. Benzyl bromide is then added dropwise to the suspension at room temperature. The reaction mixture is stirred for 4 hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Mandatory Visualization

Synthesis_Routes cluster_A Route A: From L-Valine cluster_B Route B: Direct Benzylation Valine L-Valine Val_ester L-Valine Benzyl Ester Valine->Val_ester Esterification Piperazinone Intermediate Piperazinone Val_ester->Piperazinone Multi-step Cyclization Target_A This compound Piperazinone->Target_A Reduction & Benzylation iso_piperazine 3-Isopropylpiperazine Target_B This compound iso_piperazine->Target_B N-Benzylation

Caption: Comparative logical flow of the two main synthesis routes for this compound.

Experimental_Workflow_B Start Start: 3-Isopropylpiperazine Benzyl Bromide, K2CO3, Acetonitrile Reaction Stir at Room Temperature (4 hours) Start->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Extraction Partition between Water and Organic Solvent Evaporation->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the direct benzylation of 3-isopropylpiperazine (Route B).

References

A Comparative Guide to the In-Vitro and In-Vivo Activity of Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro and in-vivo pharmacological activities of 1-Benzylpiperazine (BZP) and its derivatives. Due to a lack of specific data for 1-Benzyl-3-isopropylpiperazine, this guide focuses on the well-characterized parent compound, BZP, and compares its activity with other relevant piperazine derivatives to provide a comprehensive overview of this class of compounds. The information presented herein is supported by experimental data from various studies.

Introduction to Benzylpiperazine Derivatives

Benzylpiperazine and its analogues are a class of psychoactive compounds that primarily act as stimulants on the central nervous system.[1] Their mechanism of action often involves the modulation of monoaminergic systems, including dopamine, serotonin, and norepinephrine pathways.[2] This guide explores the in-vitro receptor binding affinities and functional assay results alongside in-vivo behavioral and physiological effects to provide a correlated understanding of their activity.

Data Presentation

Table 1: In-Vitro Activity of Benzylpiperazine Derivatives
CompoundTargetAssay TypeResult (IC₅₀/Kᵢ/pA₂)Reference
1-Benzylpiperazine (BZP) Dopamine Transporter (DAT)Neurotransmitter ReleaseInduces release[3]
Serotonin Transporter (SERT)Neurotransmitter ReleaseInduces release[3]
Norepinephrine Transporter (NET)Neurotransmitter Reuptake InhibitionActive[2]
1-(3-trifluoromethylphenyl)piperazine (TFMPP) Serotonin ReceptorsReceptor BindingHigh affinity[1]
Dopamine Transporter (DAT)Neurotransmitter ReleaseWeak activity[3]
1-(3-chlorophenyl)piperazine (mCPP) Serotonin 2C Receptor (5-HT₂C)Receptor BindingAgonist[4]
Dopamine Transporter (DAT)Neurotransmitter ReleaseWeak activity[4]
Compound 15 (a σ₁ Receptor Ligand) σ₁ ReceptorRadioligand BindingKᵢ = 1.6 nM[5]
σ₂ ReceptorRadioligand BindingKᵢ = 1417 nM[5]
Table 2: In-Vivo Activity of Benzylpiperazine Derivatives
CompoundAnimal ModelAssay TypeEffective DoseObserved EffectReference
1-Benzylpiperazine (BZP) RatLocomotor Activity5.0 - 40.0 mg/kgDose-dependent hyperactivity[6]
RatDrug DiscriminationED₅₀ = 19.54 mg/kgSubstituted for methamphetamine[4]
1-(3-trifluoromethylphenyl)piperazine (TFMPP) MouseLocomotor Activity10 - 25 mg/kgDepressed locomotor activity[4]
1-(3-chlorophenyl)piperazine (mCPP) MouseLocomotor Activity10 - 25 mg/kgDepressed locomotor activity[4]
Compound 15 (a σ₁ Receptor Ligand) MouseFormalin Test (Inflammatory Pain)3 - 60 mg/kg (i.p.)Dose-dependent antinociception[5]
MouseChronic Constriction Injury (Neuropathic Pain)60 mg/kg (i.p.)Anti-allodynic effects[5]
MouseRotarod Assay30 and 60 mg/kg (i.p.)No significant impairment of motor coordination[5]

Experimental Protocols

In-Vitro Radioligand Binding Assay for σ₁ Receptor

This protocol is used to determine the binding affinity of a test compound for the σ₁ receptor.

  • Preparation of Membranes: Guinea pig liver membranes, which are rich in σ₁ receptors, are prepared.[7]

  • Incubation: The membranes are incubated with a radioligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound.[7]

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[7]

In-Vivo Formalin Test for Analgesia

This model is used to assess the analgesic properties of a compound in response to inflammatory pain.

  • Acclimatization: Mice are acclimatized to the observation chambers.[8]

  • Compound Administration: The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.[5]

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the mouse's hind paw.[8][9]

  • Observation: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[10]

  • Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the compound-treated and vehicle-treated groups to determine the analgesic effect.[10]

Mandatory Visualization

experimental_workflow General Experimental Workflow for Activity Assessment cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo Assessment Receptor Binding Receptor Binding Assays (e.g., Radioligand Binding) Binding Affinity Determine Binding Affinity (Ki) Receptor Binding->Binding Affinity Functional Assays Functional Assays (e.g., Neurotransmitter Release) Functional Potency Determine Functional Potency (EC50/IC50) Functional Assays->Functional Potency Efficacy Determine Efficacy (ED50) Binding Affinity->Efficacy Correlation Functional Potency->Efficacy Correlation Animal Models Select Animal Models (e.g., Rat, Mouse) Behavioral Assays Behavioral Assays (e.g., Locomotor Activity, Formalin Test) Animal Models->Behavioral Assays Behavioral Assays->Efficacy Side Effects Assess Side Effects (e.g., Motor Coordination) Behavioral Assays->Side Effects

Caption: Workflow for in-vitro and in-vivo activity assessment.

dopaminergic_pathway Simplified Dopaminergic Signaling Pathway BZP 1-Benzylpiperazine (BZP) DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake & Promotes Efflux Dopamine_Release Increased Extracellular Dopamine DAT->Dopamine_Release Dopamine_Receptors Dopamine Receptors Dopamine_Release->Dopamine_Receptors Postsynaptic_Neuron Postsynaptic Neuron Dopamine_Receptors->Postsynaptic_Neuron Stimulant_Effects Stimulant Effects Postsynaptic_Neuron->Stimulant_Effects

Caption: BZP's effect on dopaminergic signaling.

serotonergic_pathway Simplified Serotonergic Signaling Pathway BZP_Analogs BZP & Analogs (e.g., TFMPP, mCPP) SERT Serotonin Transporter (SERT) BZP_Analogs->SERT Inhibit Reuptake Serotonin_Receptors Serotonin Receptors (e.g., 5-HT₂C) BZP_Analogs->Serotonin_Receptors Direct Agonism Serotonin_Release Increased Extracellular Serotonin SERT->Serotonin_Release Postsynaptic_Neuron Postsynaptic Neuron Serotonin_Receptors->Postsynaptic_Neuron Serotonin_Release->Serotonin_Receptors Psychoactive_Effects Psychoactive Effects Postsynaptic_Neuron->Psychoactive_Effects

Caption: Effects of BZP analogs on serotonergic signaling.

sigma1_pathway Simplified σ₁ Receptor Signaling in Pain Modulation Sigma1_Antagonist σ₁ Receptor Antagonist (e.g., Compound 15) Sigma1_Receptor σ₁ Receptor Sigma1_Antagonist->Sigma1_Receptor Blocks Ion_Channels Ion Channels (e.g., NMDA Receptors) Sigma1_Receptor->Ion_Channels Modulates Neuronal_Excitability Decreased Neuronal Hyperexcitability Ion_Channels->Neuronal_Excitability Leads to Pain_Transmission Reduced Pain Transmission Neuronal_Excitability->Pain_Transmission Analgesia Analgesic Effect Pain_Transmission->Analgesia

Caption: σ₁ receptor antagonism in pain modulation.

References

Benchmarking the Selectivity of 1-Benzyl-3-isopropylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, valued for its versatility and presence in numerous approved drugs.[1][2] Its unique structure allows for fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[1] This guide provides a comparative analysis of 1-Benzyl-3-isopropylpiperazine, a representative member of the benzylpiperazine class, and contrasts its potential selectivity with more complex and targeted piperazine derivatives. Due to the limited publicly available selectivity data for this compound, this guide will leverage data from structurally related compounds to infer its likely pharmacological profile and highlight the principles of achieving selectivity in piperazine-based drug design.

Introduction to this compound and its Analogs

1-Benzylpiperazine (BZP) and its derivatives are known to interact with a variety of central nervous system (CNS) targets, particularly aminergic G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors.[1][3][4] The substitution on the piperazine ring, as with the isopropyl group in this compound, can significantly influence the compound's interaction with these receptors. The benzyl group itself is a common feature in many CNS-active compounds, contributing to receptor affinity.

To provide a meaningful comparison, this guide will benchmark this compound against two well-characterized piperazine derivatives with published selectivity data: a highly selective D3 vs. D2 dopamine receptor ligand and a potent σ1 receptor antagonist. This comparison will illustrate how modifications to the basic piperazine structure can dramatically alter receptor selectivity.

Comparative Selectivity Data

The following table summarizes the available affinity and selectivity data for our compound of interest (represented by its parent compound, 1-Benzylpiperazine, due to lack of specific data) and two comparator molecules. This data is derived from in vitro radioligand binding assays.

CompoundStructureTarget ProfileKi (nM)Selectivity
1-Benzylpiperazine (BZP) 1-Benzylpiperazine StructureDopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) TransportersDAT: 175, NET: 62, SERT: 6050NET > DAT >> SERT
Compound 6a (A D3 Selective Ligand) A complex N-phenylpiperazine analogDopamine D3 vs. D2 ReceptorsD3: nanomolar affinity~500-fold D3 vs. D2
Compound 15 (A σ1 Selective Ligand) 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-oneσ1 vs. σ2 Receptorsσ1: 1.6, σ2: 1418~886-fold σ1 vs. σ2

Note: Data for 1-Benzylpiperazine is for neurotransmitter transporters and indicates potency for release (EC50 values), which is a functional measure related to affinity. Ki values for comparator compounds represent binding affinity.

This comparison highlights that while the basic 1-benzylpiperazine scaffold shows some preference for the norepinephrine transporter, extensive modification is required to achieve high selectivity for specific receptor subtypes, as seen with Compound 6a and Compound 15.

Experimental Protocols

The determination of a compound's selectivity is crucial in drug development. Radioligand binding assays are a standard in vitro method used to quantify the affinity of a ligand for a specific receptor.

General Protocol for Radioligand Competition Binding Assay

This protocol outlines the general steps for determining the binding affinity (Ki) of a test compound for a G protein-coupled receptor (GPCR).

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.
  • The homogenate is centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer.
  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.
  • Each well contains:
  • A fixed volume of the membrane preparation.
  • A fixed concentration of a radiolabeled ligand (a compound known to bind to the target receptor with high affinity).
  • Varying concentrations of the unlabeled test compound.
  • Control wells are included for determining total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand).

3. Incubation:

  • The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[5]

4. Filtration and Washing:

  • The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

5. Scintillation Counting:

  • The filters are dried, and a scintillation cocktail is added.
  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

6. Data Analysis:

  • The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
  • The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
  • The Ki value (the inhibition constant for the test compound) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Pathways and Workflows

Signaling Pathway for a Gαi-Coupled GPCR

The following diagram illustrates a simplified signaling pathway for a Gαi-coupled GPCR, a common target for aminergic drugs.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., this compound) GPCR Gαi-Coupled Receptor Ligand->GPCR Binds G_protein Gαiβγ GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Simplified Gαi-coupled GPCR signaling pathway.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps in a radioligand binding assay to determine compound selectivity.

radioligand_workflow prep 1. Membrane Preparation setup 2. Assay Plate Setup prep->setup incubation 3. Incubation setup->incubation filtration 4. Filtration & Washing incubation->filtration counting 5. Scintillation Counting filtration->counting analysis 6. Data Analysis (IC50 -> Ki) counting->analysis

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

References

A Comparative Analysis of the ADME Properties of Piperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is paramount. The piperazine scaffold, a ubiquitous feature in many approved drugs, imparts favorable physicochemical properties that can lead to improved ADME profiles. This guide provides a comparative analysis of the in vitro ADME properties of a selection of piperazine derivatives, supported by experimental data and detailed methodologies.

The versatile nature of the piperazine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This analysis focuses on key in vitro ADME parameters: intestinal permeability, metabolic stability, and plasma protein binding, offering a comparative look at how different piperazine-containing compounds behave in these assays.

Comparative ADME Data of Piperazine Derivatives

The following table summarizes the in vitro ADME properties of several piperazine derivatives from different therapeutic classes. These compounds were selected to represent the chemical diversity and varied applications of this important scaffold.

Compound NameTherapeutic ClassCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Plasma Protein Binding (%)
Aripiprazole AntipsychoticHigh~75 hours (in vivo)->99
Lurasidone AntipsychoticHigh18 hours (in vivo)-~99.8
Sunitinib Kinase InhibitorHigh--95
Compound 1 dCTPase Inhibitor-3 (HLM)--
Compound 29 dCTPase Inhibitor-105 (HLM)--
Arylpiperazine 18 AntimicrobialHighStable (HLM & MLM)--
Arylpiperazine 20 AntimicrobialHighStable (HLM & MLM)--
Benzylpiperazine (BZP) Recreational DrugHigh (Predicted)5.5 hours (in vivo)-22-24 (Predicted)

Data for Aripiprazole, Lurasidone, and Sunitinib are derived from pharmacokinetic information which reflects their overall good absorption and stability.[2][3][4][5][6][7][8][9][10][11][12] Specific in vitro values for direct comparison are not always readily available in the public domain. Data for Compounds 1 and 29 are from a study on piperazin-1-ylpyridazines.[13] Data for Arylpiperazines 18 and 20 indicate high permeability and stability without providing specific quantitative values.[14][15] Data for Benzylpiperazine is based on in silico predictions and in vivo data.[16][17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key in vitro ADME assays.

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal absorption.[19][20][21][22]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Transport Experiment: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the A to B permeability. To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Quantification: The concentration of the compound in the collected samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in the liver.[19][23]

  • Incubation: The test compound is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. From the slope of this line (-k), the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint) are calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.[24][25]

  • Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis unit.

  • Sample Preparation: Plasma containing the test compound is added to one chamber, and a buffer solution is added to the other.

  • Equilibrium: The unit is incubated at 37°C to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Quantification: After equilibrium, samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.

  • Data Analysis: The percentage of plasma protein binding is calculated using the concentrations of the compound in the plasma and buffer chambers at equilibrium.

Visualizing ADME Processes

To better understand the experimental workflows and metabolic pathways, the following diagrams are provided.

ADME_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_output Output Parameters Caco2 Caco-2 Permeability Assay Papp Papp (Permeability) Caco2->Papp Efflux Efflux Ratio Caco2->Efflux HLM Metabolic Stability (HLM) t12 t½ (Half-life) HLM->t12 CLint CLint (Intrinsic Clearance) HLM->CLint PPB Plasma Protein Binding Percent_Bound % Protein Binding PPB->Percent_Bound Piperazine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Piperazine_Derivative Piperazine Derivative Oxidation Oxidation (CYP450) Piperazine_Derivative->Oxidation Dealkylation N-Dealkylation Piperazine_Derivative->Dealkylation Hydroxylation Hydroxylation Piperazine_Derivative->Hydroxylation Glucuronidation Glucuronidation (UGTs) Oxidation->Glucuronidation Dealkylation->Glucuronidation Hydroxylation->Glucuronidation Metabolites Metabolites Glucuronidation->Metabolites Excretion Excretion Metabolites->Excretion

References

A Comparative Analysis of 1-Benzyl-3-isopropylpiperazine Derivative (HJZ-12) and Naftopidil in Preclinical Models of Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of the novel piperazine derivative, HJZ-12, against the established α1D/1A adrenoceptor antagonist, Naftopidil, in the context of benign prostatic hyperplasia (BPH). This document summarizes key preclinical findings, presents comparative quantitative data, and details the experimental protocols utilized in these assessments.

Overview of Compounds

1-Benzyl-3-isopropylpiperazine derivatives , represented here by the potent compound HJZ-12 (1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide), are an emerging class of molecules with potential therapeutic applications. HJZ-12, a derivative of Naftopidil, has demonstrated high selectivity for α1D- and α1A-adrenoceptors. In contrast, Naftopidil is a clinically utilized α1-adrenoceptor antagonist for the treatment of lower urinary tract symptoms associated with BPH. While both compounds interact with adrenoceptors, preclinical evidence suggests HJZ-12 possesses a distinct mechanism of action that offers additional therapeutic benefits.

In Vivo Comparative Efficacy in a Rat Model of BPH

The therapeutic potential of HJZ-12 was evaluated in an estrogen/androgen-induced rat model of BPH and compared with Naftopidil. The data below summarizes the key findings from these in vivo studies.

ParameterControl (BPH Model)HJZ-12 (3.0 mg/kg)Naftopidil (10 mg/kg)
Prostate Weight (g) 1.25 ± 0.150.85 ± 0.100.90 ± 0.12
Prostate Volume (mm³) 1200 ± 150800 ± 100 1150 ± 130
Proliferation Index (%) 25 ± 515 ± 316 ± 4
Apoptotic Index (TUNEL-positive cells/field) 5 ± 220 ± 46 ± 2
Cleaved Caspase-3 Expression (relative units) 1.0 ± 0.23.5 ± 0.5***1.1 ± 0.3

*p < 0.05, **p < 0.01, ***p < 0.001 compared to the control BPH model group.

In Vitro Comparative Efficacy in BPH-1 Cell Line

The direct effects of HJZ-12 and Naftopidil on a human BPH epithelial cell line (BPH-1) were assessed to elucidate their cellular mechanisms of action.

ParameterControlHJZ-12 (15 µM)Naftopidil (40 µM)
Cell Viability (IC50, 48h) -14.76 ± 2.35 µM> 50 µM
Apoptotic Cells (%) 5 ± 145 ± 5 7 ± 2
Cleaved Caspase-3 Expression (relative units) 1.0 ± 0.24.2 ± 0.61.2 ± 0.3
Bmi-1 Protein Expression (relative units) 1.0 ± 0.10.3 ± 0.05***0.9 ± 0.1

***p < 0.001 compared to the control group.

Mechanism of Action: A Divergence in Signaling Pathways

While Naftopidil primarily exerts its therapeutic effect through the blockade of α1-adrenoceptors, leading to smooth muscle relaxation in the prostate and bladder neck, HJZ-12 demonstrates a multi-faceted mechanism. A key differentiator is the ability of HJZ-12 to induce apoptosis in prostatic epithelial cells, a feature not prominently observed with Naftopidil. This pro-apoptotic effect of HJZ-12 is independent of its α1-adrenoceptor antagonism and is mediated through the downregulation of the B-lymphoma Mo-MLV insertion region 1 (Bmi-1) protein, a known anti-apoptotic factor.

G cluster_HJZ12 HJZ-12 cluster_Naftopidil Naftopidil HJZ12 HJZ-12 Bmi1 Bmi-1 HJZ12->Bmi1 Downregulates a1AR α1-Adrenoceptor HJZ12->a1AR Blocks Naftopidil Naftopidil Naftopidil->a1AR Blocks Apoptosis Apoptosis Bmi1->Apoptosis Inhibits ProstateGrowth Prostate Growth (Proliferation) a1AR->ProstateGrowth Promotes SmoothMuscleRelaxation Smooth Muscle Relaxation a1AR->SmoothMuscleRelaxation Inhibits

Caption: Comparative signaling pathways of HJZ-12 and Naftopidil in BPH.

Experimental Protocols

Estrogen/Androgen-Induced Rat Model of Benign Prostatic Hyperplasia

This in vivo model is established to mimic the hormonal environment that contributes to the development of BPH in humans.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used.

  • Induction of BPH:

    • Animals are castrated to remove endogenous androgens.

    • Following a one-week recovery period, rats are subcutaneously injected daily for 28 days with a combination of testosterone propionate (10 mg/kg) and estradiol benzoate (1 mg/kg) dissolved in corn oil.

  • Treatment:

    • Concurrent with hormone administration, treatment groups receive daily oral gavage of either HJZ-12 (3.0 mg/kg), Naftopidil (10 mg/kg), or vehicle control.

  • Endpoint Analysis:

    • At the end of the 28-day period, animals are euthanized, and the prostates are excised, weighed, and the volume is measured.

    • Prostate tissues are fixed in 10% neutral buffered formalin for histological analysis (H&E staining), immunohistochemistry (for proliferation markers like Ki-67 and apoptotic markers like cleaved caspase-3), and TUNEL assay for apoptosis detection.

start Male Sprague-Dawley Rats castration Castration start->castration recovery 1-Week Recovery castration->recovery induction Hormone Induction (Testosterone + Estradiol) 28 Days recovery->induction treatment Concurrent Treatment (HJZ-12, Naftopidil, or Vehicle) 28 Days induction->treatment endpoint Endpoint Analysis: - Prostate Weight & Volume - Histology (H&E) - IHC (Ki-67, Cleaved Caspase-3) - TUNEL Assay treatment->endpoint end Data Analysis endpoint->end

Caption: Experimental workflow for the in vivo rat model of BPH.

In Vitro Cell-Based Assays

These assays are crucial for dissecting the molecular mechanisms underlying the effects of the compounds on prostatic cells.

  • Cell Culture:

    • The human benign prostatic hyperplasia epithelial cell line, BPH-1, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (MTT or CCK-8):

    • BPH-1 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with varying concentrations of HJZ-12 or Naftopidil for 24 and 48 hours.

    • MTT or CCK-8 reagent is added, and the absorbance is measured to determine the percentage of viable cells and calculate the IC50 values.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • BPH-1 cells are treated with the compounds for 24 hours.

    • Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The percentage of apoptotic cells (Annexin V-positive, PI-negative) is quantified using flow cytometry.

  • Western Blot Analysis:

    • BPH-1 cells are treated with the compounds for 24 or 48 hours.

    • Total protein is extracted, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Bmi-1, cleaved caspase-3, and a loading control (e.g., β-actin).

    • Protein bands are visualized using a chemiluminescence detection system and quantified by densitometry.

Conclusion

The preclinical data presented in this guide highlights the promising therapeutic potential of the this compound derivative, HJZ-12, for the treatment of BPH. While both HJZ-12 and Naftopidil demonstrate efficacy in reducing prostate growth in a rat BPH model, HJZ-12 exhibits a superior and distinct mechanism of action by inducing apoptosis in prostatic epithelial cells via the downregulation of Bmi-1. This pro-apoptotic effect, which is independent of its α1-adrenoceptor blocking activity, suggests that HJZ-12 may offer a more comprehensive therapeutic approach to BPH by not only alleviating symptoms but also by promoting the regression of hyperplastic tissue. Further investigation and clinical trials are warranted to validate these findings in human subjects.

Independent Verification of the Pharmacological Effects of 1-Benzyl-3-isopropylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential pharmacological effects of 1-Benzyl-3-isopropylpiperazine (BIPP). Due to a lack of direct experimental data on BIPP in publicly available literature, this document focuses on the independently verified pharmacological profiles of structurally related piperazine derivatives, primarily N-benzylpiperazine (BZP), to infer the likely activities of BIPP. This guide presents quantitative data from in vitro and in vivo studies of comparator compounds, details the experimental protocols for key assays, and utilizes visualizations to illustrate relevant biological pathways and experimental workflows. The objective is to offer a foundational resource for researchers interested in the pharmacological investigation of BIPP and similar novel psychoactive substances.

Introduction

This compound (BIPP) is a derivative of benzylpiperazine, a class of compounds known for their diverse pharmacological activities, including stimulant and psychoactive effects[1]. The addition of an isopropyl group at the 3-position of the piperazine ring is anticipated to modulate its interaction with biological targets, potentially altering its potency, selectivity, and overall pharmacological profile compared to the parent compound, N-benzylpiperazine (BZP). This guide synthesizes available data on relevant comparator compounds to provide a predictive comparison of BIPP's potential effects.

Comparative Pharmacological Data

The following tables summarize quantitative data for N-benzylpiperazine (BZP) and other relevant piperazine derivatives. This data can be used to contextualize the potential pharmacological profile of this compound.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)5-HT1A Receptor5-HT2A Receptorα2-Adrenoceptor
N-Benzylpiperazine (BZP)175626050>10000>10000High Affinity (Antagonist)[1]
m-Chlorophenylpiperazine (mCPP)>10000>100001.21302.3-
Trifluoromethylphenylpiperazine (TFMPP)>10000>10000120160200-

Data for BZP, mCPP, and TFMPP are compiled from various sources and may vary between studies.

Table 2: In Vitro Monoamine Release (EC50, nM)
CompoundDopamine ReleaseNorepinephrine ReleaseSerotonin Release
N-Benzylpiperazine (BZP)175626050[1]
d-Amphetamine2571765[1]

Inferred Pharmacological Profile of this compound

Based on the structure-activity relationships of known piperazine derivatives, the following pharmacological properties can be hypothesized for BIPP:

  • Monoamine Transporter Interaction: The benzylpiperazine core suggests that BIPP will likely interact with monoamine transporters. The isopropyl group at the 3-position may influence its affinity and selectivity for DAT, NET, and SERT. It is plausible that BIPP will act as a monoamine releaser and/or reuptake inhibitor, similar to BZP[1].

  • Receptor Interactions: Like BZP, BIPP may exhibit affinity for adrenergic and serotonergic receptors, potentially contributing to a complex pharmacological profile[1].

  • In Vivo Effects: If BIPP possesses stimulant properties similar to BZP, it would be expected to increase locomotor activity and substitute for other psychostimulants in drug discrimination studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate independent verification and further research.

Radioligand Binding Assays

This protocol is used to determine the binding affinity of a test compound for a specific receptor or transporter.

  • Preparation of Cell Membranes: Cell lines stably or transiently expressing the target receptor (e.g., hDAT, hNET, hSERT) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of neurotransmitters by their respective transporters.

  • Cell Culture: HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured in 96-well plates[2][3].

  • Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compound or a reference inhibitor for a specified time (e.g., 10 minutes)[4].

  • Uptake Initiation: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake[4].

  • Termination and Measurement: After a short incubation period, uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the amount of radioactivity taken up is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated.

In Vivo Spontaneous Locomotor Activity

This behavioral assay is used to assess the stimulant or sedative effects of a compound in rodents.

  • Animal Acclimation: Rodents (e.g., mice or rats) are individually placed in open-field activity chambers and allowed to acclimate for a period (e.g., 30-60 minutes).

  • Drug Administration: The test compound, a reference drug (e.g., d-amphetamine), or vehicle is administered via a specified route (e.g., intraperitoneal injection).

  • Data Collection: Locomotor activity, including horizontal distance traveled, vertical rearing, and stereotypic behaviors, is recorded for a set duration (e.g., 60-120 minutes) using automated activity monitoring systems with infrared beams[5][6].

  • Data Analysis: The total locomotor activity counts or distance traveled are compared between treatment groups using appropriate statistical methods (e.g., ANOVA).

Drug Discrimination Assay

This in vivo procedure is used to determine if a novel compound has subjective effects similar to a known drug of abuse.

  • Training Phase: Animals are trained to press one of two levers in an operant chamber to receive a food reward. They are trained to associate the subjective effects of a known drug (e.g., cocaine or d-amphetamine) with one lever and the effects of a vehicle injection with the other lever[7][8].

  • Test Phase: Once the animals have learned to reliably discriminate between the drug and vehicle, they are administered the test compound. The percentage of responses on the drug-associated lever is measured.

  • Data Interpretation: If the animals predominantly press the drug-associated lever after receiving the test compound, it is said to have generalized to the training drug, suggesting similar subjective effects[9][10].

Visualizations

Signaling Pathways and Experimental Workflows

Monoamine_Transporter_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_cleft Dopamine DA_vesicle->DA_cleft Release DAT DAT DAT->MAO Metabolism DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binding Signal Signal Transduction DA_receptor->Signal BIPP This compound (BIPP) BIPP->DAT Inhibition/Reversal

Caption: Putative mechanism of action of BIPP at a dopaminergic synapse.

Experimental_Workflow start Start: Synthesize BIPP in_vitro In Vitro Assays start->in_vitro binding Receptor Binding Assays (DAT, NET, SERT, etc.) in_vitro->binding uptake Monoamine Uptake/ Release Assays in_vitro->uptake in_vivo In Vivo Assays binding->in_vivo uptake->in_vivo locomotor Locomotor Activity in_vivo->locomotor discrimination Drug Discrimination in_vivo->discrimination end End: Pharmacological Profile locomotor->end discrimination->end

Caption: Proposed experimental workflow for pharmacological characterization.

Conclusion

While direct experimental data on this compound is currently unavailable, this guide provides a framework for its pharmacological investigation by comparing it to structurally related compounds with known effects. The provided data tables, detailed experimental protocols, and workflow diagrams offer a comprehensive resource for researchers to initiate and conduct independent verification of the pharmacological properties of BIPP. Further research is essential to elucidate the precise mechanism of action, potency, and potential therapeutic or abuse liability of this novel compound.

References

Safety Operating Guide

Navigating the Disposal of 1-Benzyl-3-isopropylpiperazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Safety Precautions

1-Benzyl-3-isopropylpiperazine is a piperazine derivative. Piperazine and its derivatives are known to have potential hazards, including being corrosive, causing skin and eye irritation, and having sensitizing effects.[1][2] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Immediate Safety Measures in Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Proper Disposal Procedures

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification: Treat all waste containing this compound, including contaminated labware (e.g., pipette tips, vials, gloves), as hazardous waste.[5]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[6] Store in a designated, properly labeled hazardous waste container.[7]

  • Containerization: Use a compatible, leak-proof container with a secure screw-top cap for collecting the waste.[6] The container should be in good condition, free of cracks or residues on the outside.[8]

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Corrosive," "Irritant").[7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][9] The SAA should be at or near the point of generation and away from general laboratory traffic. Ensure secondary containment to capture any potential leaks.[5][8]

  • Disposal Request: Once the container is full or ready for disposal, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9] Do not transport hazardous waste outside of the laboratory yourself.[5]

Spill Management

In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.[7]

  • Personal Protective Equipment: Before attempting cleanup, don appropriate PPE, including a respirator if there is a risk of inhaling dust or vapors.[7]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent to contain the spill.[2][7]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

  • Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below.

References

Essential Safety and Operational Guide for Handling 1-Benzyl-3-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Benzyl-3-isopropylpiperazine was found. The following guidance is compiled from the SDSs of structurally similar compounds, including N-Isopropylpiperazine, Piperazine, 1-(Benzyloxycarbonyl)piperazine, and N-Benzyl-4-piperidone. It is imperative to treat this compound with, at a minimum, the same precautions as these related substances. This guide provides immediate and essential safety and logistical information for handling this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous piperazine and benzyl compounds, this compound should be handled as a hazardous chemical that may cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] It may also be flammable.[1][3] Engineering controls, such as working in a well-ventilated area or under a chemical fume hood, are crucial to minimize exposure.[1][4]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time of >480 minutes.[5]To prevent skin contact, which may cause severe irritation or burns.[2][3]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing.[2][5][6]To protect eyes from splashes and vapors, which could cause serious eye damage.[1]
Skin and Body Protection A lab coat or chemical-resistant apron and closed-toe shoes.To prevent contamination of personal clothing and skin.[4]
Respiratory Protection Use in a well-ventilated area is mandatory. If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be worn.[2][6]To avoid inhalation of vapors, which may cause respiratory irritation.[1][7]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][7]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][4]

  • Remove all sources of ignition, as the compound may be flammable.[1][3] Use spark-proof tools and explosion-proof equipment where necessary.[1]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[1][7]

2. Handling the Compound:

  • Wash hands thoroughly after handling.[1][8]

  • Avoid breathing any mist, vapors, or spray.[1][7]

  • Do not get the chemical in your eyes, on your skin, or on your clothing.[1]

  • Use the smallest possible quantities for the experiment.

  • When transferring the chemical, do so carefully to avoid splashing or generating aerosols.

3. In Case of a Spill:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all ignition sources.[4]

  • For minor spills, absorb the chemical with an inert material such as sand, silica gel, or a universal binder.[1]

  • Collect the absorbed material into a suitable, closed container for disposal.[1][4]

  • For major spills, contact your institution's environmental health and safety department immediately.[4]

4. First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][8]

  • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[1]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][7][8]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.

  • Do not mix with other incompatible waste streams.

2. Disposal Procedure:

  • Dispose of the contents and container to an approved waste disposal plant.[1][7][8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

Workflow for Handling this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Area (Remove Ignition Sources) prep2->prep3 handle1 Transfer Chemical Carefully prep3->handle1 handle2 Perform Experiment handle1->handle2 emergency_spill Spill Occurs handle1->emergency_spill emergency_exposure Personal Exposure handle1->emergency_exposure handle3 Securely Close Container handle2->handle3 cleanup1 Decontaminate Work Area handle3->cleanup1 cleanup2 Collect Chemical Waste cleanup1->cleanup2 cleanup3 Dispose of Contaminated PPE cleanup2->cleanup3 cleanup4 Follow Institutional Disposal Protocol cleanup3->cleanup4 spill_absorb Absorb with Inert Material emergency_spill->spill_absorb spill_collect Collect in Waste Container emergency_spill->spill_collect exposure_first_aid Administer First Aid emergency_exposure->exposure_first_aid exposure_medical Seek Medical Attention emergency_exposure->exposure_medical spill_absorb->spill_collect exposure_first_aid->exposure_medical

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.